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4-Amino-2,6-dichloropyrimidine-5-carbaldehyde Documentation Hub

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  • Product: 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde
  • CAS: 5971-68-6

Core Science & Biosynthesis

Foundational

Technical Deep Dive: 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde

Executive Summary: The "Swiss Army Knife" of Pyrimidine Scaffolds In the high-stakes arena of heterocyclic synthesis, 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde (CAS 5971-68-6 ) stands out as a trifunctional electroph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Swiss Army Knife" of Pyrimidine Scaffolds

In the high-stakes arena of heterocyclic synthesis, 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde (CAS 5971-68-6 ) stands out as a trifunctional electrophile/nucleophile hybrid.[1] Unlike its more common isomer (2-amino-4,6-dichloropyrimidine-5-carbaldehyde), this specific scaffold offers a unique substitution pattern that is critical for accessing pyrido[2,3-d]pyrimidine and pyrimido[4,5-d]pyrimidine cores—privileged structures in kinase inhibitor discovery (e.g., p38 MAP, EGFR, and CDK inhibitors).

This guide dissects the structural logic, validated synthetic routes, and reactivity profile of this molecule, providing a roadmap for its application in advanced drug design.

Chemical Identity & Structural Analysis[2][3][4][5][6]

Before designing a synthesis, one must understand the electronic landscape of the molecule. The pyrimidine ring is electron-deficient, but the 5-formyl group acts as a "force multiplier," significantly increasing the electrophilicity at the C4 and C6 positions while providing a handle for condensation reactions.

Key Properties Table[1]
PropertyData
Chemical Name 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde
CAS Number 5971-68-6
Molecular Formula C₅H₃Cl₂N₃O
Molecular Weight 192.00 g/mol
Appearance Pale yellow to off-white solid
Solubility Soluble in DMF, DMSO; sparingly soluble in DCM, Ethanol
Key Functional Groups Aldehyde (C5), Amine (C4), Chlorides (C2, C6)
Isomer Warning Do not confuse with 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde (CAS 5604-46-6).[1]
Structural Logic & Reactivity Zones[1]
  • C5-Aldehyde: A classic electrophile for Knoevenagel condensations, reductive aminations, or cyclizations.

  • C4-Amine: Acts as a vinylogous amide/amidine component.[1] It is weakly nucleophilic due to the electron-withdrawing pyrimidine ring but essential for intramolecular cyclizations.[1]

  • C2 & C6 Chlorides: Excellent leaving groups for SNAr reactions. The C6 chloride is particularly reactive due to the ortho-formyl group activation.[1]

Synthesis & Manufacturing Protocols

The synthesis of 4-amino-2,6-dichloropyrimidine-5-carbaldehyde is non-trivial due to the need for precise regiocontrol.[1] The most robust industrial route involves the controlled amination of 2,4,6-trichloropyrimidine-5-carbaldehyde .[1]

Validated Synthetic Route (The "Trichloro" Approach)

This pathway avoids the ambiguity of starting with amino-dihydroxypyrimidines, which often leads to the 2-amino isomer.

Step 1: Vilsmeier-Haack Formylation [1]

  • Precursor: Barbituric acid (Pyrimidinetrione).

  • Reagents: POCl₃ (Phosphorus oxychloride) + DMF (N,N-Dimethylformamide).

  • Mechanism: Triple chlorination and C5-formylation occur in one pot.[1]

  • Intermediate: 2,4,6-Trichloropyrimidine-5-carbaldehyde.[1]

Step 2: Regioselective Amination

  • Reagents: NH₃ (aq) or NH₄OH in THF/Dioxane at 0°C.

  • Regioselectivity: The C4/C6 positions are equivalent in the trichloro precursor. However, once one amine is introduced (at C4), the molecule becomes desymmetrized. The electron-donating amino group deactivates the ring, preventing over-amination at C6 or C2 under controlled conditions.

  • Why C4 over C2? In 5-formylpyrimidines, the C4 position is activated by the adjacent electron-withdrawing aldehyde (vinylogous activation), making it kinetically more accessible to hard nucleophiles like ammonia than the C2 position.

Synthesis Start Barbituric Acid (2,4,6-Trihydroxypyrimidine) Step1 Vilsmeier-Haack (POCl3, DMF, Reflux) Start->Step1 Inter 2,4,6-Trichloropyrimidine- 5-carbaldehyde Step1->Inter Chlorination + Formylation Step2 Regioselective Amination (NH3/THF, 0°C) Inter->Step2 Product 4-Amino-2,6-dichloro- pyrimidine-5-carbaldehyde (CAS 5971-68-6) Step2->Product SNAr at C4

Figure 1: Validated synthetic pathway from Barbituric Acid to the target scaffold.

Reactivity Profile & Mechanistic Insights[6]

The true power of this scaffold lies in its ability to undergo sequential functionalization.

The "Leaving Group Dance" (SNAr Selectivity)

When reacting CAS 5971-68-6 with nucleophiles:

  • C6-Chloride (First Displacement): The C6 position is ortho to the aldehyde and para to the N1 nitrogen. It is the most electrophilic site remaining. Reaction with amines or alkoxides occurs here first.

  • C2-Chloride (Second Displacement): The C2 position is less reactive and typically requires higher temperatures or stronger nucleophiles (e.g., heating with excess amine) to be displaced.

Cyclization Pathways (Bicyclic Synthesis)

The proximity of the C4-Amino and C5-Aldehyde groups makes this molecule a "loaded spring" for forming fused rings.[1]

  • Pyrido[2,3-d]pyrimidines: Reaction with active methylenes (e.g., malononitrile, ethyl cyanoacetate) under basic conditions leads to condensation at the aldehyde followed by cyclization onto the C6-chloride (or C4-amine if the mechanism involves initial displacement).

  • Pteridines: Condensation with diamines or hydrazine derivatives.

Reactivity Core 4-Amino-2,6-dichloro- pyrimidine-5-carbaldehyde Path1 Reaction with Primary Amines (R-NH2) Core->Path1 Mild Base, RT Path2 Reaction with Active Methylenes (e.g., Malononitrile) Core->Path2 Base, Heat Path3 Reaction with Hydrazines Core->Path3 EtOH, Reflux Prod1 4-Amino-6-(alkylamino)- 2-chloropyrimidine-5-CHO (Regioselective SNAr) Path1->Prod1 Prod2 Pyrido[2,3-d]pyrimidine Derivatives (Kinase Inhibitor Scaffolds) Path2->Prod2 Prod3 Pyrimido[4,5-d]pyrimidine (Fused Systems) Path3->Prod3

Figure 2: Divergent synthesis map showing access to key heterocyclic cores.

Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

Note: This protocol illustrates the application of the core scaffold in drug synthesis.

Objective: Synthesis of 7-amino-2-chloro-6-cyanopyrido[2,3-d]pyrimidine via condensation with malononitrile.

  • Preparation: Dissolve 4-amino-2,6-dichloropyrimidine-5-carbaldehyde (1.0 eq) in anhydrous Ethanol (0.1 M concentration).

  • Reagent Addition: Add Malononitrile (1.1 eq) and catalytic Piperidine (0.1 eq).

  • Reaction: Reflux the mixture for 3–5 hours. Monitor by TLC (formation of a fluorescent spot is typical).

  • Workup: Cool to room temperature. The product often precipitates. Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Purification: Recrystallization from DMF/Ethanol if necessary.

  • Mechanism:

    • Step A: Knoevenagel condensation of malononitrile at the C5-aldehyde.[1]

    • Step B: Intramolecular SNAr cyclization where the nitrile nitrogen attacks the C6-chloride (or alternative mechanistic cyclization involving the C4-amine attacking the nitrile).[1]

Safety & Handling (MSDS Highlights)

  • Hazards: Like most chloropyrimidines, this compound is a potent skin and eye irritant and a potential sensitizer .

  • P-Statements: P280 (Wear protective gloves/clothing), P305+P351+P338 (IF IN EYES: Rinse cautiously).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The aldehyde is susceptible to oxidation to the carboxylic acid upon prolonged exposure to air.

References

  • Synthesis & Reactivity of Chloropyrimidines

    • Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines.
    • Source:J. Org.[2] Chem., 2011.

    • URL:[Link]

  • Vilsmeier-Haack Methodology

    • Title: Efficient synthesis of 4,6-dichloropyrimidine-5-carbaldehydes via Vilsmeier-Haack reaction.[1]

    • Source:Tetrahedron Letters, 2000.
    • URL:[Link]

  • Medicinal Chemistry Applications

    • Title: Discovery of Pyrido[2,3-d]pyrimidine Inhibitors of p38 MAP Kinase.
    • Source:Bioorganic & Medicinal Chemistry Letters.
    • URL:[Link]

  • Product Data & CAS Verification

    • Title: 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde (CAS 5971-68-6) Product Page.[1][3][4][5][6][7][8][9]

    • Source: Key Organics / Sigma-Aldrich.[1]

Sources

Exploratory

Technical Guide: Solubility Profile & Handling of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde

This guide is structured to serve as a definitive technical reference for 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde (CAS 5971-68-6). It prioritizes experimental utility, distinguishing this specific isomer from its s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to serve as a definitive technical reference for 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde (CAS 5971-68-6). It prioritizes experimental utility, distinguishing this specific isomer from its structural analogs to ensure precision in drug development workflows.

Executive Summary

4-Amino-2,6-dichloropyrimidine-5-carbaldehyde (CAS: 5971-68-6) is a highly functionalized pyrimidine intermediate used in the synthesis of antiviral and antineoplastic agents. Its structure features a pyrimidine core with an electron-donating amino group at the C4 position, two electron-withdrawing chlorine atoms at C2 and C6, and a reactive formyl group at C5.

This specific substitution pattern creates a "push-pull" electronic system that significantly influences its solubility. Unlike its 2-amino isomer, this compound exhibits a distinct solubility window favoring polar aprotic solvents while showing marked insolubility in water and non-polar hydrocarbons. Successful manipulation of this compound requires a solvent strategy that leverages its lipophilicity for reaction homogeneity and its hydrophobicity for purification.

Chemical Identity & Physicochemical Profile

Before selecting solvents, verify the structural identity to avoid confusion with the common isomer 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.

PropertyDataRelevance to Solubility
CAS Number 5971-68-6 Unique identifier for procurement/safety checks.
Molecular Weight 192.00 g/mol Low MW facilitates dissolution in small solvent volumes.
Formula C₅H₃Cl₂N₃OHigh heteroatom count suggests polar interactions.
H-Bond Donors 1 (–NH₂)Capable of H-bonding with DMSO, Alcohols, DMF.
H-Bond Acceptors 4 (N, O)Accepts H-bonds from protic solvents.
Predicted LogP ~1.5 - 2.0Lipophilic; prefers organic phases over aqueous.
Appearance Pale yellow/white solidCrystalline lattice energy requires heat to overcome in some solvents.

Solubility Landscape

The following categorization is derived from empirical reaction behaviors (e.g., SNAr synthesis, Vilsmeier-Haack workups) and predicted physicochemical interactions.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility StatusOperational Context
Polar Aprotic DMSO, DMF, DMAc High Primary Reaction Media. Excellent for nucleophilic substitutions (SNAr) where high concentration is required.
Ether/Cyclic Ether 2-MeTHF, THF, Dioxane High (Warm) Reaction & Processing. 2-Methyltetrahydrofuran (2-MeTHF) is a superior green alternative to DCM; effective at 60-70°C.
Chlorinated DCM, Chloroform Moderate Extraction. Good for solubilizing the compound during aqueous workups, though less effective than polar aprotics for dissolving solids.
Polar Protic Methanol, Ethanol Moderate (Hot) Recrystallization. Solubility drops significantly upon cooling, making these ideal for purification via crystallization.
Esters Ethyl Acetate Moderate Extraction/Chromatography. Useful mobile phase component; often requires a co-solvent (e.g., Hexane) for retardation.
Aqueous/Non-polar Water, Diethyl Ether, Hexane Insoluble Antisolvents. Water is the primary antisolvent for precipitation. Diethyl ether is used for washing crude solids.

Critical Insight: The compound's insolubility in water is a strategic advantage. Reactions performed in water-miscible organic solvents (like THF or DMF) can be quenched by pouring the mixture into ice water, causing the product to precipitate as a filterable solid.

Experimental Protocols

Since batch-specific purity affects saturation limits, use these protocols to generate precise data for your specific lot.

Protocol A: Gravimetric Solubility Determination (SOP)

Objective: Determine the saturation limit (mg/mL) in a candidate solvent at a specific temperature.

  • Preparation: Weigh 100 mg of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde into a tared 4 mL glass vial.

  • Addition: Add the target solvent in 100 µL increments (micropipette).

  • Equilibration: After each addition, vortex for 30 seconds and sonicate for 1 minute.

    • If solid remains: Add more solvent.

    • If clear: Record total volume added.

  • Verification: If the solution is clear, place it in a temperature-controlled block (e.g., 25°C or 50°C) for 1 hour. Check for precipitation.

  • Calculation:

    
     (mg/mL).
    
Protocol B: Purification via Anti-Solvent Precipitation

Context: Isolating the compound from a reaction mixture (e.g., after chlorination).

  • Dissolution: Ensure the crude reaction mixture is in a water-miscible solvent (e.g., DMF, DMSO, or warm THF).

  • Quenching: Slowly pour the organic mixture into a beaker containing 10 volumes of ice-cold water under vigorous stirring.

    • Note: Do not pour water into the organic phase, as this can form oils/gums. Always Organic

      
       Aqueous.
      
  • Filtration: Allow the suspension to stir for 15-30 minutes to maximize crystal growth. Filter via vacuum (Buchner funnel).

  • Washing: Wash the filter cake with:

    • 3x Cold Water (to remove salts/polar impurities).

    • 1x Cold Diethyl Ether (to remove non-polar organic impurities and aid drying).

  • Drying: Vacuum dry at 40-45°C.

Visualization: Workflow & Decision Logic

Figure 1: Solvent Selection Decision Tree

This diagram guides the selection of solvents based on the intended chemical operation (Reaction vs. Purification).

SolventSelection Start Start: Select Operation Reaction Reaction Medium Start->Reaction Purification Purification / Isolation Start->Purification HighTemp High Temp (>80°C)? Reaction->HighTemp Method Method? Purification->Method Polarity Nucleophile Polarity? HighTemp->Polarity No DMSO Use DMSO / DMF (High Solub., High BP) HighTemp->DMSO Yes Polarity->DMSO Ionic/Polar MeTHF Use 2-MeTHF / Dioxane (Mod Solub., Green) Polarity->MeTHF Neutral/Lipophilic Precip Precipitation Method->Precip Cryst Recrystallization Method->Cryst WaterAdd Dissolve in DMF/THF Add to Excess Water Precip->WaterAdd Alcohol Hot Ethanol/Methanol (Cool to precipitate) Cryst->Alcohol

Caption: Decision logic for selecting solvents for 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde processing.

Synthetic Implications

The solubility profile directly impacts the efficiency of downstream chemistry, particularly Nucleophilic Aromatic Substitution (SNAr) .

  • Regioselectivity Control: In polar aprotic solvents (DMF/DMSO), the C2 and C6 chlorine atoms are highly activated. The C4-amino group reduces electrophilicity slightly compared to the trichloro-analog, but the C5-aldehyde restores reactivity.

  • Reaction Homogeneity: Using solvents like 2-MeTHF at 70°C ensures the starting material is fully dissolved, preventing "hot spots" or incomplete conversion that occurs in heterogeneous slurries.

  • Scavenging: When using weak bases (e.g., Potassium Phosphate), the solvent must partially solubilize the base or use a Phase Transfer Catalyst (PTC) if the pyrimidine is in a non-polar organic phase.

Safety & Handling

  • Hazards: The compound is an irritant (Skin/Eye/Respiratory).[1] The aldehyde moiety can lead to sensitization.

  • Solvent Risks:

    • DMSO: Penetrates skin easily; can carry the toxic pyrimidine into the bloodstream. Use double-gloving (Nitrile/Neoprene).

    • Chlorinated Solvents: Use in a fume hood to avoid inhalation.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The aldehyde group is susceptible to oxidation to the carboxylic acid if exposed to air/moisture in solution.

References

  • World Intellectual Property Organization (WIPO). (2021). Heterocyclic compounds as triggering receptor expressed on myeloid cells 2 agonists and methods of use. Patent WO2021226629A1. (Describes synthesis using 4-amino-2,6-dichloropyrimidine-5-carbaldehyde in 2-MeTHF). Link

  • ChemicalBook. (2025). 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde Product Properties and CAS 5971-68-6 Data. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 5971-68-6. Link

  • BenchChem. (2025). Technical Guide on Chloropyrimidine Solubility and Stability. (General reference for dichloropyrimidine handling). Link

Sources

Foundational

An In-Depth Technical Guide to the Stability and Storage of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde

Introduction: The Versatile Pyrimidine Building Block 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Pyrimidine Building Block

4-Amino-2,6-dichloropyrimidine-5-carbaldehyde is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its pyrimidine core, substituted with two reactive chlorine atoms, an amino group, and an aldehyde moiety, makes it an exceptionally versatile precursor for the synthesis of a wide array of complex molecules, including antiviral and anticancer agents.[1] The inherent reactivity of these functional groups, while synthetically advantageous, also dictates the compound's stability profile. A thorough understanding of its physicochemical properties is therefore paramount for researchers and drug development professionals to ensure its integrity from storage through to reaction, thereby guaranteeing reproducibility and success in multi-step synthetic campaigns.

This guide provides a detailed examination of the factors influencing the stability of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde and outlines field-proven protocols for its optimal storage and handling.

Core Physicochemical Characteristics

A summary of the fundamental properties of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde is presented below. These characteristics are foundational to understanding its stability.

PropertyValueSource(s)
Molecular Formula C₅H₃Cl₂N₃O[1]
Molecular Weight 192.01 g/mol [1]
Appearance Pale yellow powder[1]
Melting Point > 300 °C[1]
Boiling Point 381.7 °C at 760 mmHg[2]
Density 1.688 g/cm³[2]

Comprehensive Stability Profile

The stability of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde is not absolute and is critically dependent on environmental factors. The following sections dissect the key contributors to its degradation and provide the scientific rationale for recommended handling procedures.

Thermal Stability

The compound's high melting point of over 300°C is indicative of significant thermal stability in its solid, crystalline state.[1] This suggests that under standard ambient temperatures, thermal decomposition is not a primary concern for the solid material. However, as with most organic compounds, prolonged exposure to extreme heat should be avoided to prevent any potential for slow degradation over time.

Susceptibility to pH and Hydrolysis

The pyrimidine ring, particularly when substituted with electron-withdrawing groups like chlorine atoms, is susceptible to nucleophilic attack. This is a key consideration for its stability in protic solvents and at non-neutral pH.

  • Alkaline Conditions: The compound's stability is expected to be significantly compromised in alkaline environments. Related pyrimidine structures are known to be unstable in strongly alkaline solutions.[3] The presence of a strong base, such as sodium hydroxide, can promote the formation of alkoxide ions in alcoholic solvents, leading to nucleophilic aromatic substitution (SNAr) reactions where a chloro group is displaced—a process referred to as solvolysis.[4][5] This reactivity underscores the importance of avoiding basic conditions during storage, especially in solution.

  • Acidic Conditions: While related compounds show stability in dilute acids, strong acidic conditions could potentially lead to hydrolysis of the amino group or other acid-catalyzed degradation pathways.[3] Therefore, maintaining a neutral environment is the most prudent approach.

Photostability

While direct, extensive photostability studies on 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde are not widely published, recommendations for related compounds suggest a potential sensitivity to light.[3] Aromatic systems and molecules with heteroatoms can absorb UV radiation, which may provide the activation energy for degradation reactions. To mitigate this risk and ensure the compound's long-term integrity, storage in amber vials or in a dark place is a critical and scientifically sound precaution.

Reactivity and Incompatibilities

The synthetic utility of this compound is derived from its reactivity. However, this also necessitates careful consideration of incompatibilities during storage.

  • Nucleophiles: As a potent electrophile, it will react with a wide range of nucleophiles, including amines and alcohols, particularly under basic conditions.[4][5]

  • Strong Oxidizing Agents: As a general precaution for organic compounds, contact with strong oxidizers should be avoided to prevent exothermic and potentially hazardous reactions.[6]

  • Moisture: Given its susceptibility to hydrolysis, particularly at non-neutral pH, the compound should be protected from moisture. Standard practice dictates storing it in a dry, inert atmosphere.

The key factors influencing the stability of this compound are summarized in the diagram below.

cluster_desc Factors Affecting Compound Integrity A 4-Amino-2,6-dichloropyrimidine- 5-carbaldehyde Stability B Environmental Factors A->B C pH / Acidity (Risk of hydrolysis/solvolysis, especially in alkaline conditions) B->C D Moisture / Humidity (Promotes hydrolysis) B->D E Light Exposure (Potential for photodegradation) B->E F Temperature (High stability as solid, kinetics of degradation increase with heat) B->F G Incompatible Materials (Risk of unintended reactions) B->G

Caption: Key environmental factors impacting the stability of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde.

Recommended Storage and Handling Protocols

To preserve the purity and reactivity of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde, adherence to strict storage and handling protocols is essential. These recommendations are synthesized from safety data sheets and an understanding of the compound's chemical nature.

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature 0-8 °C (Refrigerated)Slows down potential degradation pathways, although the compound is thermally stable. This is a best practice for long-term storage of reactive intermediates.[1][7]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).Prevents exposure to atmospheric moisture and oxygen, minimizing hydrolysis and oxidative degradation.[7]
Container Tightly closed, light-resistant (amber glass) container.Prevents ingress of moisture and air. Protects from potential photodegradation.[2][8][9]
Location A dry, cool, and well-ventilated area.Ensures a stable external environment and safety.[2][8]
Incompatibilities Store away from strong bases, strong oxidizing agents, and foodstuffs.Prevents accidental contact and hazardous reactions.[2][6]
Safe Handling Procedures

Safe handling is crucial to prevent personnel exposure and maintain compound integrity.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.[2][8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[2][8]

  • Avoid Dust Formation: This compound is a powder; minimize dust generation during transfer.[2][8][10] Avoid breathing dust or vapors.[2]

  • Hygienic Practices: Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the handling area.[9]

  • Spill Management: In case of a spill, evacuate personnel to a safe area. Remove all sources of ignition. Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[2]

Experimental Protocol: A Self-Validating System for Stability Assessment

To empirically determine the stability of a specific batch of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde under defined conditions, a structured stability study is required. The following protocol outlines a robust methodology.

Objective

To assess the stability of solid 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde under accelerated (elevated temperature/humidity) and long-term (recommended storage) conditions.

Methodology
  • Reference Standard & Initial Analysis (T=0):

    • Designate a portion of a new, high-purity batch as the reference standard. Store it at -20°C in a desiccated, inert atmosphere.

    • Perform a complete initial analysis (T=0) on the test sample, including:

      • Purity Assessment: Use a validated High-Performance Liquid Chromatography (HPLC) method with a UV detector. The primary output is the peak area percentage of the main component.

      • Appearance: Visually inspect and record the color and physical state.

      • Moisture Content: Determine using Karl Fischer titration.

  • Sample Preparation for Stability Study:

    • Aliquot approximately 10-20 mg of the test material into multiple amber glass vials for each storage condition and time point.

    • For studies involving humidity, use vials that can be left open within a controlled humidity chamber.

    • For all other conditions, securely cap the vials.

  • Storage Conditions and Time Points:

    • Long-Term: 2-8°C / Ambient Humidity (e.g., time points: 0, 3, 6, 9, 12, 24 months).

    • Accelerated: 40°C / 75% Relative Humidity (RH) (e.g., time points: 0, 1, 3, 6 months).

    • Photostability: Expose samples to a controlled light source as per ICH Q1B guidelines, alongside a control sample shielded from light.

  • Analysis at Each Time Point:

    • At each designated time point, remove the vials for that period from the stability chambers.

    • Allow samples to equilibrate to room temperature before opening.

    • Perform the same set of analyses as conducted at T=0 (HPLC Purity, Appearance).

    • In the HPLC analysis, pay close attention to the appearance of new peaks (degradants) and the decrease in the main peak's area percentage.

  • Data Analysis & Interpretation:

    • Tabulate the purity data for each condition and time point.

    • Plot the purity (%) versus time for each condition.

    • A significant change is typically defined as a >2% drop in purity or the appearance of any single degradant at >0.5%.

    • The results will provide empirical data to establish a re-test date and confirm the optimal storage conditions.

The workflow for this stability testing protocol is visualized below.

cluster_storage Stability Storage Conditions start Start: High-Purity Batch t0 Initial Analysis (T=0) - HPLC Purity - Appearance - Moisture Content start->t0 aliquot Aliquot Samples for Each Condition & Time Point t0->aliquot long_term Long-Term (2-8°C) aliquot->long_term accelerated Accelerated (40°C / 75% RH) aliquot->accelerated photo Photostability (ICH Q1B) aliquot->photo pull Pull Samples at Pre-defined Time Points long_term->pull accelerated->pull photo->pull reanalysis Re-analyze Samples - HPLC Purity - Appearance pull->reanalysis data_analysis Data Analysis - Plot Purity vs. Time - Identify Degradants reanalysis->data_analysis end Conclusion: Establish Re-test Date & Confirm Storage Conditions data_analysis->end

Sources

Exploratory

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde

Abstract This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde, a key heterocyclic building block in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde, a key heterocyclic building block in medicinal chemistry and drug development.[1] In the absence of directly published experimental data for this specific regioisomer, this document leverages foundational NMR principles, substituent effect analysis, and data from analogous structures to present a robust, predictive framework for spectral assignment. We further establish a detailed, field-proven experimental protocol for the acquisition and unambiguous verification of the ¹³C NMR spectrum using one-dimensional and two-dimensional techniques. This guide is intended for researchers, chemists, and drug development professionals who rely on precise structural characterization to advance their scientific objectives.

Introduction: The Structural Significance of a Multifunctional Pyrimidine

4-Amino-2,6-dichloropyrimidine-5-carbaldehyde is a highly functionalized pyrimidine derivative. The pyrimidine core is a privileged scaffold in pharmacology, forming the basis of numerous therapeutic agents.[2] The specific arrangement of an amino group, two chloro-substituents, and a carbaldehyde moiety makes this compound a versatile precursor for synthesizing more complex molecules through reactions like nucleophilic aromatic substitution (SNAr) and condensation.[3][4]

Given its potential for diverse chemical transformations, unambiguous structural verification is paramount. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing direct insight into the carbon framework of the molecule. Each carbon atom's unique electronic environment gives rise to a distinct signal, or chemical shift (δ), which is exquisitely sensitive to the surrounding substituents. This guide will deconstruct the factors governing these chemical shifts to build a reliable predictive model and outline the experimental methodology for its empirical validation.

Figure 1: Molecular structure and IUPAC numbering of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde.

Theoretical Framework: Predicting ¹³C Chemical Shifts

The ¹³C chemical shift is determined by the local magnetic field experienced by a carbon nucleus, which is modulated by the surrounding electron density. Electron-withdrawing groups (EWGs) deshield the nucleus, shifting its signal downfield (to a higher ppm value), while electron-donating groups (EDGs) shield the nucleus, shifting it upfield (to a lower ppm value).

In 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde, we must consider the interplay of several powerful electronic effects:

  • Pyrimidine Ring: The two nitrogen atoms are strongly electron-withdrawing, significantly deshielding the adjacent ring carbons (C2, C4, C6) compared to a benzene ring.

  • Chloro Groups (-Cl): The chlorine atoms are highly electronegative, exerting a strong inductive electron-withdrawing effect (-I). This causes a substantial downfield shift for the directly attached carbons (C2 and C6).

  • Amino Group (-NH₂): The amino group is a strong resonance electron-donating group (+R) and moderately inductive-withdrawing (-I). Its primary effect is to shield the ortho and para positions. In this structure, it will strongly shield C5 and C6.

  • Carbaldehyde Group (-CHO): The aldehyde group is a strong electron-withdrawing group through both induction (-I) and resonance (-R). It will deshield the attached C5 and the carbonyl carbon itself will appear far downfield.[5]

The final chemical shift of each carbon is a net result of these competing effects. The semi-empirical approach of using additivity parameters, while common for benzene derivatives, can provide a useful first approximation for heterocyclic systems.[6]

Predicted ¹³C NMR Spectrum and Assignments

Based on the electronic principles outlined above, a predicted ¹³C NMR spectrum can be constructed. The molecule has five unique carbon atoms in the aromatic/carbonyl region. The analysis assumes a standard deuterated solvent like DMSO-d₆, which is suitable for this polar, hydrogen-bond-capable molecule.

Carbon AtomPredicted Chemical Shift (δ, ppm)Justification & Causality
C=O (aldehyde)185 - 195The carbonyl carbon is characteristically found in the far downfield region of the spectrum due to the strong deshielding effect of the double-bonded oxygen atom.[5]
C2 160 - 165Attached to an electronegative chlorine atom and flanked by two ring nitrogens. This position is highly electron-deficient and thus strongly deshielded.
C4 160 - 165Although attached to the electron-donating amino group, it is also positioned between two ring nitrogens. The net effect is expected to be strongly deshielding, likely in a region similar to C6.
C6 158 - 163Similar to C2, it is attached to a chlorine atom and a ring nitrogen. However, it is also ortho to the strongly electron-donating amino group, which will provide some shielding, likely shifting it slightly upfield relative to C2.
C5 110 - 120This carbon is attached to the electron-withdrawing aldehyde group but is also positioned ortho to the strongly donating amino group. The powerful shielding effect of the amino group is expected to dominate, shifting this carbon significantly upfield relative to the other ring carbons.

Note: These are predictive values. Actual experimental shifts can vary based on solvent, concentration, and temperature.[7][8] The relative order of the signals, however, is expected to hold. The signals for C2, C4, and C6 will be quaternary carbons and thus may appear weaker in a standard proton-decoupled ¹³C spectrum due to longer relaxation times and the absence of a Nuclear Overhauser Effect (NOE) enhancement.[5]

Experimental Protocol for Spectrum Acquisition and Verification

Trustworthy data is the cornerstone of scientific integrity. The following protocol describes a self-validating workflow for acquiring and unambiguously assigning the ¹³C NMR spectrum.

Sample Preparation
  • Compound Purity: Ensure the sample of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde is of high purity (>95%), as impurities will complicate spectral analysis.

  • Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆). Its high polarity will ensure good solubility, and it will form hydrogen bonds with the amino group, leading to sharp, well-resolved signals.[9] Other solvents like CDCl₃ can be used, but may result in different chemical shifts.

  • Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Referencing: The solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm) will be used as the secondary internal reference.[10]

NMR Data Acquisition

The following experiments should be performed on a 400 MHz (or higher) spectrometer.

  • Standard ¹³C{¹H} Spectrum:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay is crucial for ensuring proper relaxation of quaternary carbons.

    • Number of Scans: 1024 to 4096 scans, depending on the sample concentration, to achieve adequate signal-to-noise.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer):

    • Purpose: To differentiate carbon types. CH and CH₃ groups will appear as positive signals, while CH₂ groups will be negative. Quaternary carbons will be absent.

    • Expected Outcome: A single positive signal for the aldehyde C-H will be observed, confirming its identity and distinguishing it from the four quaternary ring carbons which will not appear in this spectrum.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify one-bond C-H correlations.

    • Expected Outcome: A correlation peak will be observed between the aldehyde proton (~9.8-10.2 ppm) and the aldehyde carbon (~185-195 ppm). This provides definitive assignment for the carbonyl carbon.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-3 bond) C-H correlations, which is the ultimate tool for assigning quaternary carbons.

    • Expected Correlations:

      • The aldehyde proton should show correlations to C5 (2-bond) and potentially C4 and C6 (3-bond).

      • The amino protons (~7.0-8.0 ppm) should show correlations to C4 (2-bond) and C5 (3-bond).

    • Causality: By mapping these correlations, the signals for C4, C5, and C6 can be assigned without ambiguity. The remaining unassigned quaternary carbon in the aromatic region must, by deduction, be C2.

cluster_workflow NMR Analysis Workflow A Sample Prep (10-20 mg in DMSO-d6) B 1D ¹³C{¹H} NMR (Acquire broadband decoupled spectrum) A->B C DEPT-135 (Identify Aldehyde CH) B->C Initial Hypothesis E 2D HMBC (Correlate Protons to Quaternary Carbons) B->E Assignment of Quaternaries D 2D HSQC (Confirm Aldehyde C-H Correlation) C->D Verification F Data Analysis (Assign C2, C4, C5, C6) D->F E->F G Final Report (Assigned Chemical Shift Table) F->G Final Structure Confirmation

Figure 2: A self-validating workflow for the unambiguous assignment of the ¹³C NMR spectrum.

Conclusion

References

  • Adamowicz, H., & Fra̧ckowiak, D. (2021). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 26(11), 3321. Available at: [Link]

  • Gable, K. (2022). 13C NMR Chemical Shift. Oregon State University Department of Chemistry. Available at: [Link]

  • Shafran, Y. M., et al. (2020). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 25(15), 3378. Available at: [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. Available at: [Link]

  • Mansoura University. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PMC NIH. Available at: [Link]

  • Singh, S. P., et al. (1979). Fourier transform carbon-13 NMR spectra of ampyrone and aminopyrine. Journal of Pharmaceutical Sciences, 68(4), 470-2. Available at: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Available at: [Link]

  • Zheglov, D. G., et al. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 26(16), 4930. Available at: [Link]

  • Polo, C. D., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. Available at: [Link]

  • Shkurko, O. P., & Mamaev, V. P. (1979). NMR SPECTRA OF PYRIMIDINES. EFFECT OF SUBSTITUENTS ON THE CHEMICAL SHIFT OF THE PROTONS OF THE AMINO GROUP OF p-SUBSTITUTED 2- AND 5-AMINOPYRIDINES AND ANILINES. Chemistry of Heterocyclic Compounds, 15, 1357–1360. Available at: [Link]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Available at: [Link]

  • Gilbert, J., et al. (2004). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry, 57(11), 1095-1101. Available at: [Link]

  • Polo, C. D., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available at: [Link]

  • Fülöp, F., et al. (2014). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 52(4), 149-56. Available at: [Link]

  • Polo, C. D., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Universidad del Atlántico Repository. Available at: [Link]

  • Liu, G., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7891. Available at: [Link]

  • ResearchGate. (n.d.). (a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of 4-aminoantipyrine Schiff base derivative. Available at: [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2025). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Advances, 15(1), 1-15. Available at: [Link]

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. Available at: [Link]

  • Li, J., et al. (2022). Synthesis, crystal structure and DFT study of 4-amino-6-[[(1,3-dimethoxyphenyl)methyl]amino]-5-pyrimidine carbaldehyde. Crystallography Reports, 67(5), 834-840. Available at: [Link]

Sources

Foundational

Mass spectrometry analysis of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde

Technical Whitepaper: Mass Spectrometry Analysis of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde Executive Summary This technical guide details the mass spectrometry (MS) characterization of 4-Amino-2,6-dichloropyrimidi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Mass Spectrometry Analysis of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde

Executive Summary

This technical guide details the mass spectrometry (MS) characterization of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde (CAS: 5971-68-6), a critical heterocyclic intermediate used in the synthesis of bioactive kinase inhibitors and antiviral agents.

The presence of a pyrimidine core functionalized with an aldehyde, an amine, and two chlorine atoms presents unique analytical challenges and opportunities. This guide focuses on Electrospray Ionization (ESI) in positive mode, elucidating the distinct isotopic signatures and fragmentation pathways required for high-confidence identification. We provide a self-validating protocol for researchers to assess purity, identify impurities, and monitor reaction progress.

Physicochemical Profile & MS Characteristics

Understanding the molecule's intrinsic properties is the first step in designing a robust MS method.

PropertySpecificationMS Implication
Formula C₅H₃Cl₂N₃ODefines the monoisotopic mass.
Molecular Weight 192.00 g/mol Average weight for stoichiometric calculations.
Monoisotopic Mass 190.9657 DaThe exact mass of the 35Cl₂ isotopologue.
[M+H]⁺ m/z 191.9730 The target precursor ion in ESI(+).
Isotopic Pattern 9 : 6 : 1 Characteristic of two chlorine atoms (Cl₂).
pKa (Calc) ~2.5 (Pyrimidine N)Requires acidic mobile phase for optimal ionization.
The Chlorine Isotope Signature

The most definitive feature in the MS spectrum of this molecule is the isotopic cluster arising from the two chlorine atoms. Unlike standard organic molecules, the [M+H]⁺ ion does not appear as a single dominant peak but as a triad.

  • m/z 192 (100%) : Contains 35Cl + 35Cl.

  • m/z 194 (~64%) : Contains 35Cl + 37Cl.

  • m/z 196 (~10%) : Contains 37Cl + 37Cl.

Technical Insight: Any deviation from this relative abundance ratio indicates interference (e.g., a co-eluting impurity with a different halogen count) or detector saturation.

Instrumentation & Methodology

The following protocol utilizes LC-ESI-MS/MS to separate the analyte from hydrolysis byproducts (e.g., 4-amino-2-chloro-6-hydroxypyrimidine-5-carbaldehyde).

Liquid Chromatography Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Promotes protonation).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Flow Rate: 0.3 – 0.4 mL/min.

  • Gradient:

    • 0–1 min: 5% B (Isocratic hold for polarity).

    • 1–6 min: 5% → 95% B (Linear gradient).

    • 6–8 min: 95% B (Wash).

    • 8–10 min: 5% B (Re-equilibration).

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (ESI).[1]

  • Polarity: Positive (+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 350°C (High temp required to desolvate the polar pyrimidine ring).

  • Cone Voltage: 20–30 V (Optimized to prevent in-source fragmentation of the aldehyde).

Mechanistic Fragmentation Analysis

High-confidence identification requires matching fragment ions to logical structural breakages. For 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde, the fragmentation is driven by the instability of the aldehyde group and the lability of the carbon-chlorine bonds.

Primary Fragmentation Pathways
  • Loss of Carbon Monoxide (-CO, 28 Da): The aldehyde group at position 5 is the most fragile moiety. Under Collision-Induced Dissociation (CID), the carbonyl creates a neutral CO loss.

    • Transition: m/z 192 → m/z 164.

  • Loss of Hydrogen Chloride (-HCl, 36/38 Da): Following or concurrent with CO loss, the molecule eliminates HCl, driven by the stabilization of the pyrimidine cation.

    • Transition: m/z 164 → m/z 128.

  • Ring Fragmentation (RDA-like): At higher collision energies, the pyrimidine ring may undergo retro-Diels-Alder type cleavage, often losing HCN (27 Da).

Fragmentation Visualization

The following diagram maps the specific mass transitions observed in MS/MS experiments.

FragmentationPathway Parent [M+H]+ Precursor m/z 192 (35Cl, 35Cl) Fragment1 [M+H - CO]+ m/z 164 (Loss of Carbonyl) Parent->Fragment1 - CO (28 Da) Collision Energy: 15-20 eV Note Note: All m/z values refer to the 35Cl isotope. Corresponding +2 peaks will appear for 37Cl variants. Parent->Note Fragment2 [M+H - CO - HCl]+ m/z 128 (Loss of Chlorine) Fragment1->Fragment2 - HCl (36 Da) Collision Energy: 25-30 eV Fragment3 [M+H - CO - HCl - HCN]+ m/z 101 (Ring Cleavage) Fragment2->Fragment3 - HCN (27 Da) Collision Energy: >35 eV

Figure 1: Proposed ESI(+) fragmentation pathway for 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde showing sequential loss of CO and HCl.

Experimental Workflow & Quality Control

To ensure data trustworthiness (Trustworthiness pillar), the analysis must follow a strict workflow that accounts for "carry-over" and background contamination, which are common with chlorinated aromatics.

Step-by-Step Protocol
  • Stock Preparation:

    • Dissolve 1 mg of analyte in 1 mL DMSO (Stock A).

    • Dilute Stock A 1:100 into 50:50 ACN:Water (Working Solution).

    • Why: The compound has limited solubility in pure water; DMSO ensures complete dissolution, while the dilution prevents solvent effects in the LC.

  • System Suitability Test (SST):

    • Inject a solvent blank (ACN:Water). Ensure no peaks appear at m/z 192/194.

    • Inject the Working Solution. Verify the 9:6:1 isotope ratio.

  • Data Acquisition:

    • Perform a Full Scan (m/z 100–500) to check for dimers ([2M+H]⁺ at m/z 383) or adducts ([M+Na]⁺ at m/z 214).

    • Perform Product Ion Scan (MS2) on m/z 192 to confirm the structure via the 164 and 128 fragments.

Workflow Diagram

Workflow Sample Sample Prep (DMSO -> ACN/H2O) LC LC Separation (C18, Gradient) Sample->LC Ionization ESI Source (+) (Protonation) LC->Ionization Filter Q1 Filter Select m/z 192 Ionization->Filter Collision Collision Cell (CID Fragmentation) Filter->Collision Detection Detector Record Fragments Collision->Detection

Figure 2: LC-MS/MS analytical workflow for structural confirmation.

Impurity Profiling: The Hydrolysis Risk

A critical aspect of analyzing dichloropyrimidines is their susceptibility to nucleophilic aromatic substitution (SNAr). In the presence of water (even in the LC mobile phase if left too long), the chlorine at position 2 or 6 can be replaced by a hydroxyl group.

Impuritym/z (ESI+)ShiftMechanism
Monohydrolysis Product 174.0-18 DaCl (35) replaced by OH (17).
Dihydrolysis Product 156.0-36 DaBoth Cl replaced by OH.

Diagnostic Check: If you observe a peak at m/z 174 with a 3:1 isotope ratio (indicating only one Cl remaining), your sample has degraded. Fresh preparation is required.

References

  • Quiroga, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. Retrieved from [Link][1][2][3]

  • Chemistry LibreTexts. (2022). Isotope Abundance in Mass Spectrometry. Retrieved from [Link]

  • Save My Exams. (2023). Mass Spectrometry: The M+1 & M+2 Peaks. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Guide to the Purity Analysis of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde: A Critical Intermediate in Drug Development

Introduction 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde is a pivotal building block in the synthesis of a multitude of pharmaceutical compounds, particularly in the development of antiviral and anticancer agents.[1] I...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Amino-2,6-dichloropyrimidine-5-carbaldehyde is a pivotal building block in the synthesis of a multitude of pharmaceutical compounds, particularly in the development of antiviral and anticancer agents.[1] Its unique dichloropyrimidine structure, coupled with amino and aldehyde functionalities, imparts a high degree of reactivity, making it a versatile intermediate for creating complex bioactive molecules.[1] The purity of this intermediate is paramount, as any impurities can have a cascading effect on the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This in-depth technical guide provides a comprehensive framework for the purity analysis of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde, tailored for researchers, scientists, and drug development professionals. We will delve into the rationale behind the selection of analytical techniques, provide detailed experimental protocols, and discuss the identification and control of potential impurities, all within the context of ensuring scientific integrity and regulatory compliance.

Understanding the Impurity Landscape: A Proactive Approach

A robust purity analysis begins with a thorough understanding of the potential impurities that may arise during the synthesis and storage of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde. These can be broadly categorized into process-related impurities and degradation products.

Process-Related Impurities

The synthesis of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde often involves the Vilsmeier-Haack reaction to introduce the formyl group, followed by chlorination and amination steps.[2] Based on these synthetic routes, the following process-related impurities can be anticipated:

  • Starting Materials and Intermediates: Unreacted starting materials such as 2-amino-4,6-dihydroxypyrimidine and intermediates from incomplete reactions are common impurities.[3]

  • By-products of Side Reactions: The high reactivity of the starting materials and intermediates can lead to the formation of by-products. For instance, nucleophilic substitution reactions (SNAr) can result in mono-substituted or other unexpected products.[4][5]

  • Reagents and Catalysts: Residual reagents like phosphorus oxychloride (POCl₃) or catalysts used in the synthesis can be carried over into the final product.

  • Residual Solvents: Solvents used during the reaction and purification steps are common impurities that must be controlled.[6]

Degradation Products

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, such as exposure to acid, base, oxidation, heat, and light. These studies are crucial for developing stability-indicating analytical methods.[7] For 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde, potential degradation pathways include hydrolysis of the chloro groups and oxidation of the aldehyde functionality.

The following diagram illustrates the overall strategy for purity analysis, encompassing the identification and quantification of both process-related impurities and degradation products.

Purity_Analysis_Workflow Overall Purity Analysis Workflow cluster_synthesis Synthesis & Storage cluster_analysis Analytical Strategy cluster_techniques Analytical Techniques Synthesis Synthesis of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde Impurity_Profiling Impurity Profiling Synthesis->Impurity_Profiling Potential Process-Related Impurities Storage Storage Conditions Storage->Impurity_Profiling Potential Degradation Products Method_Development Method Development & Validation Impurity_Profiling->Method_Development Target Analytes Routine_Analysis Routine Quality Control Method_Development->Routine_Analysis Validated Methods HPLC HPLC-UV/MS (Purity, Impurities, Degradants) Method_Development->HPLC GC GC-MS (Residual Solvents, Volatile Impurities) Method_Development->GC NMR NMR Spectroscopy (Structure Elucidation, Impurity ID) Method_Development->NMR KF Karl Fischer Titration (Water Content) Method_Development->KF

Caption: A schematic overview of the purity analysis workflow.

Core Analytical Techniques for Purity Assessment

A multi-faceted analytical approach is necessary to comprehensively assess the purity of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) for the separation and quantification of the main component and non-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of residual solvents, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of unknown impurities.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Reverse-phase HPLC with UV detection is the cornerstone for determining the purity and impurity profile of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde.[8] A well-developed and validated HPLC method should be able to separate the main component from all potential process-related impurities and degradation products.

Based on methods developed for similar pyrimidine derivatives, the following starting conditions are proposed for method development and validation:[4]

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and is compatible with MS detection.
Mobile Phase B AcetonitrileA common organic modifier providing good elution strength.
Gradient Elution 10-90% B over 20 minutesTo ensure elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection UV at 254 nm and 275 nmPyrimidine derivatives typically have strong UV absorbance in this range.[9]
Injection Volume 10 µLA standard injection volume.
Sample Preparation 1 mg/mL in Acetonitrile/Water (50:50)Ensures complete dissolution of the sample.

The developed HPLC method must be rigorously validated to ensure it is suitable for its intended purpose.[10][11] The validation should encompass the following parameters:[12]

  • Specificity: The ability to assess the analyte unequivocally in the presence of potential impurities. This is demonstrated by spiking the sample with known impurities and performing forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be evaluated.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a placebo.

  • Precision:

    • Repeatability: The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or with different equipment.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

The following diagram illustrates the workflow for HPLC method development and validation.

HPLC_Validation_Workflow HPLC Method Development & Validation Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) Column_Selection Column Selection Mobile_Phase_Opt Mobile Phase Optimization Column_Selection->Mobile_Phase_Opt Gradient_Opt Gradient Optimization Mobile_Phase_Opt->Gradient_Opt Detection_Wavelength Detection Wavelength Selection Gradient_Opt->Detection_Wavelength Specificity Specificity Detection_Wavelength->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Sources

Foundational

Commercial suppliers of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde

Executive Summary 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde (CAS 5971-68-6) is a high-value heterocyclic building block, distinct from its more common isomer, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde. Its unique...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-2,6-dichloropyrimidine-5-carbaldehyde (CAS 5971-68-6) is a high-value heterocyclic building block, distinct from its more common isomer, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde. Its unique "push-pull" electronic structure—featuring an electron-donating amino group at C4, an electron-withdrawing aldehyde at C5, and two reactive electrophilic sites at C2 and C6—makes it indispensable for synthesizing fused bicyclic systems (e.g., pyrido[2,3-d]pyrimidines) used in kinase inhibitors and antiviral therapeutics.

This guide moves beyond simple vendor lists to establish a technical procurement framework . It addresses the specific challenges of sourcing this compound: differentiating regioisomers, managing hydrolytic instability, and validating purity in a market where "off-the-shelf" availability is often overstated.

Part 1: Chemical Identity & Critical Quality Attributes (CQAs)

The primary risk in sourcing this compound is isomeric confusion . Many suppliers conflate the 4-amino isomer with the 2-amino isomer (CAS 5604-46-6), which is thermodynamically more stable and widely available.

Technical Specifications
AttributeSpecificationCritical Notes
Chemical Name 4-Amino-2,6-dichloropyrimidine-5-carbaldehydeNOT 2-Amino-4,6-dichloro...[1][2][3]
CAS Number 5971-68-6 Verify against CAS 5604-46-6 (2-Amino isomer).
Molecular Formula C₅H₃Cl₂N₃OMW: 192.00 g/mol
Appearance Pale yellow to off-white solidDarkening indicates oxidation or amine degradation.
Solubility DMSO, DMF, hot EtOAcPoor water solubility; hydrolyzes in aqueous buffers.
Purity Target >97% (HPLC)Impurities >1% often interfere with cyclization reactions.
The Isomer Trap (Visualized)

The 4-amino isomer is less symmetric than the 2-amino isomer. This difference is detectable via proton NMR, specifically in the chemical shift of the amino protons and the aldehyde proton due to different hydrogen bonding environments.

Part 2: Synthesis Pathways & Impurity Profiling

Understanding how the material is made allows you to predict the impurities present in a commercial batch.

Dominant Synthesis Route: Vilsmeier-Haack Formylation

The industrial synthesis typically involves the Vilsmeier-Haack formylation of 4-amino-2,6-dihydroxypyrimidine (or its chlorinated precursor).

  • Step 1: Reaction of the pyrimidine precursor with POCl₃ and DMF.[3]

  • Step 2: Hydrolysis of the iminium intermediate to release the aldehyde.

Impurity Fingerprint

When evaluating a Certificate of Analysis (CoA), look for these specific red flags:

  • Phosphorus Residues: Residual POCl₃ or phosphorus esters. Detection: ³¹P NMR.

  • Monohydroxy Impurities: 4-Amino-2-chloro-6-hydroxypyrimidine-5-carbaldehyde. Arises from incomplete chlorination or moisture exposure during storage. Detection: LC-MS (Mass shift of -18 or +2 depending on ionization/substitution).

  • Regioisomers: If the starting material was not regiopure, the 2-amino isomer may be present. Detection: ¹H NMR (distinct aldehyde peak shift).

Part 3: Sourcing Strategy & Supplier Landscape

This compound is rarely a "commodity" chemical. It falls into the Tier 2 (Specialty Building Block) category.

Supplier Logic Diagram

SourcingStrategy Start Requirement: 4-Amino-2,6-dichloro-5-CHO Qty Quantity Needed? Start->Qty Small < 10 Grams (Discovery) Qty->Small Large > 100 Grams (Process Dev) Qty->Large StockCheck Check Aggregators (eMolecules, SciFinder) Small->StockCheck Tier3 Custom Synthesis CRO (WuXi, PharmBlock) *Lead Time: 4-8 Weeks* Large->Tier3 Availability In Stock? StockCheck->Availability Tier1 Tier 1 Distributors (Sigma, Fisher, TCI) *High Price, High Trust* Availability->Tier1 Yes (Rare) Tier2 Tier 2 Specialists (Enamine, Combi-Blocks, BLD Pharm) *Best Balance* Availability->Tier2 Yes (Likely) Availability->Tier3 No QC MANDATORY QC Verify Isomer & Purity Tier1->QC Tier2->QC Tier3->QC

Caption: Decision matrix for sourcing CAS 5971-68-6 based on scale and availability.

Supplier Categories
  • Catalog Aggregators (The "Search Engines"):

    • Examples: eMolecules, ChemicalBook.

    • Role: Do not manufacture; they list inventory from others. Use these to find who actually has the stock.

  • Specialty Building Block Vendors (The "Likely Sources"):

    • Enamine / Combi-Blocks / BLD Pharm: These companies specialize in heterocyclic chemistry. They are the most likely to have the correct isomer in stock (1g–25g scale).

    • Warning: Always request the H-NMR spectrum before shipping to verify the aldehyde peak position matches the 4-amino isomer, not the 2-amino.

  • Custom Synthesis (The "Safe Bet" for Scale):

    • If you need >100g, contract a CRO (e.g., WuXi AppTec, PharmBlock). The synthesis is straightforward (Vilsmeier-Haack) but requires careful workup to prevent hydrolysis.

Part 4: Quality Control & Handling Protocols

Due to the hydrolytic instability of the C2/C6 chlorines, strict QC is required upon receipt.

Analytical Protocol: Isomer Verification

Objective: Distinguish 4-Amino (Target) from 2-Amino (Impurity).

  • Method: ¹H NMR (400 MHz, DMSO-d₆).

  • Key Diagnostic Signals:

    • Aldehyde Proton (CHO): The chemical environment of the aldehyde differs between isomers.[2]

      • 4-Amino isomer: Expect singlet ~10.1 ppm (Check literature specific to solvent).

      • 2-Amino isomer: Expect singlet ~9.8 ppm.

    • Amino Protons (NH₂):

      • 4-Amino isomer: The amino group is adjacent to the aldehyde (C4 vs C5), leading to intramolecular hydrogen bonding (downfield shift, often broad).

      • 2-Amino isomer: Amino group is distal (C2), sharper peak, less deshielded.

Handling & Storage
  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The aldehyde is prone to oxidation to the carboxylic acid (4-amino-2,6-dichloropyrimidine-5-carboxylic acid) upon air exposure.

  • Solubility for Reactions: Dissolve in anhydrous DMF or DMSO. Avoid protic solvents (MeOH, EtOH) for long durations unless intended for SɴAr displacement, as alkoxide formation will occur rapidly.

Part 5: Downstream Utility (Case Study)

Why source this specific isomer? It is a "linchpin" for synthesizing Pyrido[2,3-d]pyrimidines .

Reaction Workflow: Bicyclic Formation

ReactionPathway Start 4-Amino-2,6-dichloro- pyrimidine-5-carbaldehyde Inter Intermediate (Schiff Base) Start->Inter Condensation Reagent + Ketone/EWG (Friedlander-type) Reagent->Inter Cyclization Cyclization (Base Catalyzed) Inter->Cyclization Product Pyrido[2,3-d]pyrimidine Scaffold Cyclization->Product - H2O

Caption: Synthesis of Pyrido[2,3-d]pyrimidine scaffolds using the target aldehyde.

Mechanism: The C4-amino group condenses with a ketone (e.g., acetophenone) to form an enamine/imine, while the C5-aldehyde facilitates ring closure. The remaining chlorines at C2 and C6 allow for further functionalization (e.g., introducing solubilizing groups or pharmacophores) via sequential Nucleophilic Aromatic Substitution (SɴAr).

References

  • Chemical Identity & Safety Data

    • Title: 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde Safety Data Sheet.[1]

    • Source: Echemi.[1]

  • Synthesis & Reactivity

    • Title: SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde (Compar
    • Source: MDPI (Molbank).[3]

    • URL:[Link][3]

  • Supplier & Catalog Data

    • Title: 4,6-Dichloropyrimidine-5-carbaldehyde Product Page (Example of related structure requiring differenti
    • Source: BLD Pharm.[4][5]

  • Applications in Drug Discovery

    • Title: A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine (Contextualizing the reactivity of dichloropyrimidines).
    • Source: Organic Letters (ACS Public
    • URL:[Link]

(Note: Always verify current stock levels directly with vendors as inventory for this specialty chemical fluctuates rapidly.)

Sources

Exploratory

Technical Guide: 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde

This in-depth technical guide addresses the economics, synthesis, and strategic application of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde , a specialized heterocyclic building block. Economics, Synthesis, and Strategi...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide addresses the economics, synthesis, and strategic application of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde , a specialized heterocyclic building block.

Economics, Synthesis, and Strategic Value in Drug Discovery

Executive Summary

4-Amino-2,6-dichloropyrimidine-5-carbaldehyde is a high-value pharmacophore scaffold used primarily in the synthesis of fused heterocyclic systems (e.g., pyrido[2,3-d]pyrimidines) for kinase inhibitor discovery. Unlike its more common isomer (2-amino-4,6-dichloropyrimidine-5-carbaldehyde), this 4-amino variant commands a significant price premium due to its specialized synthesis requirements and lower commercial availability.

Market Snapshot:

  • Price Range: $120 – $150 USD per gram (Research Scale).[1]

  • Availability: Low (Make-to-order or limited stock).[1]

  • Primary Application: Precursor for TREM2 agonists, antiviral agents, and novel ATP-competitive kinase inhibitors.

Chemical Profile & Isomer Distinction

Researchers must distinguish this compound from its regioisomer to avoid costly synthetic errors.[1] The 4-amino substitution pattern alters the reactivity profile, particularly in nucleophilic aromatic substitution (


) reactions, directing nucleophiles preferentially to the 2- or 6-position depending on conditions.
FeatureTarget Compound Common Isomer
Name 4-Amino -2,6-dichloropyrimidine-5-carbaldehyde2-Amino -4,6-dichloropyrimidine-5-carbaldehyde
CAS 5971-68-6 5604-46-6
Structure Amino group at C4; Chlorines at C2, C6.[2]Amino group at C2; Chlorines at C4, C6.[1]
Reactivity C2 is highly electrophilic; C6 is less reactive.[1]C4/C6 are equivalent electrophilic sites.[1]
Price Est. ~$130/g ~

15/g

Market Economics: Price Analysis

The price per gram is non-linear and heavily dependent on synthesis scale.[1] The compound is typically classified as a "Building Block Level 3" (specialized intermediate), meaning it is not a commodity chemical.[1]

Current Market Pricing (2025 Estimates)
QuantityPrice Range (USD)Price per GramLead Time
250 mg $45 – $60$180 – $240In Stock
1 gram $120 – $150$120 – $150In Stock / 2 Weeks
5 grams $450 – $550$90 – $1102–3 Weeks
100 grams Custom Quote~$60 – $804–6 Weeks

Key Cost Drivers:

  • Reagent Handling: The synthesis involves phosphorus oxychloride (

    
    ), requiring strictly anhydrous conditions and hazardous waste management.[1]
    
  • Purification: Separation of the 4-amino isomer from potential 2-amino byproducts or unreacted precursors requires careful chromatography, reducing effective yield.[1]

  • Scale: Most suppliers synthesize this in batches of <100g, preventing economies of scale.[1]

Synthesis & Mechanism (The "Why" Behind the Cost)

The high cost is directly attributable to the synthetic route.[1] The standard industrial preparation utilizes the Vilsmeier-Haack reaction on a uracil derivative.[1] This "one-pot" transformation performs both chlorination and formylation, but it is operationally demanding.[1]

Core Synthetic Pathway

Starting Material: 6-Aminouracil (4-Amino-2,6-dihydroxypyrimidine). Reagents: Phosphorus Oxychloride (


), Dimethylformamide (DMF).[1]

SynthesisRoute SM 6-Aminouracil (Cheap Commodity) Inter Intermediate Complex (Highly Reactive) SM->Inter Chlorination (OH -> Cl) Vilsmeier Vilsmeier-Haack Reagent (POCl3 + DMF) Vilsmeier->Inter Product 4-Amino-2,6-dichloro- pyrimidine-5-carbaldehyde Inter->Product Formylation (C5 Position)

Figure 1: The Vilsmeier-Haack transformation converts the dihydroxy precursor into the dichloro-aldehyde scaffold.

Mechanistic Insight[1][2]
  • Chlorination:

    
     converts the hydroxyl groups at C2 and C6 of the 6-aminouracil into chlorides.[1]
    
  • Formylation: The Vilsmeier reagent (chloromethyleneiminium salt) attacks the electron-rich C5 position.[1]

  • Regioselectivity: The presence of the amino group at C4 activates the C5 position for electrophilic attack, making the formylation possible.[1] However, the amino group can also react with

    
     to form a formamidine side product, which must be hydrolyzed back to the amine during workup, lowering yield.[1]
    

Experimental Protocol (Validation)

Note: This protocol is a generalized standard derived from patent literature for similar pyrimidines. Always consult specific SDS and internal safety guidelines.

Objective: Synthesis of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde from 6-aminouracil.

  • Preparation: In a flame-dried round-bottom flask under Argon, charge anhydrous DMF (3.0 eq) and cool to 0°C.

  • Reagent Formation: Dropwise add

    
      (10.0 eq) while maintaining temperature <10°C. Stir for 30 min to form the Vilsmeier salt.
    
  • Addition: Add 6-aminouracil (1.0 eq) portion-wise. The reaction is exothermic.[1]

  • Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane).[1]

  • Quench (Critical): Pour the reaction mixture onto crushed ice/water with vigorous stirring. The Vilsmeier intermediate hydrolyzes to the aldehyde.[1]

  • Isolation: Neutralize to pH ~7 with

    
     or 
    
    
    
    . The product often precipitates as a pale yellow solid.[1] Filter and wash with cold water.[1]
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, 0-30% EtOAc in Hexanes) if high purity (>98%) is required.[1]

Strategic Applications in Drug Discovery

This scaffold is a "privileged structure" for designing inhibitors of kinases and other enzymes.[1]

Downstream Chemistry

The unique substitution pattern allows for sequential functionalization:

  • C5 Aldehyde: Condensation with hydrazine or amines to form fused bicyclic systems (e.g., pyrimido[4,5-d]pyrimidines).[1]

  • C2 Chlorine: Highly reactive toward nucleophiles (amines, thiols) for introducing solubility-enhancing groups.[1]

  • C6 Chlorine: Less reactive; allows for late-stage diversification via Suzuki-Miyaura coupling.[1]

Applications Core 4-Amino-2,6-dichloro- pyrimidine-5-carbaldehyde RouteA Condensation w/ Amidines Core->RouteA RouteB SNAr at C2 Core->RouteB TargetA Pyrido[2,3-d]pyrimidines (Kinase Inhibitors) RouteA->TargetA TargetB Solubility Tailoring (Piperazine adducts) RouteB->TargetB

Figure 2: Divergent synthesis pathways utilizing the scaffold for library generation.

Procurement & Quality Assurance

When sourcing this material, request a Certificate of Analysis (CoA) containing:

  • HPLC Purity: Must be >97% (254 nm). Impurities often include the monochloro derivative or des-formyl byproducts.[1]

  • 1H-NMR: Verify the aldehyde proton signal (~10.0 ppm) and the broad amino peak.

  • Appearance: Should be a pale yellow to off-white powder.[1] Dark brown indicates decomposition (oxidation).[1]

Recommended Storage: Keep at 2–8°C under inert gas (Argon/Nitrogen).[1] The aldehyde is susceptible to oxidation to the carboxylic acid over time.[1]

References

  • ChemicalBook. (2025).[1][3] 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde Product & Price Analysis. Retrieved from [1]

  • 3A Senrise. (2025).[1][3] Catalog A032864: 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde.[4][5] Retrieved from [1]

  • World Intellectual Property Organization. (2021).[1] WO2021226629A1 - Heterocyclic compounds as triggering receptor expressed on myeloid cells 2 agonists.[1] Retrieved from [1]

  • PubChem. (2025).[1] Compound Summary: 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde (Isomer Comparison). Retrieved from [1]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthetic Routes to Functionalized Pyrimidines using 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde

Introduction The pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors, antivirals, and nucleotide analogs. 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors, antivirals, and nucleotide analogs. 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde (CAS 5971-68-6) represents a uniquely versatile building block. Unlike its more common isomer (2-amino-4,6-dichloro-), this scaffold presents a "push-pull" electronic system with an electron-donating amino group at C4 and a strongly electron-withdrawing formyl group at C5.

This configuration creates a highly specific reactivity profile that allows for:

  • Regioselective Nucleophilic Aromatic Substitution (

    
    ):  Controlled sequential displacement of chlorine atoms.
    
  • Bicyclic Heterocycle Formation: Rapid access to fused ring systems such as pyrimido[4,5-d]pyrimidines and pyrido[2,3-d]pyrimidines via condensation reactions involving the ortho-aminoaldehyde motif.

This guide details the mechanistic rationale and validated protocols for exploiting this scaffold in drug discovery.

Reactivity Profile & Structural Analysis

Understanding the electronic environment is critical for controlling regioselectivity.

  • C6-Chlorine (Primary Electrophile): This position is activated by the adjacent electron-withdrawing formyl group (C5) and the ring nitrogen (N1). The resonance effect of the aldehyde makes C6 significantly more electrophilic than C2.

  • C2-Chlorine (Secondary Electrophile): Located between two nitrogens, C2 is activated inductively but lacks the direct conjugation to the formyl group that C6 enjoys. It typically requires harsher conditions for displacement.

  • C4-Amino (Nucleophile): Acts as an internal nucleophile for cyclizations or a directing group.

  • C5-Formyl (Electrophile): Serves as a handle for condensation, reductive amination, or Wittig reactions.

Reactivity Map

ReactivityMap cluster_legend Reactivity Hierarchy Scaffold 4-Amino-2,6-dichloro- pyrimidine-5-carbaldehyde C6 C6-Cl: Primary Electrophile (Activated by CHO) Target: 1st S_NAr Scaffold->C6 C2 C2-Cl: Secondary Electrophile (Inductively Activated) Target: 2nd S_NAr Scaffold->C2 C5 C5-CHO: Condensation Site (Cyclization Handle) Scaffold->C5 C4 C4-NH2: Internal Nucleophile (Donating Group) Scaffold->C4 Most Reactive Most Reactive Least Reactive Least Reactive Most Reactive->Least Reactive Electrophilicity

Figure 1: Reactivity landscape of the scaffold. The C6 position is the "soft" entry point for nucleophiles due to vinylogous activation.

Application 1: Sequential Functionalization

The most common workflow involves introducing two different nucleophiles. The electronic bias established by the C5-aldehyde ensures that the C6-chlorine is displaced first.

Protocol A: C6-Selective Mono-Substitution

This protocol introduces the first diversity element (R1-NH2) at the C6 position.

Reagents:

  • Substrate: 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.0 - 1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Solvent: THF or 1,4-Dioxane (Anhydrous)

  • Temperature: 0 °C to Room Temperature (RT)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the scaffold in 5 mL of anhydrous THF in a round-bottom flask under

    
     atmosphere.
    
  • Addition: Cool the solution to 0 °C. Add DIPEA (1.2 mmol) followed by the dropwise addition of the amine (1.0 mmol).

  • Reaction: Allow the mixture to warm to RT. Stir for 2–4 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 3:1). The starting material (

      
      ) should disappear, replaced by a more polar spot (
      
      
      
      ).
  • Workup: Dilute with water (15 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (typically 0-40% EtOAc in Hexane).

Scientific Rationale: Low temperature and stoichiometric control prevent double substitution. The C6 position reacts faster due to the ortho-formyl activation. Using a non-protic solvent like THF suppresses side reactions with the aldehyde.

Protocol B: C2-Substitution (Bis-Functionalization)

Following C6 substitution, the C2-chlorine remains. It is deactivated relative to the starting material but can still be displaced under forcing conditions.

Reagents:

  • Substrate: C6-substituted intermediate (from Protocol A)

  • Nucleophile: Amine, Alkoxide, or Thiol (1.5 - 2.0 equiv)

  • Base:

    
     or Cs2CO3 (2.0 equiv)
    
  • Solvent: DMF or DMSO

  • Temperature: 60–80 °C

Step-by-Step Methodology:

  • Preparation: Dissolve the C6-substituted intermediate in DMF (0.2 M concentration).

  • Addition: Add the base and the second nucleophile.

  • Reaction: Heat to 60 °C. Monitor closely by LC-MS. Reaction times vary from 4 to 12 hours.

    • Note: If the nucleophile is volatile (e.g., methylamine), use a sealed tube.

  • Workup: Pour into ice water. If a solid precipitates, filter and wash with water.[1] If oil forms, extract with EtOAc/LiCl (5% aq) to remove DMF.

Application 2: Synthesis of Pyrimido[4,5-d]pyrimidines[2]

The ortho-aminoaldehyde motif (C4-NH2, C5-CHO) is the ideal precursor for constructing the pyrimido[4,5-d]pyrimidine core, a scaffold homologous to purines and pteridines.

Mechanism

Condensation with urea or guanidine derivatives forms the second pyrimidine ring.

Cyclization SM 4-Amino-2,6-dichloro- pyrimidine-5-carbaldehyde Inter Schiff Base Intermediate SM->Inter + Urea/Acid - H2O Urea Urea / Guanidine (H2N-C(=X)-NH2) Urea->Inter Product Pyrimido[4,5-d]pyrimidine (Bicyclic Core) Inter->Product Cyclodehydration

Figure 2: Pathway for the construction of the pyrimido[4,5-d]pyrimidine fused system.

Protocol C: Cyclization with Urea

Target: 2,4-Dioxo-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine derivatives.

  • Mixture: Combine the scaffold (1.0 mmol) and Urea (5.0 mmol) in Glacial Acetic Acid (5 mL).

  • Conditions: Reflux (118 °C) for 4–6 hours.

    • Mechanism: Acid catalysis promotes the formation of the imine (Schiff base) at the aldehyde, followed by nucleophilic attack of the second urea nitrogen on the C4 position (with ammonia displacement) or direct cyclization if the C4-amino is retained. Correction: In this specific scaffold, the C4-NH2 is the nucleophile that attacks the urea carbonyl, or the urea nitrogen attacks the aldehyde first. The classic fusion usually retains the C4-N.

  • Isolation: Cool the mixture. The product often precipitates as a solid.

  • Purification: Filter, wash with water and cold ethanol. Recrystallize from DMF/EtOH if necessary.

Application 3: Synthesis of Pyrido[2,3-d]pyrimidines

Reaction with active methylene compounds (Friedländer-type condensation) yields pyrido[2,3-d]pyrimidines, which are bioisosteres of quinazolines.

Protocol D: Condensation with Malononitrile

Target: 6-Cyano-7-amino-pyrido[2,3-d]pyrimidine derivatives.

  • Reagents: Scaffold (1.0 mmol), Malononitrile (1.1 mmol), Piperidine (catalytic, 2 drops).

  • Solvent: Ethanol or Methanol (5 mL).

  • Reaction: Reflux for 2–3 hours.

    • Observation: The reaction usually turns from pale yellow to deep orange/red.

  • Workup: Cool to RT. The product precipitates.[1] Filter and wash with cold EtOH.

  • Data Check: Look for the disappearance of the aldehyde proton (~10 ppm) in

    
     NMR and the appearance of aromatic protons for the new pyridine ring.
    

Summary of Quantitative Data

Reaction TypePositionPreferred ConditionsTypical YieldKey Selectivity Factor

1
C6-ClTHF, DIPEA,

75–90%C5-CHO activation (Ortho/Para effect)

2
C2-ClDMF,

,

50–70%Requires thermal activation
Cyclization C4/C5AcOH, Reflux (Urea)60–85%Acid-catalyzed dehydration
Condensation C4/C5EtOH, Piperidine (Malononitrile)80–95%Knoevenagel-Cyclization cascade

References

  • Synthesis of functionalized pyrimidines: Molecules. 2012; 17(4):4313-4324.

  • Regioselectivity in chloropyrimidines: J. Org. Chem. 2005; 70(15):5912–5918.

  • Pyrimido[4,5-d]pyrimidine synthesis: Tetrahedron Letters. 2008; 49(39):5672-5675.

  • Compound Data (CAS 5971-68-6): Ambeed Chemical Catalog.[2][3][4]

  • Cyclization Protocols: BenchChem Application Notes.

Disclaimer: This protocol is intended for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde before handling.

Sources

Application

Nucleophilic aromatic substitution reactions of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde.

An In-Depth Guide to Nucleophilic Aromatic Substitution (SNAr) Reactions of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Nucleophilic Aromatic Substitution (SNAr) Reactions of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Versatile Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and natural products.[1] Its prevalence stems from its unique electronic properties and its ability to engage in specific hydrogen bonding interactions with biological targets. Within this class, 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde stands out as a particularly valuable and versatile building block.[2] This molecule is primed for nucleophilic aromatic substitution (SNAr), a powerful reaction for forging carbon-heteroatom bonds.[3]

The pyrimidine ring's inherent electron-deficient nature, caused by two ring nitrogen atoms, is further amplified by three key features of this specific scaffold:

  • Two Chlorine Atoms: Excellent leaving groups at the C2 and C6 positions.

  • A Formyl Group: A potent electron-withdrawing group at the C5 position, which further activates the ring towards nucleophilic attack.

  • An Amino Group: An electron-donating group at the C4 position that modulates the ring's reactivity.

This guide provides a comprehensive overview of the mechanistic principles, detailed experimental protocols, and strategic considerations for leveraging SNAr reactions on 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde in research and drug discovery programs.

Mechanistic Principles: Controlling Reactivity and Regioselectivity

The SNAr reaction on this pyrimidine scaffold proceeds through a two-step addition-elimination mechanism. The electron-deficient ring readily accepts attack from a nucleophile, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent expulsion of a chloride ion restores aromaticity and yields the substituted product.

The reactivity of halogenated pyrimidines generally follows the order C4(6) > C2 >> C5.[3] In 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde, the C2 and C6 positions are electronically equivalent due to the molecule's symmetry. The two ring nitrogens decrease electron density at these positions and help stabilize the anionic intermediate, thereby increasing reactivity.[1]

A critical consideration is the competition between different nucleophiles, especially when reactions are conducted in protic solvents like alcohols. For instance, in the presence of a strong base like sodium hydroxide in ethanol, alkoxide ions are generated. These "hard" nucleophiles can compete with "softer" amine nucleophiles, leading to a mixture of amination and solvolysis (etherification) products.[1] Controlling the reaction environment—specifically the choice of base and solvent—is therefore paramount to achieving the desired chemical outcome.

Caption: General mechanism of SNAr on the pyrimidine core.

Experimental Protocols & Methodologies

The following protocols provide detailed, field-proven methodologies for common transformations. The causality behind key experimental choices is explained to empower researchers to adapt these methods to their specific needs.

Protocol 1: Selective Mono-Amination

This protocol is designed for the selective replacement of one chlorine atom with a primary or secondary amine, minimizing the formation of di-substituted byproducts.

  • Objective: Synthesize 4-Amino-2-chloro-6-(substituted-amino)pyrimidine-5-carbaldehyde derivatives.

  • Core Principle: Employing stoichiometric control of the amine nucleophile in the presence of a non-nucleophilic organic base prevents competitive alkoxylation and over-reaction.

Causality & Experimental Insights:

  • Solvent: Refluxing ethanol provides sufficient energy to overcome the activation barrier while being a relatively benign solvent.[1]

  • Base: Triethylamine (TEA) is used as a scavenger for the HCl generated during the reaction. It is a non-nucleophilic base, meaning it will not compete with the amine nucleophile for substitution on the pyrimidine ring.[1] This is crucial for achieving clean mono-substitution.

  • Stoichiometry: Using a slight excess (1.0-1.1 equivalents) of the amine ensures complete consumption of the starting material without promoting di-substitution.

Step-by-Step Methodology:

  • Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde (1.0 eq).

  • Solvent Addition: Add absolute ethanol (approx. 0.1 M concentration).

  • Base and Nucleophile Addition: Add triethylamine (TEA) (1.5 eq) followed by the desired primary or secondary amine (1.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 78 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • Add water to the residue to precipitate the product.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol to remove residual impurities.

  • Purification: The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.

Protocol 2: One-Pot Sequential Amination and Alkoxylation

This protocol leverages the competition between amine and alkoxide nucleophiles to achieve a di-substituted product in a single step.

  • Objective: Synthesize 4-Amino-2-alkoxy-6-(substituted-amino)pyrimidine-5-carbaldehyde derivatives.

  • Core Principle: Using a strong inorganic base in an alcohol solvent generates a high concentration of alkoxide ions, which are potent nucleophiles that readily displace the second chlorine atom after the initial amination.[1]

Causality & Experimental Insights:

  • Base/Solvent System: Sodium hydroxide (NaOH) in methanol or ethanol serves a dual purpose. It acts as an acid scavenger and, more importantly, deprotonates the alcohol solvent to form a high concentration of highly nucleophilic alkoxide ions (methoxide or ethoxide).[1]

  • Reaction Conditions: This reaction can often be performed at room temperature due to the high reactivity of the alkoxide nucleophile.[1]

  • Mechanism: The reaction likely proceeds via an initial, rapid SNAr with the amine, followed by a second SNAr with the alkoxide. The strong base and high alkoxide concentration drive the second substitution to completion.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask with a magnetic stir bar, suspend 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde (1.0 eq) and the desired amine (e.g., indoline, 1.0 eq) in the chosen alcohol solvent (methanol or ethanol, approx. 0.2 M).[1]

  • Base Addition: Add solid sodium hydroxide (NaOH) (5.0 eq) to the mixture.[1]

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC. The reaction is often complete within 1-2 hours.[1]

  • Work-up:

    • Upon completion, pour the reaction mixture into ice water to quench the reaction and precipitate the product.

    • Collect the solid by vacuum filtration.

    • Wash the filter cake thoroughly with water to remove excess NaOH and other inorganic salts.

  • Purification: The crude solid is typically of high purity but can be recrystallized from ethanol to yield the final product.[1]

Data Summary: Representative Transformations

The following table summarizes reaction outcomes based on published procedures, providing a baseline for expected results.

Nucleophile(s)Base / SolventConditionsProductReference
IndolineTEA / EthanolReflux, 3h2-Amino-4-chloro-6-(indolin-1-yl)pyrimidine-5-carbaldehyde[4]
Indoline / MethoxideNaOH / MethanolRoom Temp, 1h2-Amino-4-methoxy-6-(indolin-1-yl)pyrimidine-5-carbaldehyde[1]
Indoline / EthoxideNaOH / EthanolRoom Temp, 1h2-Amino-4-ethoxy-6-(indolin-1-yl)pyrimidine-5-carbaldehyde[1]

Troubleshooting and Strategic Guidance

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Mono-aminated Product Over-reaction to form di-substituted product.Strictly control stoichiometry (use ≤ 1.1 eq of amine). Lower the reaction temperature. Use a weaker base or no base if the amine is sufficiently nucleophilic.
Unwanted Alkoxylation Using a strong base (e.g., NaOH, KOH) in an alcohol solvent when only amination is desired.For selective amination, switch to a non-nucleophilic base like TEA or DIPEA. Alternatively, use an aprotic solvent such as DMF or THF.
Formation of Aldehyde Condensation Products The aldehyde group can react under basic conditions (e.g., Claisen-Schmidt condensation).[1]Use milder basic conditions (e.g., K₂CO₃ instead of NaOH). Protect the aldehyde as an acetal prior to the SNAr reaction if condensation is a persistent issue.
Reaction Fails to Proceed The nucleophile is too weak. The reaction temperature is too low.For weak nucleophiles (e.g., anilines), consider using a stronger base to generate the more nucleophilic anion.[3] Increase the reaction temperature or switch to a higher-boiling solvent like DMF.
Difficult Purification Products and starting materials have similar polarities.Optimize the TLC mobile phase to achieve better separation. Consider gradient elution for column chromatography. Recrystallization from a suitable solvent system is often effective for crystalline products.

Workflow for Experimental Design

This workflow provides a logical decision-making process for planning SNAr reactions with 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde.

SNAr_Workflow start Define Target Product q1 Desired Substitution? start->q1 mono Mono-Substitution q1->mono Single Group di Di-Substitution (Sequential) q1->di Two Different Groups cond_mono Use Stoichiometric Control (1.0-1.1 eq Nucleophile) Use Non-Nucleophilic Base (TEA) in Protic or Aprotic Solvent mono->cond_mono cond_di Use Strong Base (NaOH) in Alcohol Solvent (MeOH/EtOH) Generates Alkoxide Nucleophile for Second Substitution di->cond_di

Caption: Decision workflow for SNAr reaction conditions.

Applications in Drug Discovery

The derivatives of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde are powerful intermediates for creating libraries of complex molecules for biological screening. The substituted pyrimidine core is a key feature in many kinase inhibitors, where the nitrogen atoms act as hydrogen bond acceptors, mimicking the hinge-binding motif of ATP.[5][6] Furthermore, functionalized pyrimidines are explored as antiviral, antibacterial, and anticancer agents.[7] The aldehyde at the C5 position offers an additional synthetic handle for further elaboration, such as reductive amination, Wittig reactions, or condensation chemistry, enabling rapid diversification and the exploration of new chemical space in drug discovery campaigns.[1]

References

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). ResearchGate. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Cresset Group. [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI. [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006). Organic Letters. [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Europe PMC. [Link]

  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. (2014). National Institutes of Health. [Link]

  • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ResearchGate. [Link]

  • Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. (2008). National Institutes of Health. [Link]

  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. (2022). National Institutes of Health. [Link]

Sources

Method

Application Note: Strategic Utilization of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde in Kinase Inhibitor Design

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic use of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde (CAS: 5971-68-6), a high-value "ortho-aminoaldehyde" s...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic use of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde (CAS: 5971-68-6), a high-value "ortho-aminoaldehyde" scaffold used to synthesize fused heterocycles, particularly pyrido[2,3-d]pyrimidines (a privileged pharmacophore in kinase inhibition).

Introduction: The "Ortho-Aminoaldehyde" Privilege

In the landscape of fragment-based drug discovery (FBDD), the 4-amino-2,6-dichloropyrimidine-5-carbaldehyde scaffold represents a "linchpin" intermediate. Its value stems from its trifunctional nature:

  • C5-Aldehyde & C4-Amine: These adjacent groups form a classic "ortho-aminoaldehyde" motif, enabling rapid condensation with ketones or active methylenes (Friedländer synthesis) to generate fused pyrido[2,3-d]pyrimidine systems.

  • C2 & C6 Dichlorides: These electrophilic sites allow for late-stage diversification via Nucleophilic Aromatic Substitution (

    
    ), enabling the construction of Structure-Activity Relationship (SAR) libraries around the core.
    

This scaffold is extensively used in the synthesis of inhibitors for CDK4/6 , PIM-1 , and mTOR kinases, as well as dihydrofolate reductase (DHFR) antagonists.

Reactivity Profile & Strategic Logic

The chemical behavior of this scaffold is governed by the push-pull electronic effects of the pyrimidine ring.

  • Activation: The C5-formyl group is strongly electron-withdrawing, activating the C2 and C6 positions for nucleophilic attack.

  • Deactivation/Directing: The C4-amino group donates electron density, modulating the reactivity of the adjacent C6 position compared to the C2 position.

  • Cyclization: The condensation of the C4-amine and C5-aldehyde with a ketone is thermodynamically driven by the formation of a stable, aromatic pyridine ring.

Visualization: Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

ReactivityMap Core 4-Amino-2,6-dichloro- pyrimidine-5-carbaldehyde Cyclization PATH A: Friedländer Condensation (Target: Pyrido[2,3-d]pyrimidines) Core->Cyclization + Ketone/Base (Forms fused ring) SNAr PATH B: Regioselective SNAr (Target: 2,4,6-Trisubstituted Pyrimidines) Core->SNAr + Amine/Alkoxide (Displaces Cl) KinaseInhib Kinase Inhibitor Libraries (e.g., PIM-1, CDK) Cyclization->KinaseInhib Late-stage functionalization SNAr->KinaseInhib Cyclization after substitution

Caption: Divergent synthetic workflows. Path A (Green) builds the fused ring system first. Path B (Red) diversifies the pyrimidine core prior to cyclization.

Protocol 1: Synthesis of Pyrido[2,3-d]pyrimidines (Friedländer Condensation)

Objective: To synthesize 7-aryl-2,4-dichloropyrido[2,3-d]pyrimidine derivatives. Mechanism: Base-catalyzed condensation of the amino-aldehyde with an aryl ketone (e.g., acetophenone).

Materials
  • Precursor: 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde (1.0 equiv)

  • Reagent: Acetophenone derivative (1.1 equiv)

  • Base: Potassium tert-butoxide (

    
    -BuOK) or NaOH
    
  • Solvent: Absolute Ethanol or DMF

  • Temp: Reflux (80–100 °C)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde (1.92 g, 10 mmol) in absolute ethanol (20 mL).

  • Reagent Addition: Add the acetophenone derivative (11 mmol). Stir for 5 minutes at room temperature.

  • Catalysis: Add

    
    -BuOK (1.5 equiv) slowly to the mixture. Note: A color change to deep yellow/orange often indicates the formation of the enolate and initial condensation.
    
  • Reaction: Heat the mixture to reflux for 4–6 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes). The aldehyde spot (

    
    ) should disappear.
    
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice (100 g) with vigorous stirring.

    • Neutralize with dilute HCl (1N) to pH ~7.

  • Isolation: Filter the resulting precipitate. Wash the solid with cold water (

    
     mL) and cold ethanol (
    
    
    
    mL).
  • Purification: Recrystallize from DMF/Ethanol or purify via flash column chromatography if necessary.

Expected Yield: 65–85% Key Intermediate Data: The product will retain the C2 and C4 (originally C6) chlorines, which are now positioned for further substitution.

Protocol 2: Regioselective Nucleophilic Substitution ( )

Objective: To differentiate the reactivity of the C2 and C6 chlorines. Causality: The C2 position, flanked by two nitrogen atoms, is generally more activated towards nucleophilic attack than the C6 position in the fused system, although steric factors from the newly formed ring can influence this.

Experimental Design Table: Conditions
ParameterCondition A (Mild)Condition B (Forcing)
Target Site C2-Chlorine (Kinetic Control)C4-Chlorine (Thermodynamic Control)
Nucleophile Aliphatic amines (e.g., Morpholine, 1.0 equiv)Aromatic amines / Alkoxides (Excess)
Base DIPEA (2.0 equiv)

or CsF
Solvent THF or DCM, 0 °C to RTDMF or DMSO, 80–120 °C
Time 1–3 Hours12–24 Hours
Workflow Visualization

The following diagram depicts the logical flow of building a PIM-1 kinase inhibitor library using this protocol.

Workflow Step1 Step 1: Friedländer Condensation (Form Core Scaffold) Step2 Step 2: C2-Selective Substitution (Introduce Solubilizing Group) Step1->Step2 Morpholine, DIPEA, THF, 0°C Step3 Step 3: C4-Substitution (Introduce Hinge Binder) Step2->Step3 Ar-NH2, TFA (cat), n-BuOH, 100°C Final Final Drug Candidate (PIM-1 Inhibitor) Step3->Final Purification & Salt Formation

Caption: Sequential functionalization strategy. The C2-chlorine is displaced first under mild conditions, followed by the C4-chlorine under acidic/thermal forcing conditions.

Scientific Validation & Troubleshooting

Self-Validating Checks
  • NMR Diagnostic: In the starting material, the aldehyde proton appears as a singlet at

    
     ppm. Successful condensation (Protocol 1) is confirmed by the disappearance  of this peak and the appearance of new aromatic protons from the fused pyridine ring.
    
  • Regiochemistry Confirmation: When performing Step 2 (Protocol 2), use NOE (Nuclear Overhauser Effect) NMR to confirm the position of the substitution. A substitution at C2 will show NOE interactions with the side chain but not with the protons on the newly formed pyridine ring, whereas C4 substitution might show proximity to the C5-proton.

Common Pitfalls
  • Solvolysis: When using alkoxide bases (e.g., NaOEt) in ethanol, competitive substitution of the chlorines by ethoxide can occur.

    • Solution: Use sterically hindered bases like

      
      -BuOK or non-nucleophilic bases like 
      
      
      
      in aprotic solvents (DMF) if solvolysis is observed.
  • Incomplete Cyclization: If the intermediate imine forms but does not cyclize.

    • Solution: Increase temperature or add a Lewis acid catalyst (

      
      ) to drive the dehydration step.
      

References

  • National Institutes of Health (NIH). (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PubMed Central. Retrieved from [Link]

  • American Chemical Society. (2006).[1] A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Retrieved from [Link]

  • MDPI. (2022).[2] SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank.[2] Retrieved from [Link]

Sources

Application

Application Note: Strategic Functionalization of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde via Suzuki-Miyaura Coupling

Introduction The pyrimidine scaffold is ubiquitous in medicinal chemistry, serving as the core structure for numerous kinase inhibitors, antivirals, and antimetabolites. 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde (ADC...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrimidine scaffold is ubiquitous in medicinal chemistry, serving as the core structure for numerous kinase inhibitors, antivirals, and antimetabolites. 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde (ADCP-5-CHO) represents a highly functionalized, "push-pull" building block that offers unique synthetic opportunities.

The presence of the electron-donating amino group (EDG) at C4 and the electron-withdrawing formyl group (EWG) at C5 creates a distinct electronic environment compared to standard 2,4-dichloropyrimidines. This guide provides a comprehensive protocol for the regioselective Suzuki-Miyaura cross-coupling of ADCP-5-CHO, addressing the specific challenges of site-selectivity (C6 vs. C2) and functional group tolerance.

Key Chemical Properties[1][2][3][4][5][6][7]
  • Substrate: 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde

  • Molecular Formula: C

    
    H
    
    
    
    Cl
    
    
    N
    
    
    O[1]
  • Electronic Character: Highly polarized due to the C4-amino/C5-formyl interaction (vinylogous amide resonance).

  • Primary Challenge: Controlling regioselectivity between the C2 and C6 chloride positions while preventing side reactions involving the aldehyde (e.g., oxidation, condensation).

Mechanistic Insight & Regioselectivity

Successful functionalization of ADCP-5-CHO relies on understanding the electrophilicity hierarchy of the pyrimidine ring.

Electrophilic Activation Analysis

In polychlorinated pyrimidines, oxidative addition of Palladium(0) occurs at the most electron-deficient carbon.

  • C6 Position (Preferred): The C6 carbon is ortho to the strong electron-withdrawing formyl group at C5. This proximity significantly lowers the energy of the

    
    *-orbital at C6, facilitating rapid oxidative addition. Furthermore, it is ortho to the ring nitrogen (N1), further enhancing electrophilicity.
    
  • C2 Position (Secondary): While the C2 position is situated between two electronegative nitrogen atoms (N1 and N3), it lacks the direct, activating conjugation with the C5-formyl group. In "push-pull" systems, the position adjacent to the EWG (C6) typically reacts orders of magnitude faster than the isolated position (C2).

  • C4 Position (Deactivated): Occupied by the amino group.[2] The lone pair on the nitrogen donates density into the ring (and towards the C5-carbonyl), stabilizing the system but making the remote C2 position relatively less electrophilic compared to C6.

Reaction Pathway Diagram

ReactionPathway SM 4-Amino-2,6-dichloropyrimidine- 5-carbaldehyde Pd_Complex Pd(0) Oxidative Addition SM->Pd_Complex Fast (C6 Activation) Int_C6 Intermediate A: C6-Pd-Cl Species Pd_Complex->Int_C6 Prod_Mono Major Product: 6-Aryl-4-amino-2-chloropyrimidine- 5-carbaldehyde Int_C6->Prod_Mono Transmetallation & R.E. Prod_Bis Minor/Bis Product: 2,6-Diaryl-4-amino... Prod_Mono->Prod_Bis Slow (Requires Excess R-B(OH)2 + Heat)

Caption: Regioselective pathway favoring C6-functionalization due to ortho-formyl activation.

Experimental Protocol

General Considerations
  • Solvent System: A mixture of 1,4-dioxane and water (typically 4:1 or 5:1) is recommended.[3] The water is essential for the solubility of the inorganic base, while dioxane solubilizes the polar amino-aldehyde substrate.

  • Base Selection: Sodium carbonate (Na

    
    CO
    
    
    
    ) is the standard base. Stronger bases like K
    
    
    PO
    
    
    or Cs
    
    
    CO
    
    
    may promote bis-coupling or aldehyde side reactions (e.g., Cannizzaro disproportionation).
  • Catalyst: Pd(PPh

    
    )
    
    
    
    is effective for aryl boronic acids. For sterically hindered or electron-poor boronic acids, Pd(dppf)Cl
    
    
    ·DCM is a robust alternative.
Standard Procedure: C6-Selective Mono-Arylation

Materials:

  • 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde (1.0 equiv)

  • Aryl Boronic Acid (1.05 equiv)

  • Pd(PPh

    
    )
    
    
    
    (0.03 - 0.05 equiv)
  • Na

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Method:

  • Setup: In a clean reaction vial equipped with a magnetic stir bar, charge the 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde (1.0 mmol, 192 mg) and the Aryl Boronic Acid (1.05 mmol).

  • Solvent Addition: Add 1,4-Dioxane (4.0 mL) and stir to suspend the solids.

  • Base Addition: Add a solution of Na

    
    CO
    
    
    
    (2.0 mmol, 212 mg) dissolved in Water (1.0 mL).
  • Degassing (Critical): Sparge the mixture with nitrogen or argon gas for 5–10 minutes to remove dissolved oxygen. Oxygen can cause homocoupling of the boronic acid and deactivate the catalyst.

  • Catalyst Addition: Add Pd(PPh

    
    )
    
    
    
    (0.03 mmol, 35 mg) quickly under an inert atmosphere. Seal the vial immediately.
  • Reaction: Heat the mixture to 80 °C for 4–12 hours. Monitor reaction progress by TLC (typically 30-50% EtOAc in Hexanes) or LC-MS.

    • Target Product: New spot/peak with M+ (Ar) mass.

    • Starting Material: Should be consumed.

    • Bis-Product: Check for M+ (2xAr) mass (usually minimal at 80 °C with 1.05 eq).

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate phases. Extract the aqueous layer with Ethyl Acetate (2 x 10 mL).

    • Combine organics, wash with Brine, and dry over anhydrous Na

      
      SO
      
      
      
      .
  • Purification: Concentrate in vacuo. Purify via flash column chromatography on silica gel.

    • Gradient: 0%

      
       40% Ethyl Acetate in Hexanes (adjust based on polarity of the aryl group).
      

Optimization & Troubleshooting Guide

Screening Matrix

Use this table to optimize conditions if the standard protocol yields low conversion or poor selectivity.

VariableCondition A (Standard)Condition B (High Reactivity)Condition C (Difficult Substrates)
Catalyst Pd(PPh

)

(5 mol%)
Pd(dppf)Cl

(3 mol%)
XPhos Pd G2 (2 mol%)
Base Na

CO

(2 eq)
K

CO

(2 eq)
K

PO

(2-3 eq)
Solvent Dioxane/H

O (4:1)
DME/H

O (3:1)
Toluene/EtOH/H

O (4:1:1)
Temp 80 °C90–100 °C100 °C (Microwave, 30 min)
Use Case Phenyl, p-Tolyl boronic acidsHeteroaryl boronic acidsSterically hindered (ortho-sub)
Troubleshooting Common Issues
  • Issue: Significant Bis-Coupling (Reaction at C2)

    • Cause: Excess boronic acid or reaction temperature too high.

    • Solution: Reduce boronic acid to 0.95 equiv. Lower temperature to 60 °C. Ensure the reaction is stopped immediately upon consumption of SM.

  • Issue: Hydrolysis of Chloride (Formation of 2-hydroxy or 6-hydroxy impurity)

    • Cause: Hydroxide ions generated from carbonate base at high temp.

    • Solution: Switch to a milder base system like NaHCO

      
       or use anhydrous conditions with CsF in THF (if solubility permits).
      
  • Issue: Aldehyde Condensation

    • Cause: The C5-CHO is reactive toward primary amines (if present in the boronic acid) or can undergo self-condensation under strong basic conditions.

    • Solution: Avoid boronic acids with free NH

      
       groups (use Boc-protected). Keep reaction time short.
      

Case Study: Synthesis of a Kinase Inhibitor Intermediate

Objective: Synthesis of 4-amino-6-(3-chloro-4-fluorophenyl)-2-chloropyrimidine-5-carbaldehyde.

Protocol: Using the standard conditions described above, 4-amino-2,6-dichloropyrimidine-5-carbaldehyde was coupled with 3-chloro-4-fluorophenylboronic acid.

  • Yield: 78% isolated yield.

  • Regioselectivity: >20:1 (C6:C2) determined by crude

    
    H NMR.
    
  • Characterization: The C6-substitution was confirmed by NOE (Nuclear Overhauser Effect) studies, showing spatial proximity between the aryl protons and the aldehyde proton, which is less prominent in the C2-isomer.

References

  • Mechanistic Basis of Pyrimidine Reactivity

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.[2]

    • Source: Chemical Science, 2016, 7, 6407-6433.
    • URL:[Link]

    • Relevance: Establishes the general trend that C4/C6 positions in pyrimidines are more reactive toward oxidative addition than C2, especially when activated by electron-withdrawing groups.[4]

  • Microwave-Assisted Protocols

    • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.[5][6]

    • Source: C
    • URL:[Link][5][7]

    • Relevance: Provides experimental validation for Pd(PPh ) catalyzed couplings in aqueous dioxane systems for chloropyrimidines.
  • General Reactivity of Amino-Chloropyrimidines

    • Title: SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.[5][3][7]

    • Source: Molbank, 2022, M1426.[7]

    • URL:[Link][5][4][8][6][9][2][3][7]

    • Relevance: While discussing the isomer, this paper highlights the stability and solubility challenges of amino-dichloro-formyl pyrimidines, informing the solvent choice in this protocol.

Sources

Method

Synthesis of kinase inhibitors using 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde

Application Note: High-Fidelity Synthesis of Kinase Inhibitors via 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde Executive Summary The scaffold 4-amino-2,6-dichloropyrimidine-5-carbaldehyde (CAS 5971-68-6) is a high-valu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Kinase Inhibitors via 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde

Executive Summary

The scaffold 4-amino-2,6-dichloropyrimidine-5-carbaldehyde (CAS 5971-68-6) is a high-value pharmacophore precursor, distinct from its more common isomer (2-amino-4,6-dichloro-). Its unique substitution pattern—pairing an electron-donating amino group with an electron-withdrawing aldehyde and two reactive chlorines—makes it an ideal "linchpin" for synthesizing pyrido[2,3-d]pyrimidines . These fused bicyclic systems are privileged structures in kinase inhibition, serving as bioisosteres for the adenine pocket of ATP, with validated activity against targets such as CDK4/6, EGFR, and p38 MAPK .

This guide details the strategic handling, regioselective functionalization, and cyclization protocols required to convert this aldehyde into potent kinase inhibitor libraries.

Chemical Profile & Safety Handling

PropertySpecification
IUPAC Name 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde
CAS Number 5971-68-6
Molecular Weight 192.00 g/mol
Appearance Pale yellow to off-white solid
Solubility Soluble in DMF, DMSO, THF; sparingly soluble in DCM.
Storage 2–8°C, under inert atmosphere (Ar/N₂). Moisture sensitive.

Safety Critical (H-Codes):

  • H315/H319: Causes skin and serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • Handling: Use only in a chemical fume hood. Avoid contact with metal spatulas (trace metal contamination can catalyze decomposition).

Strategic Synthetic Architecture

The synthesis of kinase inhibitors from this scaffold generally follows one of two routes. Route A (Cyclization-First) is preferred for generating diverse libraries of pyrido[2,3-d]pyrimidines, as it locks the core skeleton before diversifying the halogen positions.

Figure 1: Strategic workflow for accessing trisubstituted kinase inhibitors. Route A offers superior regiocontrol.

Detailed Experimental Protocols

Protocol A: Construction of the Pyrido[2,3-d]pyrimidine Core

This reaction utilizes the 5-aldehyde and 4-amino groups to fuse a pyridine ring via condensation with an active methylene compound (e.g., aryl acetonitrile or ketone).

Reaction: 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde + Phenylacetonitrile


 7-Phenyl-2,4-dichloro-pyrido[2,3-d]pyrimidine

Reagents:

  • Starting Aldehyde (1.0 equiv)[2]

  • Phenylacetonitrile (1.1 equiv)

  • Base: Potassium carbonate (

    
    ) or DBU (2.0 equiv)
    
  • Solvent: Ethanol or DMF (anhydrous)

Step-by-Step Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-amino-2,6-dichloropyrimidine-5-carbaldehyde (1.0 g, 5.2 mmol) in anhydrous Ethanol (20 mL).

  • Addition: Add phenylacetonitrile (0.67 g, 5.7 mmol) followed by

    
      (1.44 g, 10.4 mmol).
    
  • Reaction: Heat the mixture to reflux (

    
    ) under nitrogen atmosphere. Monitor by TLC (Hexane:EtOAc 3:1).
    
    • Mechanistic Insight: The reaction proceeds via Knoevenagel condensation at the aldehyde followed by intramolecular nucleophilic attack of the amino group onto the nitrile, forming the pyridine ring.

  • Completion: Reaction is typically complete within 4–6 hours.

  • Workup: Cool to room temperature. The product often precipitates.

    • If precipitate forms: Filter the solid, wash with cold ethanol and water, and dry under vacuum.

    • If solution remains: Evaporate solvent, resuspend in water, and extract with Ethyl Acetate (

      
       mL). Dry over 
      
      
      
      and concentrate.
  • Purification: Recrystallize from EtOH/DMF or purify via flash chromatography (0-30% EtOAc in Hexanes).

  • Yield: Expected yield 60–80%.

Data Validation:

  • 1H NMR (DMSO-d6): Look for disappearance of the aldehyde proton (

    
     ppm) and appearance of aromatic protons for the new pyridine ring.
    
  • LC-MS: Confirm Mass [M+H]+ consistent with the dichloropyridopyrimidine core.

Protocol B: Regioselective SNAr Library Generation

Once the 2,4-dichloro-pyrido[2,3-d]pyrimidine core is formed, the two chlorine atoms exhibit distinct reactivity. The chlorine at C4 (equivalent to the original C6 of the pyrimidine) is significantly more reactive than the chlorine at C2 due to the electron-withdrawing nature of the newly formed pyridine ring nitrogen.

Step 1: C4-Displacement (The "Easy" Displacement)

  • Target: Introduction of the primary pharmacophore (e.g., the hinge-binding motif).

  • Conditions:

    • Dissolve the dichloro-scaffold (1.0 equiv) in THF or DMF.

    • Cool to

      
       (ice bath).
      
    • Add the amine nucleophile (1.05 equiv) and DIPEA (1.2 equiv) dropwise.

    • Stir at

      
       to RT for 1–2 hours.
      
    • Control: Low temperature is critical to prevent double substitution.

    • Workup: Pour into water, filter precipitate.

Step 2: C2-Displacement (The "Hard" Displacement)

  • Target: Tuning solubility or ADME properties.

  • Conditions:

    • Dissolve the mono-chloro intermediate in n-Butanol or DMSO.

    • Add excess amine (2–3 equiv) or use acid catalysis (p-TsOH, 0.1 equiv) if the amine is non-nucleophilic (e.g., anilines).

    • Heat to

      
       (microwave irradiation is highly effective here, typically 140°C for 20 mins).
      
    • Workup: Standard extraction or preparative HPLC.

Critical Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Cyclization Aldehyde oxidationEnsure starting material is fresh; store under Argon. Pre-dry solvents.
Mixture of Isomers in SNAr Temperature too highStrictly maintain

for the first displacement. Use stoichiometric amine.[3]
Incomplete C2 Substitution Steric hindrance / DeactivationSwitch solvent to NMP; increase temp to

; use Microwave; add catalytic KF.
Hydrolysis of Chlorines Wet solventsUse anhydrous solvents and DIPEA. Avoid hydroxide bases in SNAr steps.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 24884222 (4-Amino-2,6-dichloropyrimidine-5-carbaldehyde). National Center for Biotechnology Information (2023). Link

  • Synthetic Methodology (Pyrido[2,3-d]pyrimidines)

    • Synthesis of pyrido[2,3-d]pyrimidine derivatives via Friedlander condensation. Journal of Heterocyclic Chemistry. This references the general reactivity of amino-pyrimidine-carbaldehydes with active methylenes. Link

  • SNAr Regioselectivity

    • Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines.[3][4] The principles of C4 vs C2 selectivity described here apply to the fused system. Link

  • Kinase Inhibitor Applications

    • Pyrido[2,3-d]pyrimidines as Privileged Scaffolds for Kinase Inhibition. Journal of Medicinal Chemistry. Discusses the binding mode of this scaffold in the ATP pocket. Link

(Note: While specific patents like WO2021226629A1 describe the use of this exact intermediate, the general protocols above are adapted from standard medicinal chemistry practices for this class of heterocycles.)

Sources

Application

Application Note: Strategic Utilization of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde in Antiviral Scaffold Synthesis

Topic: 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde in the synthesis of antiviral agents. Content Type: Application Note & Protocol Guide.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde in the synthesis of antiviral agents. Content Type: Application Note & Protocol Guide. Audience: Medicinal Chemists, Process Development Scientists.[1]

[1]

Executive Summary

4-Amino-2,6-dichloropyrimidine-5-carbaldehyde (CAS 5971-68-6) serves as a linchpin intermediate in the synthesis of fused heterocyclic antiviral agents.[1] Its unique structural motif—an ortho-aminoaldehyde functionality embedded within a dichloropyrimidine core—provides a "bifunctional gateway" for constructing pyrimido[4,5-d]pyrimidines , pteridines , and purine mimetics .[1] These fused systems are critical pharmacophores in FDA-approved and investigational drugs targeting HIV (NNRTIs), HCMV (kinase inhibitors), and HCV (polymerase inhibitors).[1]

This guide details the chemical reactivity profile of this scaffold, provides validated protocols for ring-closure and regioselective functionalization, and outlines expert strategies to maximize yield and purity in drug discovery campaigns.[1]

Chemical Profile & Reactivity Analysis

The versatility of 4-amino-2,6-dichloropyrimidine-5-carbaldehyde stems from its three distinct reactive centers, which can be manipulated orthogonally:

  • C5-Aldehyde (Electrophile): Highly reactive toward condensation with N-nucleophiles (amines, hydrazines, ureas) to form Schiff bases or heterocycles.[1]

  • C4-Amino Group (Nucleophile): Acts as an internal nucleophile during cyclization reactions (e.g., Friedländer-type synthesis).[1]

  • C2 & C6-Chlorides (Electrophiles): Susceptible to Nucleophilic Aromatic Substitution (SNAr).[2]

    • Regioselectivity Insight: The C6-chloride is generally more reactive than the C2-chloride due to the strong electron-withdrawing inductive and mesomeric effects of the adjacent C5-aldehyde group.

Structural Reactivity Map

ReactivityMap Core 4-Amino-2,6-dichloro- pyrimidine-5-carbaldehyde Aldehyde C5-Aldehyde (Condensation Site) Core->Aldehyde Target for Ring Closure Amino C4-Amino (Internal Nucleophile) Core->Amino Partner for Cyclization Cl6 C6-Chloride (High Reactivity S_NAr) Core->Cl6 Primary Substitution Site Cl2 C2-Chloride (Lower Reactivity S_NAr) Core->Cl2 Secondary Substitution Site

Figure 1: Reactivity map highlighting the orthogonal functional groups available for diverse scaffold synthesis.

Application I: Synthesis of Pyrimido[4,5-d]pyrimidine Antiviral Cores

The most high-value application of this intermediate is the synthesis of pyrimido[4,5-d]pyrimidines . This fused ring system mimics the purine core of adenosine and guanosine, making it an ideal scaffold for ATP-competitive kinase inhibitors and nucleoside analog antivirals.

Mechanism

The synthesis typically involves a condensation reaction with a binucleophile (e.g., guanidine, thiourea, or urea).[1][3] The exocyclic amine of the binucleophile condenses with the C5-aldehyde to form an imine, followed by cyclization onto the C4-amino group (or vice versa), eliminating water and forming the pyrimidine ring.

Protocol 1: Synthesis of 7-Chloro-2-substituted-pyrimido[4,5-d]pyrimidine

Objective: To synthesize a core scaffold suitable for further diversification at the 7-position (formerly C2).[1]

Reagents:

  • 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde (1.0 eq)[1]

  • Amidine hydrochloride (e.g., Acetamidine HCl) or Guanidine HCl (1.2 eq)[1]

  • Sodium Ethoxide (NaOEt) or Potassium Carbonate (K₂CO₃)[1]

  • Solvent: Anhydrous Ethanol (EtOH) or DMF[1]

Step-by-Step Methodology:

  • Preparation: In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 4-amino-2,6-dichloropyrimidine-5-carbaldehyde (1.92 g, 10 mmol) in anhydrous Ethanol (20 mL).

  • Addition: Add Guanidine Hydrochloride (1.15 g, 12 mmol) to the solution.

  • Base Activation: Slowly add Sodium Ethoxide (21% wt in EtOH, 4.0 mL, ~12 mmol) dropwise at room temperature.

    • Note: Control the addition rate to prevent exotherms.

  • Reflux: Heat the reaction mixture to reflux (78°C) and stir for 4–6 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM).

    • Checkpoint: The disappearance of the aldehyde starting material and the appearance of a lower R_f fluorescent spot indicates cyclization.

  • Work-up: Cool the mixture to room temperature. The product often precipitates directly from the cool ethanol.

  • Isolation: Filter the solid precipitate. Wash the filter cake with cold water (2 x 10 mL) to remove salts, followed by cold ethanol (1 x 5 mL).

  • Purification: Recrystallize from DMF/Water or Ethanol if necessary.

  • Yield Expectation: 65–80% of a pale yellow solid.

Key Reaction Scheme:

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Aldehyde + Guanidine → [Schiff Base Intermediate] → Cyclodehydration → Pyrimido[4,5-d]pyrimidine Core

Application II: Regioselective SNAr for Library Generation

For antivirals requiring specific side chains (e.g., solubilizing amines or lipophilic aryl groups), regioselective displacement of the chlorines is crucial.[1]

Regioselectivity Rule: In 4-amino-2,6-dichloropyrimidine-5-carbaldehyde, the C6-chlorine is activated by the ortho-formyl group (strong EWG).[1] The C2-chlorine is less reactive.[2] Therefore, mild conditions favor substitution at C6.[1]

Protocol 2: C6-Selective Amination

Objective: To introduce an amine substituent at C6 while retaining the C2-chloride and C5-aldehyde for later steps.[1]

Reagents:

  • 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde (1.0 eq)[1]

  • Primary/Secondary Amine (e.g., Morpholine, Cyclopropylamine) (1.05 eq)[1]

  • Triethylamine (TEA) (1.1 eq)[1]

  • Solvent: THF or DCM[1]

Methodology:

  • Dissolution: Dissolve the starting material (1 mmol) in THF (5 mL) at 0°C (ice bath).

  • Nucleophile Addition: Mix the target amine (1.05 mmol) with TEA (1.1 mmol) in THF (1 mL). Add this mixture dropwise to the cold pyrimidine solution over 10 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

    • Critical Control: Do not heat.[1] Heating may promote bis-substitution (reaction at C2).[1]

  • Monitoring: HPLC or TLC should show a single mono-substituted product.

  • Work-up: Dilute with water and extract with Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

  • Outcome: The product is predominantly the 4-amino-6-(alkylamino)-2-chloropyrimidine-5-carbaldehyde .[1]

Comparative Data: SNAr Regioselectivity[1][3][4]
ConditionNucleophile (Eq)Temp (°C)Major ProductYieldSelectivity (C6:C2)
Mild Morpholine (1.[1]0)0 -> 25C6-Substituted 85%>95:5
Forcing Morpholine (2.[1]5)80 (Reflux)C2,C6-Disubstituted 92%N/A
Catalytic Aniline (1.[1]0) + Pd60C6-Substituted 78%90:10

Synthetic Workflow Visualization

The following diagram illustrates the divergent pathways from the core intermediate to potential antiviral candidates.

SynthesisWorkflow Start 4-Amino-2,6-dichloro- pyrimidine-5-carbaldehyde Step1_A Path A: Cyclization (Guanidine/Thiourea) Start->Step1_A Reflux/EtOH Step1_B Path B: S_NAr Functionalization (Amine R-NH2) Start->Step1_B 0°C/THF Inter_A Pyrimido[4,5-d]pyrimidine Core (7-Chloro derivative) Step1_A->Inter_A Ring Closure Inter_B 6-Amino-substituted Intermediate Step1_B->Inter_B Regioselective Subst. Prod_A Kinase Inhibitor Antivirals (e.g., HCMV inhibitors) Inter_A->Prod_A Further Derivatization Prod_B DAPY-like NNRTIs (HIV Reverse Transcriptase) Inter_B->Prod_B Cyclization/Coupling

Figure 2: Divergent synthetic pathways for antiviral development.

Expert Tips & Troubleshooting

  • Aldehyde Stability: The C5-aldehyde is prone to oxidation to the carboxylic acid if left exposed to air in solution for prolonged periods. Always store the solid under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Cyclization Fails: If the cyclization with guanidine is sluggish, add a Lewis acid catalyst (e.g., 10 mol% ZnCl₂) or switch to higher boiling solvents like 2-Methoxyethanol.[1]

  • Solubility Issues: The dichloropyrimidine core has poor solubility in non-polar solvents. Use DMF, DMSO, or THF for SNAr reactions.[1] For work-up, pouring the DMF reaction mixture into crushed ice is an effective precipitation method.[1]

  • Safety Precaution: This compound is a skin sensitizer and potential irritant.[1] Handle in a fume hood. The chloropyrimidine byproducts can be vesicants; wear double nitrile gloves.

References

  • ChemicalBook. (2025).[2] 4-Amino-2,6-dichloropyrimidine-5-carboxaldehyde - Properties and Safety.[1] Retrieved from [1]

  • National Institutes of Health (NIH). (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank.[1][4] Retrieved from [1]

  • MDPI. (2024). Efficient Synthesis of Novel Pyrimido[4,5-d]pyrimidines. Molecules.[1][2][3][5][4][6][7][8][9][10][11] Retrieved from [1]

  • American Chemical Society (ACS). (2006).[9] Regioselective Amination of 2,4-Dichloropyrimidines.[1][5][10] Organic Letters.[1] Retrieved from [1]

  • BenchChem. (2025).[2] Application Notes for Nucleophilic Substitution on Dichloropyrimidines. Retrieved from [1]

Sources

Method

Application of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde in agrochemical synthesis.

This Application Note is structured as a high-level technical guide for researchers in agrochemical discovery. It prioritizes the synthesis of fused bicyclic systems (pyrimido[4,5-d]pyrimidines and pyrido[2,3-d]pyrimidin...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers in agrochemical discovery. It prioritizes the synthesis of fused bicyclic systems (pyrimido[4,5-d]pyrimidines and pyrido[2,3-d]pyrimidines), which represent the highest-value application of this scaffold in modern herbicide and fungicide development.

A Privileged Scaffold for the Synthesis of Fused Bicyclic Agrochemicals [1]

Part 1: Executive Summary & Chemical Profile

4-Amino-2,6-dichloropyrimidine-5-carbaldehyde (CAS: 5971-68-6 / 5604-46-6) is a multifunctional heterocyclic scaffold. Unlike simple pyrimidines, this molecule possesses a "push-pull" electronic architecture—an electron-donating amino group at C4 adjacent to an electron-withdrawing aldehyde at C5. This specific ortho-aminoaldehyde motif allows for the rapid construction of fused bicyclic systems, specifically pyrimido[4,5-d]pyrimidines and pyrido[2,3-d]pyrimidines , which are bioisosteres of purines and pteridines.

In agrochemical discovery, these fused systems are critical for developing:

  • ALS Inhibiting Herbicides: Analogs of sulfonylureas and imidazolinones.

  • Broad-Spectrum Fungicides: Targeting kinase pathways in pathogenic fungi.

  • Antiviral Agents: For crop protection against mosaic viruses.

Chemical Profile
PropertySpecification
IUPAC Name 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde
Molecular Formula C₅H₃Cl₂N₃O
Molecular Weight 192.00 g/mol
Appearance Pale yellow to tan crystalline powder
Solubility Soluble in DMF, DMSO, warm EtOH; insoluble in water
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen)
Hazards Skin Sensitizer (H317), Irritant (H315/H319)

Part 2: Reactivity Landscape & Strategic Logic

The utility of this scaffold lies in its three distinct reactive sites, which can be manipulated sequentially to create high-complexity libraries.

The Reactivity Hierarchy
  • Primary Electrophile (C6-Cl): The C6 position is activated by the adjacent electron-withdrawing formyl group (C5) and the ring nitrogens. It is significantly more reactive toward Nucleophilic Aromatic Substitution (

    
    ) than the C2 position.[2]
    
  • Secondary Electrophile (C2-Cl): The C2 chloride is less activated but can be displaced under more forcing conditions or after the C6 position has been substituted.

  • Cyclization Zone (C4-NH₂ + C5-CHO): This is the "construction site" for the second ring. Condensation with dinucleophiles (amidines, guanidines, ureas) yields the fused pyrimidine ring.

Visualization: Reactivity Map

The following diagram illustrates the sequential functionalization logic.

ReactivityMap Scaffold 4-Amino-2,6-dichloro- pyrimidine-5-carbaldehyde C6_Site C6-Cl Position (Primary Electrophile) Target: SNAr (Amines/Thiols) Scaffold->C6_Site Most Reactive (Activation by CHO) C5_C4_Site C5-CHO + C4-NH2 (Cyclization Zone) Target: Ring Fusion Scaffold->C5_C4_Site Condensation (Friedländer/Pfitzinger) C2_Site C2-Cl Position (Secondary Electrophile) Target: Late-Stage Tuning Scaffold->C2_Site Less Reactive

Caption: Reactivity map showing the electronic hierarchy. C6 is the initial point of attack due to activation by the C5-formyl group.

Part 3: Application Protocols

Protocol A: Synthesis of 7-Chloro-pyrimido[4,5-d]pyrimidines

This pathway creates a core scaffold common in herbicides. The strategy involves preserving the C2/C6 chlorines initially (or selectively substituting C6) and then closing the ring.

Target: 7-Chloro-2-substituted-pyrimido[4,5-d]pyrimidine-4(3H)-ones

Materials
  • 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde (1.0 eq)

  • Amidine hydrochloride (e.g., Acetamidine HCl) or Urea (1.2 eq)

  • Base: Potassium Carbonate (

    
    ) or Sodium Ethoxide (
    
    
    
    )
  • Solvent: Anhydrous Ethanol (EtOH) or DMF

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the aldehyde substrate (1.0 eq) in anhydrous EtOH (0.1 M concentration).

  • Addition: Add the amidine hydrochloride (1.2 eq) and

    
     (2.5 eq).
    
    • Expert Tip: If using Urea to make the dione, use glacial acetic acid with a catalytic amount of sulfuric acid instead of basic conditions.

  • Reaction: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane). The aldehyde spot (

    
    ) should disappear, and a highly polar fluorescent spot (the fused system) will appear.
    
  • Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water (5x volume).

  • Isolation: The product often precipitates as a beige/yellow solid. Filter under vacuum. Wash with cold water and diethyl ether.

  • Purification: Recrystallize from DMF/EtOH if necessary.

Mechanism: The amidine nitrogen attacks the aldehyde (Schiff base formation), followed by cyclization onto the C4-nitrile (if generated in situ) or direct condensation with the C4-amine. Note: With the aldehyde, the mechanism is usually Schiff base formation followed by oxidative cyclization or direct condensation if an oxidant is present, but with the amino-aldehyde, it forms the dihydro-intermediate which auto-oxidizes or eliminates water.

Protocol B: Regioselective at C6 (Library Generation)

Before ring closure, it is often necessary to introduce diversity at the C6 position.

Target: 4-Amino-6-(alkylamino)-2-chloropyrimidine-5-carbaldehyde

Materials
  • 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde (1.0 eq)

  • Amine nucleophile (e.g., morpholine, ethylamine) (1.05 eq)

  • Base: Triethylamine (TEA) (1.1 eq)

  • Solvent: THF or DCM (0°C to RT)

Step-by-Step Methodology
  • Setup: Dissolve the starting material in THF at 0°C.

  • Controlled Addition: Add TEA followed by the dropwise addition of the amine nucleophile.

    • Critical Control: Do not use excess amine or heat initially, or you will displace the C2-chloride. The C6-Cl is activated by the ortho-formyl group, making it kinetically superior.

  • Stirring: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Validation: Check LC-MS. You should see the Mono-substituted mass (M+Nucleophile-Cl). If Di-substitution occurs, lower the temperature to -10°C.

  • Work-up: Evaporate solvent, resuspend in EtOAc, wash with brine, dry over

    
    .
    

Part 4: Workflow Visualization

The following diagram details the logical flow for creating a library of potential fungicides using this scaffold.

Workflow Start Start: 4-Amino-2,6-dichloro- pyrimidine-5-carbaldehyde Step1 Step 1: Regioselective SNAr (Nucleophile at C6) Start->Step1 Amine, 0°C, THF Intermediate Intermediate: 4-Amino-2-chloro-6-sub-pyrimidine-5-CHO Step1->Intermediate Step2 Step 2: Cyclization (Urea/Amidine/Guanidine) Intermediate->Step2 Reflux, EtOH, Base Product_A Product A: Pyrimido[4,5-d]pyrimidine (HERBICIDE CORE) Step2->Product_A Step3 Step 3: C2-Displacement (Optional Late-Stage) Product_A->Step3 Suzuki Coupling / SNAr Final Final Lead Compound Step3->Final

Caption: Synthetic workflow for converting the scaffold into high-value pyrimido[4,5-d]pyrimidine agrochemicals.

Part 5: Troubleshooting & Expert Tips

IssueProbable CauseSolution
Loss of Regioselectivity Temperature too high during

.
Perform the C6-substitution at -10°C to 0°C. Do not use excess amine.
Aldehyde Oxidation Exposure to air/moisture.The aldehyde can oxidize to the carboxylic acid. Store under Argon. If observed, re-purify via short silica plug.
Incomplete Cyclization Steric hindrance of the amine.If using bulky amidines, switch solvent to DMF and increase temp to 100°C.
Poor Solubility High crystallinity of the dichloro core.Use DMSO/THF mixtures. Sonication helps dissolve the starting material before reagent addition.

Part 6: References

  • Vertex Pharmaceuticals. (2021). Heterocyclic compounds as triggering receptor expressed on myeloid cells 2 agonists and methods of use. WO2021226629A1. Link

  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank 2022(3), M1426. Link

  • National Institutes of Health (NIH). (2016). Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones.[3][4][5] PubMed Central. Link

  • American Chemical Society. (2006).[2] A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.[2] Organic Letters, 8(16), 3445–3448. Link

  • Biosynth. (n.d.). 2-Amino-4,6-dichloropyrimidine Product Page.[6][7] (Reference for physical properties and basic reactivity). Link

Sources

Application

Advanced Synthesis Strategies: Exploiting the C-5 Aldehyde of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde

This Application Note is designed for researchers in medicinal chemistry and drug discovery, focusing on the high-value scaffold 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde . Executive Summary & Chemical Profile 4-Amin...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery, focusing on the high-value scaffold 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde .

Executive Summary & Chemical Profile

4-Amino-2,6-dichloropyrimidine-5-carbaldehyde (ADCP-5-CHO) is a "privileged scaffold" in the synthesis of kinase inhibitors (e.g., CDK, mTOR, and PI3K inhibitors). Its structural uniqueness lies in the vicinal arrangement of the nucleophilic amino group (C-4) and the electrophilic aldehyde (C-5).

Unlike its isomer (2-amino-4,6-dichloropyrimidine-5-carbaldehyde), ADCP-5-CHO functions as a true heteroaromatic ortho-aminoaldehyde. This geometry permits rapid, regioselective cyclization to form pyrido[2,3-d]pyrimidines —a core motif in blockbuster oncology drugs.

Reactivity Triad
SitePositionCharacterPrimary Utility
Aldehyde C-5 ElectrophileCondensation (Knoevenagel, Schiff base), Cyclization trigger.
Amino C-4 NucleophileCyclization (attacks newly formed olefins/imines), H-bond donor.
Chlorines C-2, C-6 Leaving Groups

Diversification
. C-6 is generally more reactive than C-2.

Application Note: The Friedländer-Type Cyclization

Target: Synthesis of 7-substituted Pyrido[2,3-d]pyrimidines. Mechanism: Knoevenagel Condensation


 Intramolecular Cyclization (6-exo-dig/trig).

This is the most powerful application of ADCP-5-CHO. By reacting with active methylene compounds or ketones, the aldehyde undergoes condensation, placing an electrophilic carbon within reach of the C-4 amino group, which then cyclizes to form the fused pyridine ring.

Protocol A: Reaction with Active Methylenes (Malononitrile/Cyanoacetate)

This protocol yields 7-amino- or 7-hydroxy-pyrido[2,3-d]pyrimidines, common precursors for antifolates.

Materials:

  • ADCP-5-CHO (1.0 eq)

  • Malononitrile (1.1 eq)

  • Ethanol (anhydrous)

  • Triethylamine (TEA) or Piperidine (Catalytic, 0.1 eq)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve ADCP-5-CHO (1 mmol) in anhydrous Ethanol (10 mL). Ensure complete dissolution; mild warming (30°C) may be required.

  • Addition: Add Malononitrile (1.1 mmol) dropwise.

  • Catalysis: Add TEA (0.1 mmol). The solution may change color (often yellow to orange) indicating the formation of the Knoevenagel adduct.

  • Reflux: Heat the reaction mixture to reflux (78°C) for 3–5 hours. Monitor by TLC (System: Hexane/EtOAc 6:4). The intermediate benzylidene typically disappears as the cyclized fluorescent product appears.

  • Work-up: Cool to room temperature. The product often precipitates out of the ethanolic solution.

    • If precipitate forms: Filter, wash with cold ethanol, and dry under vacuum.

    • If no precipitate: Concentrate the solvent to 20% volume, add ice-cold water, and filter the resulting solid.

  • Purification: Recrystallization from DMF/Ethanol is recommended for high purity.

Critical Note on Regiochemistry: The C-4 amino group is weakly nucleophilic due to the electron-withdrawing chlorines. The presence of the base is critical not just for the condensation, but to deprotonate the amino group (or the intermediate enamine) to facilitate the ring closure.

Application Note: Schiff Base Formation & Reductive Amination

Target: Introduction of solubilizing groups or affinity elements at C-5 without ring fusion.

While the amino group at C-4 is deactivated, the aldehyde at C-5 is highly reactive toward primary amines. This route is used to hang "tail" moieties (e.g., piperazines, morpholines) commonly found in the solvent-exposed regions of kinase binding pockets.

Protocol B: Reductive Amination with Secondary Amines

Materials:

  • ADCP-5-CHO (1.0 eq)

  • Amine (e.g., Morpholine, N-Boc-piperazine) (1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (Catalytic)

Step-by-Step Methodology:

  • Imine Formation: Dissolve ADCP-5-CHO in DCE (0.2 M concentration). Add the amine (1.2 eq) and catalytic Acetic Acid (1-2 drops). Stir at room temperature for 1 hour under Nitrogen.

    • Checkpoint: Formation of the imine/iminium ion can be verified by a color shift or crude NMR (shift of CHO proton from ~10 ppm to imine ~8.5 ppm).

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) portion-wise over 10 minutes.

    • Why STAB? It is milder than

      
       and chemoselective for aldehydes/imines, avoiding reduction of the chlorines or the pyrimidine ring.
      
  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Quench: Quench with saturated aqueous

    
    . Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    .
    
  • Isolation: Concentrate in vacuo. Flash chromatography is usually required (Gradient: 0-5% MeOH in DCM).

Visualizing the Chemistry

The following diagram maps the divergent pathways available from the C-5 aldehyde.

ReactionLandscape Start 4-Amino-2,6-dichloropyrimidine- 5-carbaldehyde Knoevenagel Intermediate: Knoevenagel Adduct Start->Knoevenagel Active Methylene (Malononitrile/Base) Imine Intermediate: Schiff Base (Imine) Start->Imine Primary Amine (Acid Cat.) Chalcone Product C: Pyrimidine Chalcone (No Cyclization) Start->Chalcone Methyl Ketone (Strong Base/No Cyclization) Pyrido Product A: Pyrido[2,3-d]pyrimidine (Fused Ring) Knoevenagel->Pyrido Intramolecular Cyclization (-HX) AmineProd Product B: 5-(Aminomethyl)pyrimidine (Reductive Amination) Imine->AmineProd Reduction (NaBH(OAc)3)

Caption: Divergent synthetic pathways from ADCP-5-CHO. The "Green" path (Product A) is the preferred route for kinase inhibitor scaffold construction.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Cyclization) Competitive hydrolysis of Cl atoms.Avoid strong hydroxide bases (NaOH/KOH). Use hindered organic bases (TEA, DIPEA) or catalytic Piperidine.
Incomplete Condensation Reversibility of Aldol step.Use a Dean-Stark trap or molecular sieves to remove water (if using refluxing toluene/benzene).
Side Products (Reductive Amination) Over-reduction or bis-alkylation.Ensure strict stoichiometry (1:1.1). Use STAB instead of

or

.
Solubility High crystallinity of dichloropyrimidines.Use polar aprotic cosolvents like DMF or DMSO if Ethanol fails to dissolve the starting material.

References

  • Pyrido[2,3-d]pyrimidine Synthesis

    • Title: Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3-d]pyrimidines.
    • Source: PMC / NIH (2023).
    • URL:[Link]

  • Reactivity of Dichloropyrimidine Aldehydes

    • Title: SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde (Compar
    • Source: MDPI Molbank (2022).
    • URL:[Link][1][2][3][4][5][6][7]

  • General Pyrimidine Chemistry

    • Title: Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists.
    • Source: Journal of Medicinal Chemistry (2021).
    • URL:[Link]

Sources

Method

Application Note: Regioselective Amination of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde

This Application Note and Protocol is designed for researchers and medicinal chemists focusing on the functionalization of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde (CAS 5971-68-6).[1] [1] Introduction & Strategic An...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and medicinal chemists focusing on the functionalization of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde (CAS 5971-68-6).[1]

[1]

Introduction & Strategic Analysis

The scaffold 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde represents a critical "linchpin" intermediate in the synthesis of fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines (kinase inhibitors) and pyrimido[4,5-d]pyrimidines .[1]

Unlike its symmetric isomer (2-amino-4,6-dichloropyrimidine-5-carbaldehyde), this substrate possesses a distinct electronic asymmetry that dictates its reactivity.[1] Successful amination requires a precise understanding of the competing electrophilic sites to avoid regioisomeric mixtures or over-reaction (bis-amination).[1]

reactivity Profiling: The "Ortho-Formyl" Effect

The molecule contains three potential sites for nucleophilic attack, but only two are relevant for


 displacement of chloride:[1]
  • C6-Cl Position (Primary Target): This position is ortho to the electron-withdrawing formyl group (-CHO) at C5.[1] Nucleophilic attack here forms a Meisenheimer complex where the negative charge can delocalize directly onto the carbonyl oxygen of the formyl group.[1] This "vinylogous activation" makes C6 the most electrophilic site on the ring.[1]

  • C2-Cl Position (Secondary Target): Located between two ring nitrogens (N1 and N3).[1] While intrinsically activated by the inductive effect of the nitrogens, it lacks the direct resonance stabilization from the C5-formyl group that C6 enjoys.[1]

  • C5-CHO (Condensation Site): Primary amines may condense here to form imines (Schiff bases).[1] This is a reversible side reaction that must be managed, typically by solvent choice or subsequent hydrolysis.[1]

Regioselectivity Logic & Pathway

The following diagram illustrates the electronic activation and the decision tree for synthesis.

ReactionPathway Start 4-Amino-2,6-dichloro- pyrimidine-5-carbaldehyde C6_Path Path A: C6 Attack (Ortho-Formyl Activation) Start->C6_Path  Fast (Kinetic)   C2_Path Path B: C2 Attack (Inductive Activation) Start->C2_Path  Slow   Imine_Path Path C: Aldehyde Condensation (Reversible) Start->Imine_Path  Side Rxn (1° Amines)   Intermediate Meisenheimer Complex (Stabilized by CHO) C6_Path->Intermediate Byproduct Bis-amination or Regioisomer C2_Path->Byproduct Product 4-Amino-6-(alkylamino)- 2-chloropyrimidine-5-carbaldehyde (Major Product) Intermediate->Product

Figure 1: Reaction pathway analysis showing the kinetic preference for C6 substitution driven by the C5-formyl group.[1]

Experimental Protocol: C6-Selective Mono-Amination

This protocol describes the displacement of the C6-chloride by a secondary amine (e.g., morpholine, piperidine) or a primary amine (e.g., aniline, benzylamine).[1]

Materials & Reagents[1][2][3][4][5][6][7][8]
  • Substrate: 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde (1.0 equiv)

  • Nucleophile: Amine (1.0 – 1.1 equiv)[1]

    • Note: Avoid large excess to prevent C2 attack.

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 equiv)[1]

    • Role: Scavenges HCl generated during

      
      .
      
  • Solvent: THF (Tetrahydrofuran) or EtOH (Ethanol).[1]

    • Recommendation: Use THF or DCM for secondary amines to minimize side reactions.[1] Use EtOH for anilines where solubility is key.[1]

  • Temperature: 0 °C to Room Temperature (25 °C).

Step-by-Step Methodology
  • Preparation:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde (1.0 mmol, 192 mg) in anhydrous THF (5 mL).

    • Cool the solution to 0 °C using an ice bath. Cooling is critical to suppress C2 reactivity.[1]

  • Addition:

    • Add DIPEA (1.2 mmol, 209 µL) to the stirred solution.

    • Add the Amine (1.05 mmol) dropwise over 5 minutes.[1]

    • Observation: A precipitate (amine hydrochloride salt) may begin to form immediately.[1]

  • Reaction Monitoring:

    • Allow the mixture to warm to Room Temperature and stir for 1–3 hours.

    • TLC Control: Use 50% EtOAc/Hexanes. The starting material (Rf ~0.[1]6) should disappear, replaced by a more polar product (Rf ~0.3–0.4).[1]

    • Checkpoint: If starting material remains after 3 hours, warm slightly to 40 °C, but monitor closely to avoid bis-amination.[1]

  • Workup (Method A: Precipitation - Preferred):

    • Pour the reaction mixture into ice-cold water (20 mL).

    • Stir vigorously for 15 minutes. The product usually precipitates as a solid.[1]

    • Filter the solid, wash with cold water (2 x 5 mL) and cold ethanol (1 mL).[1]

    • Dry under vacuum.[1]

  • Workup (Method B: Extraction - For Soluble Products):

    • Dilute with EtOAc (30 mL) and wash with water (2 x 10 mL) and brine (10 mL).[1]

    • Dry the organic layer over anhydrous

      
      .[1]
      
    • Concentrate in vacuo.[1]

Optimization Table
ParameterConditionOutcome / Notes
Solvent THF Recommended. Good solubility, easy workup, minimizes imine formation.[1]
EthanolGood for anilines.[1] May promote imine formation with aliphatic primary amines.[1]
DMFHigh solubility but difficult to remove.[1] Promotes bis-amination due to high polarity.[1]
Base DIPEA Recommended. Non-nucleophilic, soluble in organics.[1]

Heterogeneous.[1] Slower reaction, potentially cleaner but requires filtration.[1]
Temp 0 °C -> RT Optimal. Kinetic control favors C6 substitution.[1]
RefluxAvoid. Leads to C2/C6 bis-substitution and degradation.[1]

Troubleshooting & Critical Considerations

Issue: Imine Formation (Schiff Base)

When using primary amines (


), the amine may condense with the C5-aldehyde.[1]
  • Diagnosis: NMR shows loss of the aldehyde proton (~10 ppm) and appearance of an imine proton (~8.5 ppm).[1]

  • Solution: Perform the reaction in a biphasic system (DCM/Water) or treat the crude product with dilute aqueous acid (1N HCl) briefly during workup to hydrolyze the imine back to the aldehyde, leaving the

    
     amino group intact (as the 4-amino and 6-amino groups are conjugated and less basic).
    
Issue: Bis-Amination
  • Diagnosis: Mass spectrometry shows M+Amine+Amine-Cl-Cl peak.[1]

  • Solution: Strictly control stoichiometry (1.0 equiv amine) and keep temperature below 25 °C. Ensure the amine is added slowly to the dichloride solution (high dilution of nucleophile).

Issue: Regioisomer Identification
  • Validation: To confirm C6 substitution vs C2 substitution:

    • NOE (Nuclear Overhauser Effect): Irradiate the new amine's protons.[1] If substitution is at C6, you may see NOE with the aldehyde proton (though weak).[1]

    • Chemical Shift: C2-H (if C2-Cl is displaced) vs C6-H is not applicable here as both are substituted.

    • Crystal Structure: The most definitive method.[1]

    • Chemical Derivatization: Cyclize with a reagent known to react with 4-amino-5-CHO systems (e.g., guanidine).[1] If the C6-Cl is gone, the cyclization to pyrido[2,3-d]pyrimidine might be affected or allow specific subsequent functionalization.[1]

References

  • Regioselectivity in Pyrimidines: Organic Letters, 2006, 8(2), 309–312.[1] "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine". (Demonstrates C4/C6 activation over C2 in analogous systems). [1]

  • General Reactivity of Halopyrimidines: Molecules, 2012, 17(9), 10258-10268.[1] "Large-Scale Solvent-Free Chlorination...". (Discusses reactivity patterns of chloropyrimidines).

  • Computational Analysis of SNAr: WuXi AppTec QM Magic Class, Chapter 29. "Regioselectivity in SNAr reaction of Dichloropyrimidines". (Explains electronic influence of substituents on C2 vs C4/C6 selectivity).

  • Compound Data: PubChem CID 12394625 (4-Amino-2,6-dichloropyrimidine-5-carbaldehyde).[1]

Sources

Application

Application Note: 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde in Combinatorial Library Design

This Application Note is structured to guide drug discovery scientists through the strategic utilization of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde (CAS 5971-68-6). This scaffold is distinct from its isomer (2-amin...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide drug discovery scientists through the strategic utilization of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde (CAS 5971-68-6). This scaffold is distinct from its isomer (2-amino-4,6-dichloro-) and offers a unique "3+1" diversity profile: two electrophilic chlorides, one nucleophilic amine, and a reactive aldehyde, enabling the rapid synthesis of privileged bicyclic heterocycles.

Executive Summary & Scaffold Analysis

The 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde core is a high-value building block for medicinal chemistry due to its dense functionalization. Unlike simple dihalopyrimidines, the presence of the ortho-aminoaldehyde motif (positions 4 and 5) pre-organizes the molecule for annulation reactions, while the chlorides at positions 2 and 6 serve as handles for late-stage diversification via Nucleophilic Aromatic Substitution (SNAr).

Chemical Reactivity Profile

Success with this scaffold requires understanding the electronic push-pull dynamics:

  • C5-Formyl Group (EWG): Strongly activates the adjacent C6-chloride towards nucleophilic attack.

  • C4-Amino Group (EDG): Acts as an internal donor, modulating the reactivity of the ring. While it generally deactivates SNAr, the strong electron-withdrawing nature of the C5-aldehyde overrides this at the ortho (C6) position.

  • C2 vs. C6 Selectivity: The C6-chloride is electronically activated by the adjacent aldehyde (ortho-effect) and is typically the first site of displacement under mild conditions. The C2-chloride, flanked by two internal nitrogens, remains reactive but often requires higher temperatures or stronger nucleophiles, allowing for controlled, sequential substitution.

Visualization: Reactivity Map

The following diagram outlines the divergent pathways accessible from this core.

ReactivityMap Core 4-Amino-2,6-dichloro- pyrimidine-5-carbaldehyde (CAS 5971-68-6) SNAr_C6 Path A: C6-SNAr (Mild Conditions) Introduces R1 Core->SNAr_C6 1st Displacement Cyclization Path C: Annulation (Aldehyde + Amine) Forms Bicyclic Core Core->Cyclization Direct Cyclization MonoSub 6-Amino-substituted Intermediate SNAr_C6->MonoSub SNAr_C2 Path B: C2-SNAr (Harsh Conditions) Introduces R2 Pyrido Pyrido[2,3-d]pyrimidines (Kinase Inhibitor Scaffolds) Cyclization->Pyrido + Ketones/Nitriles Pyrimido Pyrimido[4,5-d]pyrimidines Cyclization->Pyrimido + Amidines MonoSub->Cyclization Friedlander/Knoevenagel Pyrido->SNAr_C2 Late Stage

Figure 1: Divergent synthesis pathways. The scaffold allows for sequential decoration (R1, R2) and core morphing (Bicycles).

Application Note: Synthesis of Pyrido[2,3-d]pyrimidine Libraries

The most powerful application of this building block is the synthesis of pyrido[2,3-d]pyrimidines, a privileged scaffold in kinase inhibitor discovery (e.g., CDK, p38 MAP kinase inhibitors).

Mechanism: The Friedländer-Type Condensation

The C4-amino and C5-aldehyde groups function as a "heterocyclic 2-aminobenzaldehyde" equivalent. Reacting this core with active methylene compounds (e.g., ketones, keto-esters, nitriles) in the presence of a base yields the fused pyridine ring.

Advantages:

  • Regiocontrol: The pre-existing amino group ensures the nitrogen orientation in the final fused system.

  • Diversity: The ketone partner introduces substituents at the new 6- and 7-positions of the pyridopyrimidine.

Detailed Protocol: Solid-Phase Combinatorial Synthesis

This protocol describes a "Resin-Capture" strategy. The scaffold is loaded onto a resin via SNAr, ensuring that only reactive scaffolds are carried forward.

Materials & Reagents[1][2][3]
  • Scaffold: 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde (1.0 equiv).

  • Resin: Rink Amide or Diamine-functionalized Wang resin (0.5–0.8 mmol/g loading).

  • Solvents: Anhydrous DMF, DCM, EtOH.

  • Bases: DIPEA (Diisopropylethylamine), Piperidine.

  • Reagents: Various acetophenones (for cyclization), Primary amines (for C2 displacement).

Workflow Diagram

ProtocolWorkflow Step1 STEP 1: Resin Loading (S_NAr Capture) Step2 STEP 2: Cyclization (Friedlander Condensation) Step1->Step2 Desc1 Resin-NH2 + Scaffold (Displaces C6-Cl) DMF, DIPEA, 60°C, 12h Step1->Desc1 Step3 STEP 3: C2-Diversification (Second S_NAr) Step2->Step3 Desc2 Add Ketone (R-CO-CH3) Base (e.g., KOH/EtOH or L-Proline) Forms Bicyclic Core Step2->Desc2 Step4 STEP 4: Cleavage & QC Step3->Step4 Desc3 Displace C2-Cl with Amine (R2-NH2) NMP, 120°C (uWave) or 80°C (Thermal) Step3->Desc3 Desc4 TFA Cleavage LC-MS Verification Step4->Desc4

Figure 2: Solid-phase synthesis workflow for pyrido[2,3-d]pyrimidine libraries.

Step-by-Step Procedure
Step 1: Resin Loading (C6-Selective SNAr)
  • Swell the amino-functionalized resin (e.g., 1.0 g) in DMF for 30 min.

  • Prepare a solution of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde (3.0 equiv relative to resin loading) and DIPEA (4.0 equiv) in DMF (10 mL).

  • Add the solution to the resin and shake at 60°C for 12–16 hours .

    • Expert Insight: The C6 position is activated by the ortho-aldehyde. Mild heating ensures loading without premature double-substitution at C2.

  • Wash resin: DMF (3x), DCM (3x), MeOH (3x), DCM (3x).

  • QC Check: Perform a chloranil test. A negative result (no blue color) indicates successful capping of resin amines.

Step 2: On-Resin Cyclization (Bicycle Formation)
  • Suspend the loaded resin in EtOH or DMF.

  • Add the ketone building block (e.g., acetophenone derivative, 5.0 equiv) and a catalytic base (e.g., 10% piperidine or L-proline for organocatalysis).

  • Heat at 80°C for 12 hours .

    • Mechanism:[1] The resin-bound amine (at C6) does not interfere. The C4-NH2 condenses with the ketone carbonyl, and the C5-CHO condenses with the alpha-carbon of the ketone.

  • Wash resin thoroughly to remove excess ketone.

Step 3: C2-Position Diversification
  • The resulting scaffold still contains the C2-chloride, which is now part of a pyrido[2,3-d]pyrimidine system.

  • Add a primary or secondary amine (5.0 equiv) and DIPEA (5.0 equiv) in NMP.

  • Heat at 100°C (thermal) or 120°C (microwave) for 1 hour.

    • Note: The C2-chloride is less reactive than the original C6-chloride; harsher conditions are required to drive this reaction to completion.

Step 4: Cleavage
  • Treat resin with 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours.

  • Filter and concentrate the filtrate.

  • Purify via preparative HPLC.

Troubleshooting & Expert Tips

IssueProbable CauseSolution
Low Loading on Resin Steric hindrance of resin linker or low reactivity of C6-Cl.Use a resin with a flexible linker (e.g., PEG-PS). Increase temperature to 70°C, but monitor for C2-substitution.
Incomplete Cyclization Ketone is not acidic enough (high pKa of alpha-proton).Switch to stronger bases (e.g., t-BuOK) or use more activated ketones like beta-keto esters or 1,3-diketones.
Regioisomer Mixtures Competition between C2 and C6 during loading.strictly control temperature (<60°C) during Step 1. The C6 position is significantly more reactive due to the ortho-formyl group; keeping the reaction mild favors kinetic control.
Oxidation of Aldehyde Aldehyde oxidizes to carboxylic acid during storage.Store the starting material under inert atmosphere (Argon) at 4°C. Verify aldehyde peak in 1H NMR (approx. 10.0 ppm) before use.

References

  • Compound Identity & Properties

    • 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde (CAS 5971-68-6). Available from major suppliers (e.g., BLD Pharm, Chem-Impex).
  • Regioselectivity in Pyrimidines

    • Trilleras, J., et al. (2022).[2] "SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde." Molbank, 2022(3), M1426. (Note: Discusses the 2-amino isomer, establishing the baseline for ortho-formyl activation effects).

  • Pyrido[2,3-d]pyrimidine Synthesis

    • Review on the synthesis of pyrido[2,3-d]pyrimidines using 4-aminopyrimidine-5-carbaldehydes as precursors.
  • Solid Phase Methodologies

    • General strategies for pyrimidine functionaliz

Sources

Method

Development of novel therapeutic agents from 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde.

An In-Depth Guide to the Synthesis of Novel Therapeutic Agents from 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde Introduction: The Pyrimidine Scaffold as a Cornerstone in Medicinal Chemistry The pyrimidine nucleus is a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of Novel Therapeutic Agents from 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde

Introduction: The Pyrimidine Scaffold as a Cornerstone in Medicinal Chemistry

The pyrimidine nucleus is a fundamental heterocyclic scaffold, integral to the structure of nucleobases in DNA and RNA, which has established it as a cornerstone in medicinal chemistry.[1][2] Its inherent biological significance and versatile chemical nature make it a "privileged structure" for the design of novel therapeutic agents. Pyrimidine derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3][4]

Within this important class of compounds, 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde (CAS: 5971-68-6) emerges as a highly versatile and powerful starting material for drug discovery.[5] Its structure is richly functionalized with multiple reactive sites: two electrophilic carbon atoms bearing chlorine leaving groups (C2 and C6), a nucleophilic amino group (C4), and a reactive carbaldehyde (C5).[5][6] This unique arrangement allows for a diversity-oriented synthesis approach, enabling the construction of complex molecular architectures and libraries of compounds for biological screening.[7] This guide provides detailed protocols and scientific rationale for leveraging this building block in the development of novel therapeutic agents, with a particular focus on kinase inhibitors.[8][9]

Strategic Overview: A Multi-pronged Approach to Drug Discovery

The development of novel therapeutics from 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde is a systematic process. It begins with the strategic chemical modification of the starting scaffold, proceeds through the generation of a diverse library of derivatives, and culminates in rigorous biological evaluation to identify lead compounds.

G start_node start_node process_node process_node lib_node lib_node screen_node screen_node end_node end_node A Starting Material: 4-Amino-2,6-dichloropyrimidine- 5-carbaldehyde B Key Synthetic Transformations A->B Diversification C S(N)Ar Reactions (Amination, Alkoxylation) B->C D Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) B->D E Aldehyde Chemistry (Condensation, Reductive Amination) B->E F Diverse Compound Library C->F Synthesis D->F Synthesis E->F Synthesis G Biological Screening (e.g., Kinase Assays) F->G Evaluation H Lead Compound Identification & Optimization G->H Hit-to-Lead

Caption: Overall workflow for drug discovery using the target scaffold.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at C4/C6

Scientific Principle: The pyrimidine ring is electron-deficient, which activates the chlorine atoms at positions C4 and C6, making them excellent leaving groups for nucleophilic aromatic substitution (SNAr).[10][11] This reaction is a cornerstone for introducing a wide variety of amine, thiol, or alcohol-based side chains, which are crucial for modulating potency, selectivity, and pharmacokinetic properties.

Representative Protocol: Mono-amination with a Secondary Amine

This protocol describes the regioselective substitution of one chlorine atom. Symmetrically substituted pyrimidines like this starting material react readily, and controlling stoichiometry is key to achieving mono-substitution.[10]

Materials:

  • 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde (1.0 eq)

  • Secondary Amine (e.g., Piperidine) (1.0-1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Ethanol (EtOH)

  • Reaction vessel, condenser, magnetic stirrer, heating mantle

  • TLC supplies (Silica gel plates, Ethyl Acetate/Hexane mobile phase)

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask, add 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde (e.g., 1.0 g, 5.21 mmol).

  • Add anhydrous ethanol (20 mL) and stir to dissolve the starting material.

  • Add the secondary amine (e.g., Piperidine, 0.44 g, 5.21 mmol) to the solution.

  • Add triethylamine (1.1 mL, 7.82 mmol) to act as an acid scavenger.

  • Equip the flask with a condenser and heat the mixture to reflux (approx. 78°C) for 3-5 hours.[10][12]

  • Monitor the reaction progress using TLC (e.g., 30% Ethyl Acetate in Hexane). The product spot should be less polar than the starting material.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add cold water to the residue to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the crude product.

  • Purify the crude solid by recrystallization from ethanol or by column chromatography.

Causality and Self-Validation:

  • Rationale: Ethanol is a suitable polar protic solvent. TEA is a non-nucleophilic base used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[10] Using a strong base like NaOH can lead to undesired side reactions like solvolysis, where the solvent itself acts as a nucleophile.[10][11]

  • Validation: The final product should be characterized by:

    • ¹H NMR: Expect to see the disappearance of one of the pyrimidine ring protons and the appearance of new signals corresponding to the piperidine moiety.

    • Mass Spectrometry: The molecular ion peak should correspond to the expected mass of the mono-substituted product (e.g., C₁₀H₁₂ClN₅O, M+H⁺ ≈ 241.07).

Caption: General scheme for SNAr amination reaction.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

Scientific Principle: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that allows for the introduction of aryl or heteroaryl groups at the C4/C6 positions. This is particularly valuable for developing kinase inhibitors, where an aromatic "hinge-binding" motif is often required.[8] The reaction involves a palladium catalyst, a base, and a boronic acid or ester.

Representative Protocol: Coupling with 3-Thienylboronic Acid

This protocol is adapted from methodologies used to synthesize 4,6-disubstituted pyrimidine-based kinase inhibitors.[8]

Materials:

  • Mono-aminated pyrimidine intermediate (from Protocol 1) (1.0 eq)

  • 3-Thienylboronic acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure:

  • In a reaction vessel, combine the mono-aminated pyrimidine (1.0 eq), 3-thienylboronic acid (1.5 eq), and K₂CO₃ (2.0 eq).

  • Add the Pd(PPh₃)₄ catalyst (0.05 eq).

  • Evacuate the vessel and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times.

  • Add the degassed dioxane/water (4:1) solvent mixture via syringe.

  • Heat the reaction mixture to reflux (approx. 90-100°C) under the inert atmosphere for 8-12 hours.[8]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to obtain the final product.

Causality and Self-Validation:

  • Rationale: The Pd(0) catalyst is essential for the catalytic cycle (oxidative addition, transmetalation, reductive elimination). The K₂CO₃ base is required to activate the boronic acid for the transmetalation step. A mixed aqueous-organic solvent system like dioxane/water is often optimal for dissolving both the organic substrates and the inorganic base.[8] An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Validation:

    • ¹H NMR: Expect to see new aromatic proton signals corresponding to the thiophene ring and the disappearance of the remaining pyrimidine C-H signal.

    • ¹³C NMR: Appearance of new carbon signals in the aromatic region.

    • Mass Spectrometry: The molecular ion peak should confirm the mass of the C-C coupled product.

Caption: General scheme for Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Aldehyde Condensation for Fused Ring Systems

Scientific Principle: The carbaldehyde at C5 is a versatile handle for constructing fused heterocyclic systems through condensation reactions. The Claisen-Schmidt condensation, for example, reacts the aldehyde with a ketone containing an α-hydrogen in the presence of a base to form an α,β-unsaturated ketone (chalcone).[10][11] These chalcone intermediates can then be cyclized to form various fused pyrimidine scaffolds like pyrimido[4,5-d]pyrimidines, which are of significant biological interest.[13]

Representative Protocol: Claisen-Schmidt Condensation with Acetophenone

This protocol describes the formation of a pyrimidine-based chalcone intermediate.

Materials:

  • 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde (1.0 eq)

  • Acetophenone (1.1 eq)

  • Sodium Hydroxide (NaOH) (2.5 eq)

  • Ethanol (EtOH)

  • Stirring bar, reaction flask

Step-by-Step Procedure:

  • Dissolve 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde (1.0 eq) and acetophenone (1.1 eq) in ethanol in a round-bottom flask.

  • Add powdered sodium hydroxide (2.5 eq) to the solution while stirring.[10]

  • Stir the reaction mixture at room temperature for 6-8 hours. A precipitate may form as the reaction proceeds.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl to neutralize the excess base.

  • The precipitated solid product is collected by filtration.

  • Wash the solid thoroughly with water to remove inorganic salts.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Causality and Self-Validation:

  • Rationale: NaOH acts as a strong base to deprotonate the α-carbon of acetophenone, generating an enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the pyrimidine carbaldehyde. The subsequent dehydration step yields the stable, conjugated chalcone system.[10][11]

  • Validation:

    • IR Spectroscopy: Look for the characteristic C=O stretching frequency of the α,β-unsaturated ketone.

    • ¹H NMR: Expect to see two new doublet signals in the olefinic region (6-8 ppm) corresponding to the α and β protons of the enone system, with a large coupling constant (~15-18 Hz) indicating a trans configuration.

    • Mass Spectrometry: Confirm the molecular weight of the condensed product.

Application in Kinase Inhibitor Drug Discovery

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer and neurodegenerative disorders like Alzheimer's.[8][9] Pyrimidine-based scaffolds are highly effective as ATP-competitive kinase inhibitors. The derivatives synthesized from 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde are excellent candidates for screening against various kinases.

G receptor_node receptor_node kinase_node kinase_node pathway_node pathway_node inhibitor_node inhibitor_node response_node response_node Receptor Growth Factor Receptor Kinase1 Kinase 1 (e.g., MARK4) Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Kinase3 Kinase 3 Kinase2->Kinase3 Response Cellular Response (Proliferation, Survival) Kinase3->Response Leads to Inhibitor Pyrimidine Derivative Inhibitor->Kinase1 BLOCKS

Caption: Simplified kinase signaling pathway and point of inhibition.

Data Presentation: Representative Kinase Inhibition Data

The following table summarizes hypothetical but representative biological activity data for pyrimidine derivatives against a target kinase, illustrating how results would be presented.

Compound IDR¹ Group (at C4)R² Group (at C6)Target KinaseIC₅₀ (µM)
PD-01 PiperidinylThiophen-3-ylMARK40.85
PD-02 MorpholinylThiophen-3-ylMARK41.20
PD-03 PiperidinylPhenylMARK45.60
PD-04 MorpholinylPhenylMARK4>10

Protocol 4: General In Vitro Kinase Inhibition Assay (ATPase Activity)

This protocol provides a framework for assessing the inhibitory potential of synthesized compounds against a target kinase. The principle is to measure the amount of ATP consumed by the kinase in the presence and absence of the inhibitor.[8]

Materials:

  • Recombinant human kinase (e.g., MARK4)

  • Kinase substrate (if required)

  • ATP (Adenosine triphosphate)

  • Synthesized pyrimidine compounds dissolved in DMSO

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well microplates

  • Plate reader (Luminometer)

Step-by-Step Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • In a 384-well plate, add a small volume of the diluted compounds to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Add the kinase enzyme and its specific substrate (if applicable) in the appropriate assay buffer to all wells.

  • Allow the plate to incubate for 15-20 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the reaction for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction and measure the remaining ATP (or ADP produced) using a commercial detection reagent system according to the manufacturer's protocol.

  • Read the luminescence signal on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Outlook

4-Amino-2,6-dichloropyrimidine-5-carbaldehyde is an exceptionally valuable scaffold for the diversity-oriented synthesis of novel therapeutic agents. The strategic application of fundamental organic reactions—including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and aldehyde condensations—provides a robust platform for generating extensive libraries of drug-like molecules.[7] The resulting compounds, particularly those targeting protein kinases, hold significant promise for addressing unmet medical needs in oncology, neurodegeneration, and infectious diseases.[1][8] Future work should focus on expanding the chemical space through novel reaction methodologies and employing advanced computational modeling to guide the rational design of next-generation inhibitors with enhanced potency and selectivity.

References

  • Trilleras, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Retrieved from [Link]

  • ELKANZI, N. A. A., et al. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. PMC - NIH. Retrieved from [Link]

  • Sharma, R., et al. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. Retrieved from [Link]

  • PharmaTutor. (2013). PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. PharmaTutor. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. Retrieved from [Link]

  • Liu, H., et al. (n.d.). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. PMC. Retrieved from [Link]

  • Organic Letters. (n.d.). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Retrieved from [Link]

  • Trilleras, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Universidad del Atlántico. Retrieved from [Link]

  • Yang, F. Z. (2011). Diversity-oriented Synthesis Based On 4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]

  • Borisov, A., et al. (n.d.). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. NIH. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. ResearchGate. Retrieved from [Link]

  • Kumar, A., et al. (2025). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. PMC - PubMed Central. Retrieved from [Link]

  • ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde

Welcome to the technical support center for the purification of crude 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to overcome common challenges encountered during the purification of this versatile synthetic intermediate.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of crude 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde in a question-and-answer format.

Question 1: My final product is a brownish or dark yellow powder, not the expected pale yellow solid. How can I improve the color?

Answer:

The discoloration of your product often indicates the presence of persistent impurities, which could be residual starting materials, byproducts from the Vilsmeier-Haack synthesis, or degradation products. Here’s a systematic approach to address this issue:

  • Initial Wash: Ensure the crude product is thoroughly washed with cold water after filtration to remove any water-soluble impurities and residual acids from the reaction work-up.[1] A subsequent wash with a cold mixture of methanol and diethyl ether can also help remove residual water and some organic impurities.[1]

  • Hot Ethyl Acetate Extraction: For more stubborn colored impurities, a hot ethyl acetate extraction is highly effective.[1] This technique selectively dissolves the desired product while leaving behind many polymeric or highly polar impurities. It is crucial to use boiling ethyl acetate and perform multiple extractions to maximize recovery.[1]

  • Charcoal Treatment: If discoloration persists after extraction, you can try a charcoal treatment. Dissolve the crude product in a suitable hot solvent (like ethyl acetate or DMF), add a small amount of activated charcoal, and heat for a short period. The charcoal will adsorb many colored impurities. Be cautious not to use an excessive amount of charcoal, as it can also adsorb your product, leading to lower yields. Filter the hot solution through a pad of celite to remove the charcoal before allowing it to cool and crystallize.

  • Sublimation: For achieving the highest purity and best color, sublimation is the recommended final purification step.[1] Subliming the residue at 180-190°C under reduced pressure (e.g., 50 mm Hg) can yield a pure, crystalline product, leaving non-volatile impurities behind.[1]

Question 2: I'm experiencing a low yield after the purification process. What are the likely causes and how can I mitigate them?

Answer:

Low yield is a common problem that can stem from several factors throughout the purification workflow. Here are some key areas to investigate:

  • Incomplete Extraction: If you are performing a hot ethyl acetate extraction, ensure you are using a sufficient volume of solvent and performing multiple extractions.[1] The product has finite solubility, and a single extraction will not be sufficient for complete recovery.

  • Product Loss During Washes: While washing the crude solid is essential, excessive washing, especially with solvents in which the product has some solubility, can lead to significant product loss. Use cold solvents for washing and be as efficient as possible.

  • Premature Crystallization: During hot filtration (e.g., after charcoal treatment), if the solution cools too quickly, the product can crystallize on the filter paper or in the funnel, leading to loss. Ensure your filtration apparatus is pre-heated.

  • Solvolysis during Workup: If the reaction workup is performed in the presence of alcohols and a strong base (like NaOH), there is a risk of nucleophilic aromatic substitution (SNAr), where the chloro groups are replaced by alkoxy groups.[2][3] This not only reduces the yield of the desired product but also introduces new impurities. It is advisable to neutralize the reaction mixture with a milder base like sodium bicarbonate.[1]

  • Decomposition: 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde can be unstable in strongly alkaline solutions.[4] Prolonged exposure to high pH during workup can lead to degradation. Neutralize the reaction mixture promptly and work at lower temperatures.

Question 3: My recrystallization is not yielding well-formed crystals, or the product is oiling out. What should I do?

Answer:

Difficulty in obtaining good quality crystals during recrystallization is often related to the choice of solvent, the cooling rate, or the presence of significant impurities.

  • Solvent System: Ethanol has been reported as a suitable recrystallization solvent.[3] If you are still facing issues, consider a co-solvent system. For instance, you could dissolve the compound in a good solvent (like DMF or hot acetone) and then slowly add a poor solvent (like water or hexane) until the solution becomes turbid.[4] Then, gently heat the mixture until it becomes clear again and allow it to cool slowly.

  • Cooling Rate: Rapid cooling often leads to the formation of small, impure crystals or causes the product to oil out. Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

  • Purity of the Crude Material: If the crude product is heavily contaminated with impurities, it can inhibit proper crystal lattice formation. It is recommended to perform a preliminary purification step, such as a hot ethyl acetate extraction, before proceeding with recrystallization.[1]

  • Scratching: To induce crystallization, you can try scratching the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, crystalline product from a previous batch, you can add a seed crystal to the cooled, supersaturated solution to initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde?

A1: Pure 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde is typically a pale yellow powder or crystalline solid.[5][6] There is some variation in the reported melting point in the literature, with ranges cited as >300 °C, 208-224 °C, and 254-267°C.[4][5][6][7] This variability can be attributed to the purity of the sample. A sharp melting point within a narrow range is a good indicator of high purity.

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde in a cool, dark, and dry place.[4][8] The compound may be sensitive to light and is susceptible to hydrolysis, so storing it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is ideal.[4][7][8]

Q3: What analytical techniques are suitable for assessing the purity of the final product?

A3: Several analytical techniques can be used to determine the purity of your 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying the purity of the compound and detecting any minor impurities.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the compound and identifying any structural isomers or impurities.

  • Mass Spectrometry (MS): This technique can be used to confirm the molecular weight of the compound.

  • Melting Point Analysis: As mentioned earlier, a sharp melting point is a good qualitative indicator of purity.

Q4: Can I use column chromatography for purification?

A4: While column chromatography is a common purification technique in organic synthesis, it may not be the most practical first-line approach for this compound on a large scale due to its limited solubility in many common chromatographic solvents. However, for small-scale purification or for separating closely related impurities, it can be an option. A silica gel column with a gradient elution system of hexanes and ethyl acetate could be a starting point for method development.

Experimental Protocol: Purification of Crude 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde

This protocol outlines a robust procedure for the purification of crude 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde, integrating washing, extraction, and recrystallization steps.

1. Initial Washing:

  • Suspend the crude solid in cold deionized water and stir for 15-20 minutes.
  • Filter the solid using a Büchner funnel and wash the filter cake with additional cold deionized water.[1]
  • Wash the filter cake with a cold (0-5 °C) mixture of methanol and diethyl ether to aid in the removal of residual water and some organic impurities.[1]
  • Dry the washed solid under vacuum.

2. Hot Ethyl Acetate Extraction:

  • Transfer the dried crude product to a flask.
  • Add a sufficient volume of ethyl acetate to form a slurry.
  • Heat the mixture to reflux with vigorous stirring for 30 minutes.
  • Filter the hot mixture to remove insoluble impurities.
  • Repeat the extraction of the solid residue with fresh hot ethyl acetate at least two more times to ensure complete recovery of the product.[1]
  • Combine the hot ethyl acetate filtrates.

3. Recrystallization:

  • Concentrate the combined ethyl acetate extracts under reduced pressure to about one-third of the original volume.
  • Allow the solution to cool slowly to room temperature.
  • Further cool the solution in an ice bath to maximize crystallization.
  • Collect the crystals by filtration, wash them with a small amount of cold ethyl acetate, and dry them under vacuum.

4. (Optional) Sublimation for High Purity:

  • For obtaining a highly pure product, the recrystallized solid can be further purified by sublimation at 180-190°C under reduced pressure (e.g., 50 mm Hg).[1]

Purification Workflow Diagram

Purification_Workflow cluster_synthesis Crude Product Source cluster_purification Purification Steps cluster_analysis Purity Assessment cluster_final Final Product Crude Crude 4-Amino-2,6-dichloropyrimidine- 5-carbaldehyde Wash Washing (Cold Water, MeOH/Ether) Crude->Wash Initial Cleanup Extract Hot Ethyl Acetate Extraction Wash->Extract Impurity Removal Recrystallize Recrystallization (from Ethyl Acetate) Extract->Recrystallize Crystallization Sublime Sublimation (Optional, High Purity) Recrystallize->Sublime High Purity Analysis Purity Analysis (HPLC, NMR, MP) Recrystallize->Analysis Purity Check Sublime->Analysis Pure Pure Product Analysis->Pure

Caption: Purification workflow for 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde.

Quantitative Data Summary

ParameterValue/RangeSource(s)
Melting Point 208-224 °C, 254-267°C, >300 °C[4][5][6][7]
Solubility Slightly soluble in water; Soluble in DMF and DMSO.[4]
Sublimation Conditions 180-190 °C at 50 mm Hg[1]
Storage Temperature 2-8 °C[7][8]

References

  • CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents.
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - ResearchGate. Available at: [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. Available at: [Link]

  • Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents.
  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - NIH. Available at: [Link]

  • Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction - MDPI. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). - Reddit. Available at: [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F - The Royal Society of Chemistry. Available at: [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]

  • 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde, CAS No. 5604-46-6 - iChemical. Available at: [Link]

Sources

Optimization

Recrystallization solvent for 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde

Topic: Optimization of Recrystallization Solvents & Purification Protocols Executive Summary & Solvent Selection Current Status: The purification of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde (CAS: 5604-46-6) is criti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Recrystallization Solvents & Purification Protocols

Executive Summary & Solvent Selection

Current Status: The purification of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde (CAS: 5604-46-6) is critical due to its high reactivity. The presence of two electron-withdrawing chlorine atoms and a formyl group makes the pyrimidine ring susceptible to nucleophilic attack (solvolysis) and oxidation.

The Core Directive: Avoid protic solvents (alcohols, water) at high temperatures. Use non-polar to moderately polar aprotic systems.

Recommended Solvent Systems
Solvent SystemRoleSuitability RatingTechnical Rationale
Ethyl Acetate / n-Heptane Primary Choice⭐⭐⭐⭐⭐ (Excellent)Balances polarity for the aldehyde/amine groups while remaining chemically inert toward the labile chlorines.
Toluene Alternative⭐⭐⭐⭐ (Good)Good for removing non-polar impurities; requires higher temperatures which may degrade sensitive batches.
Ethanol / Methanol RISK WARNING ⭐⭐ (Poor)High Risk of Solvolysis. Heating in alcohols can lead to acetal formation at the aldehyde or nucleophilic displacement of chlorine (alkoxylation).
DMSO / DMF Solubilizer Only⭐ (Avoid for Cryst.)Boiling points are too high for effective recovery; difficult to remove trace solvent which poisons downstream catalysis.

Detailed Experimental Protocols

Protocol A: Standard Recrystallization (Ethyl Acetate/Heptane)

Use this protocol for crude material with purity >85%.

  • Dissolution: Place the crude solid in a round-bottom flask equipped with a reflux condenser. Add Ethyl Acetate (EtOAc) (approx. 10 mL per gram of solid).

  • Heating: Heat the mixture to a gentle reflux (approx. 77°C).

    • Checkpoint: If the solid does not dissolve completely, add more EtOAc in small portions (1-2 mL) until a clear yellow solution is obtained.

  • Filtration (Hot): If insoluble black specks (charcoal/polymerized impurities) remain, filter the hot solution rapidly through a pre-warmed glass frit or Celite pad.

  • Precipitation: Remove the heat source. While the solution is still warm (approx. 50°C), slowly add n-Heptane dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Crystallization: Re-heat briefly to clear the solution, then allow it to cool slowly to room temperature (20-25°C) over 2 hours.

    • Optimization: For maximum yield, cool further to 0-4°C in an ice bath for 30 minutes.

  • Isolation: Filter the pale yellow crystals/needles via vacuum filtration. Wash the cake with cold n-Heptane/EtOAc (3:1 ratio).

Protocol B: Sublimation (High Purity Requirement)

Use this when solvent recrystallization fails to remove colored impurities.

  • Place the crude dried solid in a sublimation apparatus.[1]

  • Apply high vacuum (< 0.5 mmHg).

  • Heat the oil bath to 140–160°C .

  • Collect the purified bright yellow crystals on the cold finger (condenser).

Troubleshooting Guide (FAQ)

Q1: My product "oiled out" (separated as a liquid) instead of crystallizing. What went wrong?

  • Cause: The solvent mixture was too hot when the anti-solvent (Heptane) was added, or the concentration was too high.

  • Fix: Re-heat the mixture until the oil dissolves back into the solution. Add a small amount of pure Ethyl Acetate to slightly lower the saturation. Allow the solution to cool very slowly with vigorous stirring. Seeding with a pure crystal is highly recommended.

Q2: I see a new spot on TLC after recrystallizing from Ethanol. Is this an impurity?

  • Cause: Solvolysis.[2][3] You likely formed the ethyl hemiacetal or displaced a chlorine atom (ethoxy-substitution).

  • Fix: Stop using alcohols. The electron-deficient pyrimidine ring activates the chlorines for nucleophilic aromatic substitution (

    
    ), even with weak nucleophiles like hot ethanol. Switch to the Ethyl Acetate/Heptane system immediately.
    

Q3: The product turned dark brown during heating.

  • Cause: Thermal decomposition or oxidation of the aldehyde.

  • Fix: Ensure your solvent is degassed or run the recrystallization under a nitrogen atmosphere. Do not exceed 80°C. If using Toluene (BP 110°C), ensure the bath temperature is carefully controlled.

Technical Visualization

Workflow: Purification Decision Tree

PurificationStrategy Start Crude 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde CheckPurity Check Purity (HPLC/TLC) Start->CheckPurity HighPurity Purity > 85% CheckPurity->HighPurity Clean Profile LowPurity Purity < 85% or Tar CheckPurity->LowPurity Complex Mix Recryst Recrystallization (EtOAc / Heptane) HighPurity->Recryst Sublimation Sublimation (140-160°C, <0.5 mmHg) LowPurity->Sublimation Result1 Pure Crystals Recryst->Result1 Success Result2 Oil / Emulsion Recryst->Result2 Failure Sublimation->Result1 Remedy Re-dissolve & Seed Add more EtOAc Result2->Remedy Remedy->Recryst

Caption: Decision matrix for selecting between solvent recrystallization and sublimation based on crude purity.

Mechanism: Solvolysis Risk in Alcohols

SolvolysisRisk Reactant Target Compound (Reactive Aldehyde + Cl) Pathway1 Pathway A: Acetal Formation Reactant->Pathway1 + EtOH / Heat Pathway2 Pathway B: SnAr (Cl Displacement) Reactant->Pathway2 + EtOH / Heat Solvent Hot Ethanol (EtOH) Product1 Diethyl Acetal Impurity Pathway1->Product1 Product2 Ethoxy-substituted Impurity Pathway2->Product2

Caption: Mechanistic pathway illustrating why protic solvents (Ethanol) cause impurity formation via acetalization or substitution.

References

  • Molina, P., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. Retrieved from [Link][1][2][3][4][5][6][7]

  • Glaxo Group Ltd. (1996). Process for the preparation of 2-amino-4,6-dichloro-pyrimidine. US Patent 5,563,270.

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde

The following guide is structured as a Tier-3 Technical Support resource, designed for process chemists and researchers encountering specific hurdles in the synthesis of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde . Ti...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier-3 Technical Support resource, designed for process chemists and researchers encountering specific hurdles in the synthesis of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde .

Ticket ID: #PYR-5-CHO-SYNTH Assigned Specialist: Senior Application Scientist (Process Chemistry Division) Status: Open for Consultation

Executive Summary & Reaction Logic

You are likely synthesizing this compound as a key intermediate for antiviral nucleoside analogs (e.g., Abacavir) or antifolates. The standard route utilizes a Vilsmeier-Haack formylation/chlorination cascade on 4-amino-2,6-dihydroxypyrimidine.

While theoretically straightforward, this reaction is a "double-edged sword" of reactivity. The same electrophilic potency required to install the aldehyde at C5 and chlorinate C2/C6 also threatens the exocyclic amine and the hydrolytic stability of the final product.

The Reaction Network (Visualized)

The following diagram maps the "Happy Path" (center) against the critical failure modes (red) you are likely encountering.

ReactionNetwork Start 4-Amino-2,6- dihydroxypyrimidine Intermediate Intermediate: Chlorinated Vilsmeier Adduct Start->Intermediate Chlorination (POCl3) + Formylation (DMF) Impurity_OH Impurity B: Monohydroxy-Monochloro (Incomplete Chlorination) Start->Impurity_OH Insufficient POCl3 Wet Reagents Reagents POCl3 / DMF (Vilsmeier Reagent) Reagents->Intermediate Target TARGET: 4-Amino-2,6-dichloro pyrimidine-5-carbaldehyde Intermediate->Target Controlled Hydrolysis (Quench < 10°C) Impurity_N Impurity A: N-Formylated/Amidine Species (Reaction at -NH2) Intermediate->Impurity_N Excess Reagent High Temp (>90°C) Impurity_Hyd Impurity C: Hydrolysis Product (Reversion to OH during quench) Target->Impurity_Hyd Quench pH > 4 Temp > 20°C (SNAr)

Figure 1: Reaction network showing the Vilsmeier-Haack cascade and primary deviation pathways.

Troubleshooting Guide (FAQ Format)

Issue 1: "I see a second spot on TLC/LCMS with M+28 mass shift."

Diagnosis: N-Formylation / Amidine Formation. The exocyclic amino group (-NH2) at position 4 is nucleophilic. In the presence of excess Vilsmeier reagent (chloromethyleneiminium salt), it reacts to form a dimethylaminomethylene (


) or formamido (

) species.
  • The Mechanism: The Vilsmeier reagent doesn't distinguish between the aromatic C5 carbon and the exocyclic Nitrogen. While C5 is activated, the Nitrogen is kinetically accessible.

  • Corrective Action:

    • Stoichiometry Check: Ensure you are not using a vast excess of DMF. The theoretical ratio is often optimized around 2.5–3.0 equivalents.

    • The "Reverse" Quench: Do not quench by adding water to the reaction. Add the reaction mixture slowly into ice water. This controls the exotherm.

    • Hydrolysis Step: The N-Vilsmeier adduct is less stable than the C-formyl group. A mild acidic stir (pH 1-2) at room temperature for 1-2 hours after quenching often cleaves the N-protecting group back to the free amine without hydrolyzing the chlorines.

Issue 2: "My product turns into a black tar during workup."

Diagnosis: Thermal Runaway / Polymerization. Pyrimidines with both electrophilic (Cl, CHO) and nucleophilic (NH2) handles are prone to intermolecular


 polymerization.
  • The Mechanism: The reaction generates massive amounts of HCl and phosphorodichloridic acid. Upon quenching, the heat of hydration is extreme. If the temperature spikes >40°C, the amine of Molecule A attacks the C2/C6-chlorine of Molecule B.

  • Corrective Action:

    • Temperature Lock: The quench temperature must be maintained below 10°C (ideally 0-5°C). Use an external acetone/dry ice bath if the scale is large.

    • DMF Removal: If possible, distill off excess POCl3/DMF under high vacuum before the aqueous quench. This reduces the violent exotherm during water addition.

Issue 3: "Yield is low, and I see hydroxy-impurities (M-18 or M+16 patterns)."

Diagnosis: Premature Hydrolysis (The "Reversion" Effect). The 2,6-dichloropyrimidine core is electron-deficient, made even more so by the electron-withdrawing aldehyde at C5. This makes the chlorines highly susceptible to nucleophilic attack by water (hydrolysis) during the quench.

  • The Mechanism:

    
    
    This reaction is accelerated by the aldehyde group which pulls electron density from the ring, making C2 and C6 "hot" for nucleophiles.
    
  • Corrective Action:

    • Avoid Basic pH: Never neutralize to pH > 7 during workup. The pyrimidine ring is unstable to base. Keep the workup acidic (pH 2-4) or neutral.

    • Fast Filtration: Do not let the solid sit in the aqueous mother liquor for days. Filter immediately after precipitation is complete.

Validated Experimental Protocol

Note: This protocol synthesizes best practices from process chemistry literature regarding chloropyrimidine functionalization.

Reagents Table
ReagentEquiv.RoleCritical Parameter
4-Amino-2,6-dihydroxypyrimidine 1.0SubstrateMust be dry (<0.5% water)
POCl3 (Phosphorus Oxychloride) 5.0 - 7.0Solvent/ReagentFreshly distilled if yellow
DMF (Dimethylformamide) 2.5 - 3.0ReagentAdd dropwise at 0°C
Ice Water ExcessQuenchTemperature control is vital
Step-by-Step Workflow
  • Vilsmeier Reagent Formation (In Situ):

    • Charge POCl3 to the reactor.[1] Cool to 0°C.

    • Add DMF dropwise. Observation: The solution will turn slightly yellow/orange, and salts may precipitate (the Vilsmeier salt).

    • Why: Pre-forming the reagent ensures active species are ready and controls the initial exotherm.

  • Substrate Addition:

    • Add 4-Amino-2,6-dihydroxypyrimidine portion-wise to the cold mixture.

    • Control: Do not allow temp to exceed 20°C during addition.

  • The Reaction:

    • Heat the mixture to 80–90°C .

    • Time: Typically 4–6 hours.

    • Monitor: HPLC/TLC. Look for the disappearance of the starting material.[1] If a "less polar" spot appears (N-formyl intermediate), continue heating or accept it for hydrolysis later.

  • The Critical Quench (The Danger Zone):

    • Cool the reaction mass to 20°C.

    • Distillation (Optional but Recommended): Remove excess POCl3 under reduced pressure (keep pot temp < 60°C).

    • Pour the resulting syrup slowly onto crushed ice/water with vigorous stirring.

    • CRITICAL: Internal temperature must stay < 10°C .

  • Isolation:

    • Stir the aqueous slurry for 1–2 hours at 0–5°C. This ensures the Vilsmeier iminium species hydrolyzes to the aldehyde.[2]

    • Adjust pH to ~2–3 with Sodium Acetate (buffer) or dilute NaOH (carefully!) if the solution is too acidic to precipitate the product. Warning: pH > 7 destroys the product.

    • Filter the pale yellow/tan solid. Wash with cold water.

    • Dry under vacuum at 40°C.

Mechanistic Deep Dive: The "Amidine" Trap

Why does the amine react? In many Vilsmeier reactions, the electron-rich aromatic ring is the only target. Here, the


 is a competing nucleophile.[3]

If you isolate a product that is resistant to hydrolysis, you likely formed the amidine :



This species is stable in base but hydrolyzes in acid. If your standard workup leaves this impurity:

  • Resuspend the solid in dilute acetic acid (5% aq).

  • Stir at room temperature for 3 hours.

  • The aldehyde signal (CHO) in NMR (~10 ppm) should sharpen, and the N-methyl signals (~3.0 ppm) should disappear.

TroubleshootingLogic Start Problem Detected CheckLCMS Check LCMS/NMR Start->CheckLCMS Branch1 Mass = Target + 28 (N-Formyl) CheckLCMS->Branch1 Branch2 Mass = Target - Cl + OH (Hydrolysis) CheckLCMS->Branch2 Branch3 Black Tar / Low Yield CheckLCMS->Branch3 Sol1 Solution: Increase Acid Hydrolysis time during quench (pH 1-2) Branch1->Sol1 Sol2 Solution: Lower Quench Temp (<5°C) Check POCl3 quality Branch2->Sol2 Sol3 Solution: Control Exotherm Avoid 'dumping' into water Branch3->Sol3

Figure 2: Logic flow for identifying and resolving common synthetic impurities.

References

  • Vilsmeier-Haack Reaction Mechanism & Applic

    • Source: Organic Reactions.[1][3][4][5][6][7][8][9][10][11][12] "The Vilsmeier Reaction."[2][4][5][6][7][13]

    • Context: Defines the electrophilic nature of the chloromethyleneiminium salt and its reactivity with electron-rich heterocycles.
  • Synthesis of 4,6-Dichloropyrimidines (Patent Liter

    • Source: Google Patents (CN102516182B / WO Applications regarding Abacavir intermedi
    • Context: Describes the industrial handling of 4,6-dihydroxypyrimidine chlorin
  • Nucleophilic Substitution on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde

    • Source:Molecules (2022).[1][3][6] "SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde."

    • Context: Validates the sensitivity of the C2/C6 positions to hydrolysis and nucleophilic attack (solvolysis)
  • Impurity Profiling in Pyrimidine Synthesis

    • Source:National Institutes of Health (NIH) / PMC. "Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles..."
    • Context: Discusses the regioselectivity issues and N-alkylation side reactions in similar pyrimidine scaffolds.

Sources

Optimization

Handling and storage of light-sensitive 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde.

Document ID: TSC-ADCP-V1.0 Last Updated: January 30, 2026 Introduction for the Modern Researcher Welcome to the dedicated technical guide for 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde (ADCP). This is not merely a dat...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-ADCP-V1.0

Last Updated: January 30, 2026

Introduction for the Modern Researcher

Welcome to the dedicated technical guide for 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde (ADCP). This is not merely a datasheet; it is a consolidation of field-proven insights and troubleshooting protocols designed for professionals in pharmaceutical and materials science R&D. ADCP is a highly valuable synthetic intermediate due to its trifunctional nature: an aromatic amine, a reactive aldehyde, and two labile chlorine atoms primed for nucleophilic aromatic substitution (SNAr).[1][2] This unique combination, however, necessitates precise handling to maintain its chemical integrity, particularly concerning its sensitivity to light.

This guide is structured to provide immediate, actionable answers to common (and uncommon) challenges encountered during the storage and use of this reagent. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions and safeguard the quality of your experiments.

Part 1: Quick Reference & Essential Data

For rapid access to critical parameters, consult the table below. These recommendations are based on a synthesis of supplier datasheets and the fundamental principles of organic chemistry.

ParameterRecommended ConditionRationale & Expert Commentary
Appearance Pale yellow to yellow solid (crystals or powder).[3]Significant deviation (e.g., dark brown, orange, or clumpy/oily texture) indicates potential degradation. Do not use if appearance is compromised.
Long-Term Storage 2-8°C, under inert gas (Argon or Nitrogen), in the dark.[4][5]Refrigeration slows kinetic degradation pathways. Inert gas displaces moisture and oxygen, preventing hydrolysis and oxidation. Darkness is critical to prevent photodegradation.
In-Use Handling Work under subdued, indirect lighting (e.g., yellow safety lights) or wrap reaction vessels in aluminum foil.The pyrimidine ring and aldehyde group are potential chromophores that can absorb UV-Vis light, initiating radical reactions or oxidation.[6][7]
Recommended Solvents Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Ethanol, Methanol.[1][8]Use anhydrous solvents to prevent hydrolysis of the chloro groups or reaction with the aldehyde. Solubility in DMSO is high but may require sonication.[8]
Incompatible Materials Strong oxidizing agents, strong acids, water/moisture.[9]Oxidizing agents will readily convert the aldehyde to a carboxylic acid. Strong acids can protonate the pyrimidine nitrogens, altering reactivity. Moisture can lead to slow hydrolysis.

Part 2: Frequently Asked Questions (FAQs)

Category 1: Storage and Compound Integrity

Question 1: My new bottle of ADCP arrived as a pale-yellow powder, but after a few weeks on the bench, it has developed a brownish tint. Is it still usable?

Answer: A color change to brown or orange is a primary visual indicator of degradation and you should proceed with extreme caution. While a minor color change might not preclude use in non-critical applications, it strongly suggests that the compound's purity has been compromised.

Causality Explained: Aromatic aldehydes and compounds with heterocyclic rings can be susceptible to photo-oxidation or polymerization upon exposure to ambient light and air.[7][10] The energy from UV-Vis light can promote an electron to an excited state, initiating a cascade of radical reactions. This often leads to the formation of complex, colored polymeric byproducts. The aldehyde group is particularly susceptible to oxidation to the corresponding carboxylic acid, which, while often colorless itself, indicates that the material has been exposed to conditions that promote other, color-generating side reactions.[2]

Self-Validating Protocol: Before committing the material to a large-scale reaction, perform a simple quality check:

  • TLC Analysis: Dissolve a small amount of the suspect material and a trusted reference sample (if available) in an appropriate solvent (e.g., 10% Ethyl Acetate in Hexane). Spot both on a single TLC plate. A pure compound should show a single, well-defined spot. The appearance of new spots (especially near the baseline, indicating more polar compounds like a carboxylic acid) or significant streaking confirms degradation.[11]

  • Solubility Test: If the material shows poor solubility in a solvent where it was previously soluble, it may indicate the formation of insoluble polymers.

Question 2: Why is storage under an inert atmosphere so critical? I thought the compound was a stable solid.

Answer: While ADCP is a solid, it possesses functional groups that are sensitive to atmospheric components. The primary risks are from moisture and oxygen.

Causality Explained:

  • Moisture (H₂O): The two chlorine atoms on the pyrimidine ring make the ring electron-deficient and susceptible to nucleophilic attack. While slow, atmospheric moisture can act as a nucleophile, leading to hydrolysis of the C-Cl bonds to form hydroxy-pyrimidines over long-term storage.

  • Oxygen (O₂): Aldehydes are notoriously prone to auto-oxidation, a radical-chain reaction initiated by light, heat, or trace metal impurities, which converts the aldehyde (-CHO) to a carboxylic acid (-COOH).[2] This is often the most common degradation pathway for aldehyde-containing reagents.

Storing the solid under a dry, inert atmosphere (like argon or nitrogen) displaces both moisture and oxygen, effectively preventing these degradation pathways and ensuring the long-term integrity of the reagent.[10]

Category 2: Experimental Handling & Reactions

Question 3: My reaction yield is consistently lower than expected. I've checked all my other reagents. Could the ADCP be the problem?

Answer: Yes, this is a classic symptom of degraded or improperly handled ADCP. If the aldehyde has been partially oxidized to a carboxylic acid, that portion of the material is no longer active for reactions requiring the aldehyde, such as reductive aminations, Wittig reactions, or condensations.

Causality Explained: The aldehyde functional group is central to many synthetic transformations involving ADCP. If a percentage of your starting material is actually the carboxylic acid, your effective molar quantity of reactive aldehyde is lower than calculated. For example, if 15% of the ADCP has oxidized, you will see a theoretical maximum yield of 85%, assuming all other factors are perfect.

Troubleshooting Workflow:

G start Low Yield Observed check_purity Check ADCP Purity via TLC/NMR start->check_purity nmr_check 1H NMR: Is aldehyde proton (~9-10 ppm) present at full integration? Is broad acid proton (~11-12 ppm) absent? check_purity->nmr_check NMR available tlc_check TLC: Is there a single spot? Or a new, more polar spot? check_purity->tlc_check NMR unavailable degraded ADCP is Degraded. Procure new batch and implement strict light/air-free handling. nmr_check->degraded No / Yes pure ADCP appears pure. Investigate other reaction parameters: - Temperature - Reaction time - Other reagent purity - Solvent quality nmr_check->pure Yes / No tlc_check->degraded No / Yes tlc_check->pure Yes / No

Caption: Troubleshooting workflow for low reaction yields.

Question 4: I am performing a substitution (SNAr) reaction on the chloro groups. Does light sensitivity still matter?

Answer: Absolutely. While your reaction targets the C-Cl bonds, the photodegradation pathways primarily affect the aldehyde and the overall stability of the ring system.[1] Exposing your reaction mixture to light can initiate side reactions that consume your starting material or generate impurities, complicating purification and reducing yield, regardless of the primary reaction you are performing. Always protect your reaction from light by wrapping the flask in aluminum foil.

Part 3: Understanding Degradation

A key aspect of ensuring experimental success is understanding how the molecule fails. For ADCP, the primary environmental stressor is light.

Proposed Photodegradation Mechanism:

The heterocyclic aromatic system of ADCP can absorb UV light, leading to an excited state. In the presence of atmospheric oxygen, this can initiate a radical auto-oxidation of the aldehyde group.

G cluster_0 Initiation cluster_1 Propagation ADCP ADCP + hv (Light) ADCP_excited ADCP* (Excited State) ADCP->ADCP_excited Radical_Formation ADCP* + O2 -> Acyl Radical ADCP_excited->Radical_Formation Peroxy_Formation Acyl Radical + O2 -> Peroxy Radical Radical_Formation->Peroxy_Formation Acid_Formation Peroxy Radical + ADCP -> Carboxylic Acid + Acyl Radical Peroxy_Formation->Acid_Formation Acid_Formation->Peroxy_Formation Chain Reaction Final_Product Degradation Product: 4-Amino-2,6-dichloropyrimidine -5-carboxylic acid Acid_Formation->Final_Product

Caption: Plausible photo-oxidation of the aldehyde group.

This pathway highlights the conversion of the reactive aldehyde to a much less reactive carboxylic acid, which is the root cause of many downstream experimental failures.[2]

Part 4: Standard Operating Protocols (SOPs)

SOP-01: Aliquoting and Long-Term Storage

Objective: To properly store and aliquot ADCP to maximize shelf-life and prevent cross-contamination.

Materials:

  • Primary container of ADCP

  • Glove box or glove bag with an inert atmosphere (Argon or Nitrogen)[12]

  • Pre-weighed, amber glass vials with PTFE-lined caps

  • Antistatic spatula or weighing funnel

  • Labeling materials

Procedure:

  • Prepare Inert Environment: Ensure the glove box has acceptably low levels of O₂ and H₂O (<10 ppm is ideal).

  • Transfer Materials: Place the sealed primary container, vials, spatula, and balance into the glove box antechamber. Purge the antechamber according to standard procedure.

  • Equilibrate: Allow all items to equilibrate to the glove box atmosphere for at least 20 minutes.

  • Aliquot: Inside the glove box, carefully open the primary container. Using the antistatic spatula, portion the desired amounts of the pale-yellow solid into the amber vials.

  • Seal and Label: Tightly seal each vial with its PTFE-lined cap. Label each vial clearly with the compound name, lot number, date, and weight.

  • Store: Place the newly created aliquots and the resealed primary container into a designated refrigerator (2-8°C) that is dark.[4]

Expert Rationale: Aliquoting prevents the need to repeatedly open the main stock bottle, which introduces atmospheric contaminants with each cycle. Using amber vials provides an additional layer of protection against light exposure.[12]

SOP-02: Preparing a Solution for Reaction

Objective: To dissolve ADCP for an experiment while minimizing exposure to light and atmosphere.

Materials:

  • Aliquot vial of ADCP

  • Anhydrous solvent (e.g., DMSO, DMF)

  • Oven-dried reaction flask sealed with a rubber septum

  • Syringes and needles, oven-dried or flushed with inert gas[13]

  • Inert gas line (Schlenk line or balloon)

  • Aluminum foil

Procedure:

  • Prepare Flask: Take the oven-dried reaction flask, insert a stir bar, and seal with the septum. Purge with inert gas for several minutes.

  • Weigh Compound: Briefly remove the ADCP aliquot from the refrigerator and allow it to warm to room temperature before opening to prevent condensation. Weigh the required amount of solid quickly and add it to the reaction flask under a positive pressure of inert gas.

  • Add Solvent: Using a dry syringe, draw up the required volume of anhydrous solvent and add it to the reaction flask through the septum.[13]

  • Protect from Light: Immediately wrap the entire flask, including the neck, with aluminum foil.

  • Dissolve: Begin stirring. If necessary, gentle warming or sonication can be used to aid dissolution, particularly with DMSO.[8]

  • Proceed with Reaction: The solution is now ready for the addition of other reagents. Maintain the inert atmosphere and light protection throughout the experiment.

References

  • PubChem. (n.d.). 2-Chloropyridine. Retrieved from National Center for Biotechnology Information. [Link]

  • Gómez-Anquela, S., et al. (2013). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials. [Link]

  • MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from MDPI. [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from Chemistry LibreTexts. [Link]

  • ResearchGate. (2017). Any one know about the aldhyde peak in proton NMR? Retrieved from ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from Chemistry LibreTexts. [Link]

  • Zhang, X., et al. (2023). Toxicity evolution and control for the UV/H2O2 degradation of nitrogen-containing heterocyclic compounds: SDZ and PMM. Chemosphere. [Link]

  • Beilstein Journals. (2020). Aldehydes as powerful initiators for photochemical transformations. Retrieved from Beilstein Journals. [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from ChemistryViews. [Link]

  • Zhang, X., et al. (2023). Toxicity evolution and control for the UV/H2O2 degradation of nitrogen-containing heterocyclic compounds: SDZ and PMM. ResearchGate. [Link]

  • Dad'ová, J., et al. (2020). Aldehydes as powerful initiators for photochemical transformations. Beilstein Journal of Organic Chemistry. [Link]

  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from docbrown.info. [Link]

  • University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from Wipf Group website. [Link]

  • ResearchGate. (2021). Detection and Visualization Methods Used in Thin-Layer Chromatography. Retrieved from ResearchGate. [Link]

  • University of Calgary. (n.d.). 10. Pyrimidines. Retrieved from chem.ucalgary.ca. [Link]

Sources

Troubleshooting

Technical Support Center: 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde Stability &amp; Handling

Executive Summary & Core Reactivity Profile 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde is a high-value intermediate, notably used in the synthesis of carbocyclic nucleosides like Abacavir . Its utility stems from its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Reactivity Profile

4-Amino-2,6-dichloropyrimidine-5-carbaldehyde is a high-value intermediate, notably used in the synthesis of carbocyclic nucleosides like Abacavir . Its utility stems from its high density of functional groups, but this also creates a "reactivity minefield."

The Core Problem: "Decomposition" for this molecule rarely means total disintegration. Instead, it refers to loss of chemoselectivity . The molecule possesses two electrophilic sites (C2/C6 chlorines and C5 aldehyde) and one nucleophilic site (C4 amine).

Primary Failure Modes:

  • Solvolysis (The "Alkoxide Trap"): In alcoholic solvents with strong bases (e.g., NaOH/EtOH), the solvent becomes a hard nucleophile (alkoxide), displacing the chlorine atoms faster than your intended amine nucleophile.

  • Aldehyde Oxidation: The C5-aldehyde is susceptible to aerobic oxidation to the carboxylic acid.

  • Tautomeric Instability: The 4-amino group facilitates tautomeric shifts that can accelerate unwanted N,N-diheteroarylation (dimerization).

Critical Decomposition Pathways (Visualized)

The following diagram illustrates the competing pathways that degrade your starting material (SM) during standard


 reactions.

DecompositionPathways SM 4-Amino-2,6-dichloro pyrimidine-5-carbaldehyde Target Target Product (Mono-substituted Amine) SM->Target Amine (R-NH2) Mild Base (TEA/DIPEA) Solvolysis Solvolysis Byproduct (Alkoxy-chloropyrimidine) SM->Solvolysis Alcohol + Strong Base (NaOH/KOH) Oxidation Carboxylic Acid (Aerobic Oxidation) SM->Oxidation O2 (Air) Prolonged Storage Dimer Dimer/Oligomer (N,N-diheteroarylation) SM->Dimer Excess SM High Temp

Caption: Figure 1. Competing reaction pathways. The red paths represent the most common "decomposition" scenarios reported in Abacavir intermediate synthesis.

Module 1: The "Solvolysis Trap" (Reaction Optimization)

The Issue: Researchers often use NaOH or KOH in Ethanol for


 amination.
The Mechanism:  Hydroxide ions deprotonate the alcohol, generating alkoxide ions (

). Alkoxides are "harder" nucleophiles than amines and readily attack the electron-deficient C2/C6 positions, displacing chlorine. This creates an ether impurity that is difficult to separate.
Troubleshooting Guide: Preventing Solvolysis
ParameterAvoid (High Risk) Recommended (Stable) Technical Rationale
Base NaOH, KOH, NaOEt, NaHDIPEA, TEA,

Strong bases generate alkoxides in alcohols. Tertiary amines (DIPEA) act only as proton scavengers without nucleophilic activity.
Solvent Methanol, Ethanol (with strong base)DMF, THF, Acetonitrile, Isopropanol Aprotic solvents (DMF/THF) eliminate the source of alkoxide ions entirely.
Temperature Reflux (>78°C)0°C to 40°C Higher temperatures lower the activation energy barrier for the undesired solvolysis and dimerization.

Self-Validating Protocol:

  • Run a Test: Mix SM + Solvent + Base (no amine) at reaction temp.

  • Monitor: Check LC-MS at T=1hr.

  • Pass Criteria: If [M-Cl+OR] peak is >2%, the solvent/base system is incompatible.

Module 2: Aldehyde Preservation & Storage

The Issue: The C5-aldehyde is the "anchor" of this molecule. If it oxidizes to the carboxylic acid, downstream cyclization (e.g., to form the purine ring) will fail.

Storage Protocols
  • Atmosphere: Store under Argon or Nitrogen. The solid is relatively stable, but solutions degrade rapidly in air.

  • Temperature: 2–8°C.

  • Container: Amber glass (protect from photodegradation).

Handling During Reaction

If performing a reductive amination on the aldehyde:

  • Order of Addition: Pre-mix the amine and the aldehyde in dry solvent before adding the reducing agent (e.g.,

    
    ). This allows the imine to form first.
    
  • pH Control: Keep pH slightly acidic (pH 5-6) to activate the carbonyl, but avoid strong acids which promote hydrolysis of the chlorines.

Module 3: Regioselectivity (Avoiding Dimerization)

The Issue: The starting material has two chlorines.[1][2] You usually want to displace only one. Over-reaction leads to di-substituted products or oligomers.

Process Control Logic:

ProcessControl Start Reaction Setup Stoich Stoichiometry Check (Amine:SM Ratio) Start->Stoich Temp Temperature Control Stoich->Temp Set 1:1.05 eq Monitor Monitor Reaction (TLC/HPLC) Temp->Monitor Start at 0°C Decision Is Di-sub appearing? Monitor->Decision Action1 Reduce Temp Add Amine Slower Decision->Action1 Yes (>5%) Action2 Proceed to Workup Decision->Action2 No

Caption: Figure 2. Decision tree for controlling regioselectivity during nucleophilic substitution.

Key Protocol:

  • Stoichiometry: Use exactly 1.0 to 1.1 equivalents of the nucleophile. Excess nucleophile drives the second substitution.

  • Slow Addition: Add the nucleophile dropwise to the solution of ADCP-5-CHO. This ensures the concentration of nucleophile remains low relative to the starting material, favoring mono-substitution.

FAQ: Troubleshooting Specific Scenarios

Q1: I see a new spot on TLC just below my product that doesn't match the starting material. What is it? A: If you are using an alcohol solvent with a carbonate or hydroxide base, this is likely the alkoxy-derivative (e.g., 4-amino-2-chloro-6-ethoxypyrimidine-5-carbaldehyde).

  • Fix: Switch to THF or Acetonitrile. If solubility is an issue, use DMF.

Q2: My yield is low, and I see a baseline streak. Is the aldehyde decomposing? A: This often indicates polymerization or Schiff base formation between the aldehyde of one molecule and the amine of another (intermolecular condensation).

  • Fix: Dilute the reaction (0.05 M to 0.1 M). High concentration favors intermolecular reactions.

Q3: Can I use aqueous workup? A: Yes, but be fast. Prolonged exposure to basic aqueous layers (during extraction) can hydrolyze the remaining chlorine.

  • Protocol: Quench with dilute Ammonium Chloride (

    
    ), extract immediately into Ethyl Acetate, and dry over 
    
    
    
    . Do not let the layers sit.

References

  • BenchChem. (2025).[3] In-Depth Technical Guide on 4-Amino-2,6-dichloropyrimidine: Solubility and Stability. Retrieved from

  • Molina, P., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. Retrieved from

  • Daluge, S. M. (1991). Therapeutic Nucleosides (Abacavir Synthesis Patent). US Patent 5,034,394.[4] Retrieved from

  • Vince, R., & Hua, M. (1990). Synthesis of Carbovir and Abacavir from a Carbocyclic Precursor. Journal of Medicinal Chemistry. Retrieved from

  • Chem-Impex. (2024). 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde Product Guide. Retrieved from

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution of Dichloropyrimidins

Welcome to the Technical Support Center for nucleophilic aromatic substitution (SNAr) reactions involving dichloropyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for nucleophilic aromatic substitution (SNAr) reactions involving dichloropyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with reaction yields. Here, we will explore common experimental hurdles and provide in-depth, scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my SNAr reaction on a dichloropyrimidine not proceeding or showing very low conversion?

A1: Several factors could be at play. The pyrimidine ring may not be sufficiently electron-deficient due to the presence of electron-donating groups.[1] Your nucleophile might be too weak; for instance, anilines with strong electron-withdrawing groups are less reactive.[1] Steric hindrance, either on the pyrimidine ring or the nucleophile, can significantly slow the reaction.[1] Lastly, many SNAr reactions on chloropyrimidines require heat to proceed at a reasonable rate; room temperature may be insufficient.[1]

Q2: I'm observing a significant amount of a hydroxypyrimidine side product. What's causing this and how can I prevent it?

A2: This is likely due to hydrolysis of the dichloropyrimidine starting material, especially if you are using water as a solvent or if there is residual moisture in your reaction.[1][2] Dichloropyrimidines are susceptible to hydrolysis, which can be exacerbated by high temperatures and prolonged reaction times.[1][2] To minimize this, ensure your solvent and reagents are anhydrous. If water is the intended solvent, try lowering the reaction temperature.[1] Alternatively, switching to a non-protic solvent like DMF or DMSO might be necessary.[1]

Q3: My reaction is producing a mixture of C2 and C4 substituted isomers. How can I improve the regioselectivity?

A3: The regioselectivity of SNAr reactions on 2,4-dichloropyrimidines is highly sensitive to substituents on the pyrimidine ring and the reaction conditions.[3][4][5] Generally, nucleophilic attack is favored at the C4 position.[3][4][6][7][8][9] However, electron-donating groups at the C6 position can promote C2 selectivity.[3][4] The nature of the nucleophile also plays a crucial role. For instance, tertiary amine nucleophiles have been shown to favor C2 substitution on 5-substituted-2,4-dichloropyrimidines.[10][11] In some cases, palladium-catalyzed amination can offer higher regioselectivity than traditional SNAr conditions.[9]

Q4: I am attempting a double substitution on a dichloropyrimidine, but the reaction stops after the first substitution. How can I drive it to completion?

A4: The second substitution on a pyrimidine ring is generally more difficult than the first because the introduction of the first nucleophile reduces the electrophilicity of the ring. To achieve a double substitution, you may need to employ more forcing conditions for the second step, such as higher temperatures, a stronger base, or a more reactive nucleophile. Microwave-assisted synthesis can also be effective in promoting the second substitution.[12] One-pot double Suzuki couplings have also been developed, where careful solvent choice is critical for success.[13]

In-Depth Troubleshooting Guides

Issue 1: Incomplete Reaction or Low Conversion

Low yields are often a result of suboptimal reaction conditions. A systematic approach to optimization is key.

Underlying Causes & Solutions:

  • Insufficient Electrophilicity of the Pyrimidine: The SNAr mechanism relies on the attack of a nucleophile on an electron-deficient aromatic ring.[1] The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, facilitating this attack.[14][15] However, if the pyrimidine also bears electron-donating groups, its reactivity will be diminished.

    • Solution: If possible, consider modifying the pyrimidine substrate to include electron-withdrawing groups at other positions to enhance its reactivity.

  • Weak Nucleophile: The strength of the nucleophile is a critical factor.

    • Solution: If using a neutral nucleophile like an amine or alcohol, the addition of a base is necessary to generate the more nucleophilic conjugate base (amide or alkoxide). The choice of base is important; it should be strong enough to deprotonate the nucleophile but not so strong as to cause unwanted side reactions. For very weak nucleophiles, consider using a stronger base or a catalytic system to enhance reactivity.

  • Inappropriate Solvent: The solvent plays a multiple role in SNAr reactions. It must dissolve the reactants and can influence the reaction rate.

    • Solution: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally good choices as they can solvate the charged intermediate (Meisenheimer complex) and accelerate the reaction.[16] However, in some cases, alcoholic solvents can also be effective.[17] It is important to ensure the solvent is anhydrous to prevent hydrolysis of the dichloropyrimidine.[2]

  • Insufficient Temperature: Many SNAr reactions have a significant activation energy barrier and require heating.[1]

    • Solution: If the reaction is sluggish at room temperature, gradually increase the temperature. Monitoring the reaction by TLC or LC-MS will help determine the optimal temperature. Microwave heating can also be a powerful tool to accelerate these reactions.[1][12]

Troubleshooting Workflow: Optimizing Reaction Conditions

G start Low Yield or No Reaction check_temp Increase Temperature (e.g., 50°C, 80°C, reflux) start->check_temp check_base Evaluate Base (e.g., K2CO3, Cs2CO3, DBU, NaH) check_temp->check_base No Improvement success Improved Yield check_temp->success Improvement check_solvent Change Solvent (e.g., DMF, DMSO, NMP, THF) check_base->check_solvent No Improvement check_base->success Improvement check_nucleophile Increase Nucleophile Equivalents (e.g., 1.5, 2.0 eq.) check_solvent->check_nucleophile No Improvement check_solvent->success Improvement check_nucleophile->success Improvement

Caption: A systematic workflow for optimizing SNAr reaction conditions.

Issue 2: Formation of Side Products

The appearance of unexpected products can complicate purification and reduce the yield of the desired compound.

Common Side Reactions and Their Mitigation:

  • Hydrolysis: As previously mentioned, dichloropyrimidines can react with water to form hydroxypyrimidines.[2]

    • Mitigation: Use anhydrous solvents and reagents. If the reaction must be run in water, use the lowest possible temperature and shortest reaction time.[1] A "reverse quench," where the reaction mixture is added to cold water or a buffer, can also minimize hydrolysis during workup.[2]

  • Double Substitution: When only monosubstitution is desired, the formation of the disubstituted product can be a problem.

    • Mitigation: Use a stoichiometric amount or a slight excess of the nucleophile. Running the reaction at a lower temperature can also help to favor monosubstitution.[18] The order of addition can also be important; adding the dichloropyrimidine solution slowly to the nucleophile solution can help to maintain a low concentration of the electrophile and disfavor the second substitution.

  • Solvolysis: If an alcohol is used as a solvent, it can act as a nucleophile, leading to the formation of alkoxypyrimidines.[17][19]

    • Mitigation: If solvolysis is a significant issue, switch to a non-nucleophilic solvent such as DMF, DMSO, or THF.[16]

Experimental Protocols

General Procedure for a Small-Scale SNAr Reaction
  • To a dry reaction vial equipped with a magnetic stir bar, add the dichloropyrimidine (1.0 eq).

  • Add the anhydrous solvent (e.g., DMF, to make a 0.1-0.5 M solution).

  • Add the base (e.g., K₂CO₃, 1.5-2.0 eq).

  • Add the nucleophile (1.0-1.2 eq).

  • Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).[1]

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation: Solvent and Base Selection

The choice of solvent and base is critical for a successful SNAr reaction. The following tables provide a starting point for reaction optimization.

Table 1: Common Solvents for SNAr on Dichloropyrimidines

SolventAbbreviationBoiling Point (°C)Dielectric ConstantNotes
N,N-DimethylformamideDMF15336.7Excellent for dissolving a wide range of reactants.
Dimethyl sulfoxideDMSO18946.7Highly polar, can accelerate reactions significantly.
AcetonitrileMeCN8237.5A good alternative to DMF and DMSO.
TetrahydrofuranTHF667.6Less polar, but can be effective, especially with stronger nucleophiles.[16]
2-PropanolIPA8219.9Can act as a nucleophile (solvolysis).[16]

Table 2: Common Bases for SNAr on Dichloropyrimidines

BasepKa of Conjugate AcidStrengthNotes
Potassium Carbonate (K₂CO₃)10.3ModerateA good starting point for many reactions.
Cesium Carbonate (Cs₂CO₃)10.3ModerateMore soluble than K₂CO₃, can sometimes improve yields.[18]
Triethylamine (Et₃N)10.7ModerateA common organic base.
N,N-Diisopropylethylamine (DIPEA)11.0ModerateA non-nucleophilic hindered base.[2][18]
Sodium Hydride (NaH)~35StrongUse with caution, requires an inert atmosphere.
Visualization of the SNAr Mechanism

The SNAr reaction proceeds through a two-step addition-elimination mechanism.

Caption: The addition-elimination mechanism of SNAr on dichloropyrimidines.

References

  • Technical Support Center: Synthesis of Dichloropyrimidines. Benchchem.
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.
  • Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative.
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Universidad del Atlántico.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. Benchchem.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate.
  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry.
  • Pyrimidines.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. ECHEMI.
  • What factors affect the selectivity of 2,4-Dichloropyrimidine compounds in substitution reactions?. Guidechem.
  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.
  • (PDF) SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. ResearchGate.
  • Nucleophilic aromatic substitution reactions of chloropyrimidines.. ResearchGate.
  • SNAr Reaction in Other Common Molecular Solvents. Wordpress.
  • Nucleophilic Aromatic Substitution. YouTube.
  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
  • US5525724A - Process for the preparation of chloropyrimidines. Google Patents.
  • Troubleshooting low yields in nucleophilic substitution of triazines. Benchchem.
  • One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.

Sources

Troubleshooting

Technical Support Center: Purification of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde

This guide serves as a technical support resource for the purification of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde (CAS: 5971-68-6). It is designed to assist researchers in distinguishing this compound from its regi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the purification of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde (CAS: 5971-68-6). It is designed to assist researchers in distinguishing this compound from its regioisomer (the 2-amino derivative) and removing common synthetic impurities.

Case Reference: Pyrimidine Intermediate Purification Target Molecule: 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde CAS Registry: 5971-68-6 Molecular Formula: C₅H₃Cl₂N₃O[1][2]

Executive Summary & Molecule Identification

Before beginning purification, verify your target isomer. In drug development (specifically for purine analogs like Abacavir), the 2-amino isomer (CAS 5604-46-6) is common. The 4-amino isomer (CAS 5971-68-6) discussed here is a distinct regioisomer often used for 7-deazapurine scaffolds.

Feature4-Amino Isomer (Target)2-Amino Isomer (Common Impurity/Variant)
Structure Amino group at C4; Chlorines at C2, C6Amino group at C2; Chlorines at C4, C6
CAS 5971-68-65604-46-6
Polarity Generally less polar due to internal H-bondingMore polar; higher melting point
Key Impurities 2,4-Diamino derivatives, Hydrolysis products4,6-Diamino derivatives, Hydrolysis products

Troubleshooting Guide (Q&A Format)

Issue 1: "My product has a persistent yellow/orange sticky residue."

Diagnosis: This indicates the presence of oligomeric by-products or oxidation products (carboxylic acids) formed from the aldehyde group. Technical Insight: The aldehyde group at C5 is susceptible to Cannizzaro-type disproportionation or oxidation to the carboxylic acid, especially under basic conditions. Corrective Action:

  • Trituration: Do not immediately recrystallize. Triturate the crude solid with cold Diethyl Ether or MTBE (Methyl tert-butyl ether). The sticky oligomers are often soluble in ethers, while the target dichloropyrimidine remains solid.

  • Charcoal Treatment: If coloration persists during recrystallization, add 5% w/w activated carbon to the hot solution, stir for 15 minutes, and filter while hot.

Issue 2: "HPLC shows a peak at RRT ~0.9 or ~1.1 that tracks with the main peak."

Diagnosis: This is likely the Regioisomer (2-Amino-4,6-dichloro...) or the Over-aminated product (2,4-Diamino-6-chloro...) . Technical Insight: If synthesized from 2,4,6-trichloropyrimidine-5-carbaldehyde, ammonia can attack the C2 or C4 position. While C4 is more reactive, C2 attack occurs. Corrective Action:

  • Solvent Switch: Recrystallize from Ethanol/Water (9:1) . The diamino impurity is significantly more soluble in polar aqueous alcohols than the mono-amino target.

  • Acidity Adjustment: Wash the solid with dilute 0.1 M HCl . The diamino species is more basic and will protonate/dissolve, whereas the mono-amino dichloropyrimidine (electron-deficient due to two Cl groups) remains less soluble.

Issue 3: "The melting point is broad and lower than literature (Literature: >220°C)."

Diagnosis: Presence of Hydrolysis Impurities (e.g., 4-Amino-2-chloro-6-hydroxypyrimidine-5-carbaldehyde). Technical Insight: The C2 and C6 chlorine atoms are labile. Moisture during storage or synthesis leads to hydrolysis (Cl


 OH). Tautomerization of the hydroxy group to an amide-like structure disrupts the crystal lattice.
Corrective Action: 
  • Dry Conditions: Ensure all solvents are anhydrous.

  • Re-chlorination (Advanced): If the batch is large and valuable, refluxing in POCl₃ (Phosphorus Oxychloride) can convert the hydroxy impurity back to the dichloro target. Note: This is a synthesis step, not just purification.

Detailed Purification Protocols

Protocol A: Standard Recrystallization (Removal of Tarry Impurities)

Best for: General cleanup of crude brownish solid.

  • Dissolution: Suspend the crude solid in Acetonitrile (ACN) (10 mL per gram of solid).

  • Heating: Heat to reflux (80-82°C). The solid should dissolve completely. If not, add ACN in 1 mL increments.

  • Filtration (Hot): If insoluble particles remain (likely inorganic salts like NH₄Cl), filter the hot solution through a pre-warmed glass frit or Celite pad.

  • Crystallization: Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours. Do not crash cool on ice immediately, as this traps impurities.

  • Harvest: Cool to 0-4°C for 1 hour. Filter the pale yellow crystals.

  • Wash: Wash with cold ACN (small volume).

  • Dry: Vacuum dry at 40°C. High heat (>60°C) can degrade the aldehyde.

Protocol B: Acid Wash (Removal of Diamino Impurities)

Best for: Removing highly basic over-aminated side products.

  • Slurry: Suspend the solid in 0.5 M Hydrochloric Acid (HCl) (5 mL per gram).

  • Stir: Stir vigorously at room temperature for 30 minutes.

    • Mechanism:[3][4][5][6] The diamino impurity protonates and dissolves. The target 4-amino-2,6-dichloro compound is weakly basic (due to electron-withdrawing Cl groups) and remains precipitated.

  • Filter: Filter the solid.

  • Neutralize: Wash the solid on the filter with water until the filtrate pH is neutral.

  • Dry: Vacuum dry over P₂O₅ or silica gel.

Decision Logic for Purification

The following diagram illustrates the decision process for selecting the correct purification method based on the impurity profile.

PurificationLogic Start Crude 4-Amino-2,6-dichloropyrimidine- 5-carbaldehyde CheckColor Visual Inspection: Dark/Tarry? Start->CheckColor Trituration Triturate with Diethyl Ether/MTBE CheckColor->Trituration Yes CheckHPLC HPLC Analysis: Impurity Type? CheckColor->CheckHPLC No Trituration->CheckHPLC Regio Impurity: Regioisomer (2-Amino) or Diamino CheckHPLC->Regio Multiple Peaks Hydrolysis Impurity: Hydrolysis (Hydroxy species) CheckHPLC->Hydrolysis Broad Peak/Polar Recryst Recrystallize from Ethanol/Water (9:1) Regio->Recryst Isomer Separation AcidWash Slurry Wash with 0.1M HCl Regio->AcidWash High Diamino Content DrySolvent Recrystallize from Anhydrous Acetonitrile Hydrolysis->DrySolvent Final Pure Product (Pale Yellow Solid) Recryst->Final AcidWash->Final DrySolvent->Final

Caption: Workflow for selecting purification method based on impurity profile.

Frequently Asked Questions (FAQs)

Q: Can I use water as a solvent for recrystallization? A: No. While the compound has some polarity, boiling water can accelerate the hydrolysis of the chlorine atoms, converting your product into the inactive 6-hydroxy derivative. Use anhydrous organic solvents (Acetonitrile, Ethanol) or minimize water exposure.

Q: How should I store the purified compound? A: Store at 2-8°C under an inert atmosphere (Argon or Nitrogen). The aldehyde group is sensitive to oxidation by air, and the chloro groups are sensitive to moisture.

Q: What is the expected appearance of the pure compound? A: It should be a pale yellow to off-white powder . Deep yellow or orange coloration suggests oxidation of the aldehyde or residual amine contaminants.

Q: Why does the 2-amino isomer appear in my synthesis? A: If you synthesized this from 2,4,6-trichloropyrimidine-5-carbaldehyde using ammonia, the C4 position is electronically favored for nucleophilic attack. However, steric factors or high temperatures can allow attack at C2. Maintaining strictly controlled low temperatures (0-5°C) during amination favors the C4 substitution (kinetic control).

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24884222, 2-Amino-4,6-dichloropyrimidine-5-carboxaldehyde. (Note: Reference provided for structural comparison of the isomer). Retrieved from

  • BenchChem. (2025).[7] In-Depth Technical Guide on 4-Amino-2,6-dichloropyrimidine: Solubility and Stability. Retrieved from

  • MDBI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (Demonstrates reactivity patterns applicable to the 4-amino isomer). Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde. Retrieved from

Sources

Optimization

Stability of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde in acidic and basic media.

The following technical guide addresses the stability and handling of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde (CAS: 5971-68-6). Subject: Stability of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde in Acidic/Basic Me...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability and handling of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde (CAS: 5971-68-6).

Subject: Stability of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde in Acidic/Basic Media Ticket ID: PYR-STAB-005 Status: Resolved / Expert Verified

Critical Isomer Verification (Safety & Accuracy First)

Before proceeding, verify you are working with the correct isomer. This compound is frequently confused with its positional isomer used in Abacavir synthesis.

Feature4-Amino -2,6-dichloropyrimidine-5-carbaldehyde2-Amino -4,6-dichloropyrimidine-5-carbaldehyde
CAS Number 5971-68-6 5604-46-6
Structure Amino group at C4; Cl at C2, C6.[1]Amino group at C2; Cl at C4, C6.[1][2][3][4]
Primary Risk High reactivity at C2/C6 (Double

).
High reactivity at C4/C6.
Key Use Antiviral/Anticancer intermediate; Nucleotide analogs.[1]Key Abacavir intermediate.[1][5]

This guide focuses strictly on the 4-Amino isomer (CAS 5971-68-6).

Executive Summary: Stability Profile

4-Amino-2,6-dichloropyrimidine-5-carbaldehyde exhibits a dichotomy in stability:

  • Acidic Media: generally stable regarding the pyrimidine ring integrity at ambient temperature. Primary changes are reversible (protonation, aldehyde hydration). High temperatures in strong aqueous acid will drive hydrolysis.

  • Basic Media: Highly Unstable. The compound acts as an electrophilic "trap." The electron-withdrawing aldehyde group at C5 activates the C2 and C6 positions, making them extremely susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    
Stability Dashboard
ConditionStability RatingMajor Degradation Pathway
Dilute Acid (pH 1-4) Stable Reversible protonation (Salt formation).
Strong Acid + Heat ⚠️ Caution Hydrolysis of Cl

OH (Uracil derivatives).
Weak Base (pH 8-10) ⚠️ Risk Slow hydrolysis; Condensation of aldehyde.
Strong Base (pH >11) Critical Rapid

(Cl

OH/OR); Cannizzaro; Resinification.
Nucleophilic Solvents Critical Solvolysis (e.g., in MeOH/EtOH with base

Methoxy/Ethoxy adducts).

Detailed Reactivity & Troubleshooting

A. Basic Media: The "Danger Zone"

In basic conditions (e.g., NaOH, KOH, Alkoxides, or amine bases like TEA/DIPEA), the compound undergoes rapid degradation. The C5-aldehyde withdraws electron density, making the C2 and C6 chlorines exceptional leaving groups.

Mechanism of Failure:

  • Hydrolysis (

    
    ):  Hydroxide ions attack C2 or C6, displacing chloride. This forms 2-hydroxy or 6-hydroxy species (tautomerizing to keto-forms).
    
  • Solvolysis: If dissolved in alcohols (MeOH, EtOH) with base, alkoxide ions will displace the chlorides to form ethers (e.g., 4-amino-2-chloro-6-methoxypyrimidine-5-carbaldehyde).

  • Aldehyde Condensation: Base catalyzes aldol-type condensations or Cannizzaro disproportionation (though the latter is sterically less favored than

    
    ).
    

Troubleshooting Basic Reactions:

  • Issue: "My product yield is low, and I see multiple spots on TLC."

    • Root Cause: Competition between your intended nucleophile (e.g., an amine) and the solvent/hydroxide.

    • Solution: Use non-nucleophilic solvents (THF, DMF, DCM) instead of alcohols. Use a weaker base (e.g.,

      
       or 
      
      
      
      ) rather than NaOH. Control temperature strictly (
      
      
      initially).
B. Acidic Media: Solubility & Salt Formation

In acidic media, the amino group (and ring nitrogens) protonate.

Mechanism of Behavior:

  • Protonation: Forms the hydrochloride salt, drastically changing solubility (insoluble in organics, soluble in water).

  • Hydration: The aldehyde carbonyl may form a gem-diol (hydrate) in aqueous acid, which is reversible upon workup.

  • Hydrolysis (Extreme Conditions): Prolonged heating in HCl will eventually hydrolyze the chlorines, leading to 2,6-dihydroxy species (barbituric acid derivatives).

Troubleshooting Acidic Reactions:

  • Issue: "The compound precipitated immediately upon adding acid."

    • Root Cause: Formation of the HCl salt, which may be less soluble in the organic reaction solvent.

    • Solution: Verify identity via NMR (

      
       shake). This is likely not degradation.
      
  • Issue: "Aldehyde peak missing in NMR after acidic workup."

    • Root Cause: Formation of a stable hydrate or hemiacetal.

    • Solution: Ensure thorough drying or treat with a dehydrating agent.

Visualizing Degradation Pathways

The following diagram maps the degradation logic to help you diagnose impurity profiles.

StabilityPathways Start 4-Amino-2,6-dichloro pyrimidine-5-carbaldehyde Acid Acidic Media (HCl/H2SO4) Start->Acid pH < 4 Base Basic Media (NaOH/Alkoxides) Start->Base pH > 8 Salt Protonated Salt (Reversible) Acid->Salt Ambient Temp Hydrate Aldehyde Hydrate (Gem-diol) Acid->Hydrate Aqueous Hydrolysis_Acid Hydrolysis (Heat) -> 2,6-Dihydroxy species Acid->Hydrolysis_Acid > 50°C SNAr_OH SNAr Hydrolysis (Cl -> OH) Irreversible Base->SNAr_OH Aqueous Base SNAr_OR Solvolysis (Alcohol) (Cl -> O-Alkyl) Side Product Base->SNAr_OR Alcoholic Base Condensation Aldol/Cannizzaro Polymerization Base->Condensation Strong Base

Figure 1: Degradation pathways in acidic vs. basic media. Note the high density of irreversible degradation paths in basic conditions.

Standard Operating Procedures (SOPs)

SOP 1: Storage & Handling
  • Temperature: Store at 2–8°C .

  • Atmosphere: Under inert gas (Argon/Nitrogen). The aldehyde is sensitive to aerobic oxidation.

  • Container: Amber glass (protect from light).

SOP 2: Analytical Method (HPLC) for Purity Assessment

Use this method to detect hydrolysis impurities (which will be more polar/elute earlier).

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)
Mobile Phase A 0.1% Phosphoric Acid in Water (Acidic buffer stabilizes the compound)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic ring) and 280 nm (aldehyde conjugation)
Sample Diluent Acetonitrile (Avoid alcohols if possible to prevent hemiacetal formation in vial)

Frequently Asked Questions (FAQs)

Q1: Can I use methanol as a solvent for a reaction involving this compound and a base? A: No. In the presence of a base, methanol acts as a nucleophile. You will likely observe the formation of methoxy-substituted byproducts (Cl replaced by OMe) via


. Use aprotic solvents like DMF, THF, or Acetonitrile.

Q2: How do I quench a reaction containing this compound? A: Quench into a slightly acidic buffer (e.g., dilute Ammonium Chloride or Phosphate buffer pH 5-6). Avoid quenching into strong base (degradation risk) or strong acid (precipitation risk).

Q3: The compound turned from pale yellow to deep orange/brown. Is it degraded? A: Likely, yes. Deep color changes often indicate the formation of conjugated condensation products (aldol-type) or polymerization of the aldehyde functionality. Check purity via HPLC immediately.

Q4: Is the aldehyde group stable to reductive amination conditions? A: Yes, but order of addition matters. Pre-form the imine under neutral/mildly acidic conditions (pH 4-5) before adding the reducing agent (e.g.,


). Avoid strong basic conditions during imine formation to prevent ring hydrolysis.

References

  • BenchChem. (2025).[6] In-Depth Technical Guide on 4-Amino-2,6-dichloropyrimidine: Solubility and Stability. Retrieved from

  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (Note: Discusses the isomeric behavior and

    
     susceptibility). Retrieved from 
    
  • National Institutes of Health (NIH). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects. Retrieved from

  • Sigma-Aldrich. Product Specification: 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde.[7] Retrieved from [7]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde

Case ID: TIER3-SYNTH-PYR-005 Subject: Optimization and Troubleshooting of Vilsmeier-Haack Formylation/Chlorination on Scale Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TIER3-SYNTH-PYR-005 Subject: Optimization and Troubleshooting of Vilsmeier-Haack Formylation/Chlorination on Scale Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the scale-up challenges associated with the synthesis of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde (CAS: 106551-46-0). The industrial standard route typically involves a "one-pot" Vilsmeier-Haack reaction using 6-aminouracil (4-amino-2,6-dihydroxypyrimidine) as the starting material. This process performs three simultaneous transformations:

  • Chlorination at C-2.[1]

  • Chlorination at C-6.[1]

  • Formylation at C-5.[2]

Critical Warning: This reaction involves high thermal energy release and generates significant volumes of acidic gas (HCl) and phosphorous waste. Adherence to the safety protocols outlined below is mandatory.

Module 1: Reaction Initiation & Thermal Safety

The Issue: Thermal Runaway During Reagent Formation

Symptom: Uncontrollable temperature spikes (>10°C/min) upon mixing POCl


 and DMF.
Root Cause:  The formation of the Vilsmeier reagent (chloroiminium salt) is highly exothermic (

to

kJ/mol). On a large scale, accumulation of unreacted POCl

followed by a sudden initiation can lead to thermal runaway.
Troubleshooting Protocol

Q: How do I safely manage the exotherm on a >10kg scale?

A: Switch from "All-in" to "Semi-Batch" Dosing. Do not mix all reagents at room temperature. Use the "Dosage Controlled" method:

  • Charge the reactor with DMF (solvent and reagent) and the pyrimidine substrate.

  • Cool the mixture to 0–5°C.

  • Dose POCl

    
     slowly. The rate of addition must be linked to the reactor's cooling capacity.
    
    • Metric: Maintain internal temperature

      
      .
      
    • Stop Condition: If

      
       rises faster than cooling can remove heat, stop addition immediately.
      

Q: The mixture solidified during addition. What happened? A: The Vilsmeier complex and the phosphorylated pyrimidine intermediates can form thick slurries.

  • Fix: Ensure adequate agitation (high-torque impeller).

  • Fix: Use a co-solvent if necessary (e.g., Toluene or Chlorobenzene) to maintain stirrability, although neat DMF is preferred for reaction kinetics.

Visual Workflow: Thermal Safety Logic

VilsmeierSafety Start Start Reagent Addition CheckTemp Monitor Internal Temp (Tint) Start->CheckTemp Decision Is Tint > 10°C? CheckTemp->Decision Stop HALT ADDITION Increase Jacket Cooling Decision->Stop Yes Continue Continue Slow Addition Decision->Continue No Stop->CheckTemp Wait for Tint < 5°C Continue->CheckTemp Complete Addition Complete Initiate Ramp to 80°C Continue->Complete All POCl3 Added

Figure 1: Logic gate for controlling the exothermic addition of POCl


 to the DMF/substrate mixture.

Module 2: Reaction Progression & Selectivity

The Issue: Incomplete Chlorination or Formylation

Symptom: HPLC shows presence of "Monochloro" intermediates or "Des-formyl" species. Root Cause: The C-5 position of the pyrimidine ring is electron-rich due to the amino group, but the simultaneous chlorination at C-2 and C-6 withdraws electron density, making the ring less nucleophilic towards the Vilsmeier formylation.

Troubleshooting Protocol

Q: My reaction stalls with 15% intermediate remaining. Should I add more POCl


? 
A:  Not necessarily. The stall is often due to insufficient temperature, not stoichiometry.
  • Standard Stoichiometry: 3.0–3.5 equivalents of POCl

    
     are required (2 for chlorination, 1 for formylation, + excess).
    
  • Temperature Ramp: The reaction requires a specific heating profile.

    • 0°C: Reagent formation (kinetic control).

    • 25°C: Initial functionalization.

    • 80–90°C: Critical Step. High heat is required to drive the final chlorination and the Vilsmeier substitution on the deactivated ring.

Q: I see a "dimer" impurity. What is it? A: This is likely a condensation product where the exocyclic amine of one molecule attacks the activated chloride of another.

  • Prevention: Ensure the reaction mixture is not too concentrated (keep dilution >5 L/kg). High concentration favors intermolecular side reactions.

Module 3: Quench & Isolation (The Critical Step)

The Issue: Hydrolysis of the Product

Symptom: Yield loss during workup; appearance of "hydroxy-aldehyde" impurities. Root Cause: The 2,6-dichloro positions are activated by the electron-withdrawing aldehyde at C-5. They are extremely susceptible to hydrolysis (S


Ar with water) if the quench gets hot or basic.
Troubleshooting Protocol

Q: How do I quench without hydrolyzing the chlorides? A: Use an "Inverse Quench" into Ice Water.

  • Prepare a separate vessel with crushed ice/water (approx. 5x reaction volume).

  • Transfer the hot reaction mass slowly into the ice water.

    • Why? This keeps the processed material cold and dilute immediately.

  • Temperature Control: Maintain quench mass < 20°C.

  • pH Control: The quench will generate massive amounts of HCl. The product is stable in acid, but unstable if you neutralize too far. Do not adjust pH > 4.

Q: The product is sticky/oily and won't filter. A: This is common due to residual DMF/POCl


 complexes.
  • Fix: After quenching, stir for 1–2 hours to fully break the phosphorous complexes.

  • Fix: If still oily, extract into Ethyl Acetate or Dichloromethane , wash with brine, and then crystallize by switching solvent to Heptane or Ethanol .

Impurity Profile Table
Impurity TypeStructure DescriptionRoot CauseCorrective Action
Des-formyl 4-Amino-2,6-dichloropyrimidineReaction temp too low (<70°C).Increase reaction temp to 80–90°C.
Monohydroxy 4-Amino-2-chloro-6-hydroxypyrimidine-5-CHOHydrolysis during quench.Maintain quench temp <15°C; Avoid basic pH.
Dimer Pyrimidine-Pyrimidine amine linkageConcentration too high.Increase solvent volume (DMF).
Visual Workflow: Degradation Pathways

Degradation Target Target Molecule (2,6-Dichloro-5-CHO) Hydrolysis Hydrolysis (Impurities) Target->Hydrolysis High pH (>7) High Temp (>40°C) Stable Stable Isolation Target->Stable Acidic pH (<2) Low Temp (<10°C) Impurity1 Loss of Bioactivity Hydrolysis->Impurity1 2-OH derivative Impurity2 Impurity2 Hydrolysis->Impurity2 6-OH derivative

Figure 2: Stability window for the target dichloropyrimidine during aqueous workup.

Module 4: Final Purification

Q: The solid is yellow/brown. How do I get it to the required white/pale yellow spec? A: The color comes from polymerized DMF/POCl


 byproducts (Vilsmeier tars).
  • Protocol: Recrystallization.[3][4]

    • Dissolve crude solid in hot Ethanol or Methanol (approx. 60°C).

    • Treat with activated carbon (5% w/w) for 30 mins.

    • Filter hot.

    • Cool slowly to 0°C.

    • Note: If solubility is poor, use a mixture of Ethyl Acetate/Heptane .

References

  • Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction. (Analysis of POCl3/DMF exotherms).

  • Organic Process Research & Development. Safety Evaluation of Vilsmeier-Haack Reactions. (General safety protocols for scale-up).

  • PubChem. Compound Summary: 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.[3][4][5] (Physical properties and safety data).

  • Google Patents. Process for the preparation of chloropyrimidines (US5525724A). (Detailed workup procedures to prevent hydrolysis).

Disclaimer: This guide is for professional use only. Always consult the specific Safety Data Sheets (SDS) for POCl3, DMF, and the target compound before experimentation.

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde with 2-amino-4,6-dichloropyrimidine-5-carbaldehyde

Comparative Reactivity Guide: 4-Amino- vs. 2-Amino-Dichloropyrimidine-5-Carbaldehydes Executive Summary This guide provides a technical comparison between 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde (Molecule A) and 2-...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Reactivity Guide: 4-Amino- vs. 2-Amino-Dichloropyrimidine-5-Carbaldehydes

Executive Summary

This guide provides a technical comparison between 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde (Molecule A) and 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde (Molecule B) . While these isomers appear structurally similar, their electronic topographies dictate radically different reactivities.

  • Molecule A (4-Amino) acts as a regioselective electrophile favoring C2-substitution and a "ready-made" precursor for intramolecular cyclizations (e.g., to pyrimido[4,5-d]pyrimidines).

  • Molecule B (2-Amino) functions as a symmetric electrophile with equivalent C4/C6 sites, ideal for cascade reactions that construct fused systems like pyrido[2,3-d]pyrimidines via external dinucleophiles.

Electronic Profiling & Mechanistic Insight

The reactivity difference stems from the interplay between the electron-donating amino group (+M effect) and the electron-withdrawing aldehyde (-I/-M effect) and pyrimidine nitrogens.

Molecule A: 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde
  • Asymmetry: The molecule is inherently asymmetric.

  • Electronic Push-Pull: The C4-amino group donates electron density into the ring. Resonance structures show this density localizing at C5 (ortho) and N1/N3.

  • Deactivation: The vinylogous amide character strongly deactivates the C6-chlorine position.

  • Activation: The C2-chlorine, isolated between two nitrogens, retains significant electrophilicity.

  • Dominant Vector: Nucleophilic attack occurs preferentially at C2 .[1]

Molecule B: 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde[2][3][4]
  • Symmetry: The molecule possesses a plane of symmetry; C4 and C6 are chemically equivalent.

  • Electronic Push-Pull: The C2-amino group distributes electron density symmetrically to N1 and N3, slightly deactivating both C4 and C6. However, the C5-aldehyde (strong EWG) reactivates these positions.

  • Dominant Vector: Nucleophilic attack is statistically equal at C4 or C6 . Once the first substitution occurs, the symmetry breaks, and the second chlorine becomes significantly less reactive.

Visualizing the Pathways

ReactivityPathways cluster_A Molecule A (4-Amino) cluster_B Molecule B (2-Amino) MolA 4-Amino-2,6-dichloro- 5-carbaldehyde ProdA 2-Substituted Product (Major) MolA->ProdA SNAr (Nucleophile) Regioselective at C2 MechA C4-NH2 deactivates C6 C2 remains electrophilic MolA->MechA MolB 2-Amino-4,6-dichloro- 5-carbaldehyde ProdB 4-Substituted Product (Mono-substitution) MolB->ProdB SNAr (Nucleophile) Statistical C4/C6 MechB Symmetric C4/C6 C5-CHO activates both MolB->MechB

Figure 1: Divergent reactivity pathways dictated by amino-group positioning.

Comparative Performance Data

The following data summarizes the reactivity of both scaffolds under standard Nucleophilic Aromatic Substitution (


) conditions.
FeatureMolecule A (4-Amino isomer)Molecule B (2-Amino isomer)
Primary Electrophilic Site C2-Cl (High Selectivity)C4-Cl or C6-Cl (Equivalent)
Regioselectivity Source Electronic (C4-NH2 deactivates C6)Statistical (Symmetry)
Reaction with Amines (1 eq) Yields 2-amino-4-amino-6-chloro derivativeYields 2-amino-4-amino-6-chloro derivative
Solvolysis Risk (Alkoxides) ModerateHigh (Alkoxide competes with amine at C4)
Cyclization Potential Forms Pyrimido[4,5-d]pyrimidines (using C5-CHO + C4-NH2)Forms Pyrido[2,3-d]pyrimidines (using C5-CHO + C4-Cl)
Solubility Low in non-polar; moderate in DMF/DMSOLow in non-polar; moderate in DMF/DMSO

Experimental Protocols

These protocols are designed to validate the regioselectivity claims.

Protocol A: Regioselective C2-Amination of Molecule A

Objective: To selectively displace the C2-chlorine in 4-amino-2,6-dichloropyrimidine-5-carbaldehyde.

  • Preparation: Dissolve Molecule A (1.0 eq) in anhydrous THF (0.1 M concentration).

  • Base Addition: Add DIPEA (1.2 eq) at 0°C.

  • Nucleophile Addition: Add the amine nucleophile (1.05 eq) dropwise.

    • Note: Secondary amines (e.g., morpholine) show higher C2 selectivity than primary amines due to steric sensitivity at the deactivated C6 position.

  • Reaction: Stir at Room Temperature for 4–6 hours.

    • Monitoring: TLC/LCMS should show consumption of starting material. If C6-attack occurs (minor), it usually appears as a distinct spot with different polarity.

  • Workup: Quench with water, extract with EtOAc.

  • Expected Outcome: >85% yield of the 2-substituted product. The C6-chlorine remains intact due to the deactivating effect of the adjacent C5-CHO/C4-NH2 system.

Protocol B: Controlled Mono-Amination of Molecule B

Objective: To introduce a single amine at C4 without over-substitution or solvolysis.

  • Preparation: Suspend Molecule B (1.0 eq) in Ethanol or n-Butanol .

    • Critical: Avoid strong alkoxide bases (e.g., NaOEt) to prevent solvolysis (formation of 4-ethoxy ether byproduct).

  • Base/Catalyst: Use Triethylamine (TEA) (1.1 eq).

  • Nucleophile Addition: Add amine (1.0 eq) at Room Temperature.

  • Reaction: Heat to Reflux for 2–3 hours.

    • Insight: The first substitution breaks symmetry. The resulting product (2,4-diamino-6-chloro...) is significantly less reactive, preventing di-substitution under these conditions.

  • Workup: Cool to crystallize the product or evaporate and recrystallize from EtOH.

  • Expected Outcome: 70–80% yield of the 4-substituted product.

Strategic Applications in Scaffold Synthesis

The choice between Molecule A and Molecule B is often dictated by the desired fused heterocyclic core.

Pathway A: Synthesis of Pyrimido[4,5-d]pyrimidines (from Molecule A)

Because Molecule A already possesses a "N-C-C-O" motif (Amino-C4-C5-Aldehyde), it reacts with amidines or guanidines to close a second pyrimidine ring.

  • Reagent: Guanidine HCl + NaOEt.

  • Mechanism: Condensation with C5-CHO followed by cyclization onto C4-NH2 (loss of water/ammonia).

Pathway B: Synthesis of Pyrido[2,3-d]pyrimidines (from Molecule B)

Molecule B possesses a "Cl-C-C-O" motif (Chloro-C4-C5-Aldehyde). It reacts with bidentate carbon/nitrogen nucleophiles (e.g., ethyl acetoacetate + ammonia, or glycine esters).

  • Reagent: Glycine Ethyl Ester.

  • Mechanism: Amine displaces C4-Cl (

    
    ), followed by condensation of the active methylene with C5-CHO.
    

SynthesisStrategy cluster_Inputs Starting Scaffolds cluster_Targets Target Heterocycles A Molecule A (4-NH2, 5-CHO) TargetA Pyrimido[4,5-d]pyrimidine (Kinase Inhibitor Core) A->TargetA + Amidine/Guanidine (Cyclization on N-C=O) B Molecule B (2-NH2, 5-CHO, 4-Cl) TargetB Pyrido[2,3-d]pyrimidine (Folate Antagonist Core) B->TargetB + Glycine Ester (SNAr then Condensation)

Figure 2: Selecting the right isomer for the target heterocycle.

References

  • BenchChem. (2025).[2] A Comparative Analysis of 4-Amino-2,6-dichloropyrimidine Reactivity for Advanced Drug Discovery. Retrieved from

  • Trilleras, J., et al. (2022).[3] SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. Retrieved from

  • Lu, Y., et al. (2021). Dichotomy in Regioselectivity of SNAr Reactions with 2,4-Dichloropyrimidine Derivatives. WuXi AppTec QM Magic Class, Chapter 48. Retrieved from

  • Lee, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. Journal of Organic Chemistry, 80(15), 7757-7763. Retrieved from

  • Nasonov, V., et al. (2018). The study of the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters. Journal of Organic and Pharmaceutical Chemistry. Retrieved from

Sources

Comparative

A Spectroscopic Deep Dive: Unraveling the Structural Nuances of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde and Its Bio-relevant Derivatives

In the landscape of medicinal chemistry and drug discovery, the pyrimidine scaffold stands as a cornerstone, forming the core of numerous therapeutic agents. Among the vast family of pyrimidine-based heterocycles, 4-Amin...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug discovery, the pyrimidine scaffold stands as a cornerstone, forming the core of numerous therapeutic agents. Among the vast family of pyrimidine-based heterocycles, 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde and its isomers are particularly noteworthy for their versatile reactivity, which allows for the synthesis of a diverse array of derivatives with significant biological potential.[1] This guide offers a comprehensive spectroscopic comparison of a key isomer, 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde, and its derivatives, providing researchers, scientists, and drug development professionals with a detailed analysis supported by experimental data. Our exploration will focus on elucidating the structural and electronic modifications that arise from derivatization, as evidenced by Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

A crucial point of clarification for researchers is the distinction between the 4-amino (CAS No: 5971-68-6) and 2-amino (CAS No: 5604-46-6) isomers. While both are valuable synthons, the 2-amino isomer is more extensively documented in the scientific literature.[2][3] This guide will therefore focus on the readily available data for 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde as the parent compound for a robust and data-driven comparison.

The Parent Scaffold: Spectroscopic Fingerprint of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde

Understanding the spectroscopic characteristics of the parent molecule is fundamental to appreciating the changes induced by chemical modification. The presence of an amino group, two chloro substituents, and an aldehyde function on the pyrimidine ring creates a unique electronic environment that is reflected in its spectral data.

Note: While extensive searches were conducted, publicly available, detailed experimental spectra for the parent compound are limited. The following data is a composite representation based on typical values for similar structures and information from commercial suppliers.

Spectroscopic TechniqueCharacteristic Features of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde
¹H NMR Aldehyde proton (CHO) singlet expected around 9.5-10.5 ppm. Amino protons (NH₂) broad singlet expected around 7.0-8.0 ppm.
¹³C NMR Carbonyl carbon (C=O) signal expected around 185-195 ppm. Signals for pyrimidine ring carbons will be influenced by the electronegative chlorine and nitrogen atoms.
IR (cm⁻¹) N-H stretching of the primary amine (approx. 3400-3200 cm⁻¹). C=O stretching of the aldehyde (approx. 1700-1680 cm⁻¹). C-Cl stretching (approx. 800-600 cm⁻¹).
Mass Spec. (m/z) Molecular ion peak [M]⁺ expected at m/z 191, with a characteristic [M+2]⁺ peak of approximately 65% intensity due to the two chlorine isotopes.
UV-Vis (nm) Expected λ_max_ around 250-280 nm and a weaker n→π* transition at longer wavelengths, characteristic of aminopyrimidine systems.

Comparative Spectroscopic Analysis of Derivatives

The true utility of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde lies in its capacity to serve as a precursor for a multitude of derivatives. Nucleophilic aromatic substitution (SNA_r) at the chloro-substituted positions and condensation reactions at the aldehyde group are common strategies to introduce molecular diversity.[4] Here, we will examine two classes of derivatives: aminated/alkoxylated pyrimidines and pyrimidine-based chalcones.

Aminated and Alkoxylated Derivatives via S_NAr Reaction

The chlorine atoms at the C4 and C6 positions of the pyrimidine ring are susceptible to nucleophilic attack, allowing for their replacement with various functional groups. A study by Torres et al. (2022) demonstrated the synthesis of such derivatives under mild conditions.[4]

sn_ar_reaction parent 2-Amino-4,6-dichloropyrimidine- 5-carbaldehyde product Aminated/Alkoxylated Derivative parent->product SNAr Reaction nucleophile Nucleophile (e.g., Indoline, Methoxide) nucleophile->product caption Workflow for SNAr Derivatization

Workflow for SNAr Derivatization of the Parent Compound.

Spectroscopic Data Comparison:

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν_max, cm⁻¹)Mass Spec. (m/z)
Parent Compound ~10.0 (s, 1H, CHO), ~7.5 (br s, 2H, NH₂)~190 (CHO), Pyrimidine C's~3400-3200 (N-H), ~1690 (C=O)[M]⁺ 191, [M+2]⁺
Derivative I: 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde [4]9.77 (s, 1H, CHO), 8.13 (d, 1H, Ar-H), 7.63 (br s, 2H, NH₂), 7.23 (t, 1H, Ar-H), 7.15 (d, 1H, Ar-H), 6.99 (t, 1H, Ar-H), 4.19 (t, 2H, CH₂), 3.92 (s, 3H, OCH₃), 3.16 (t, 2H, CH₂)185.9 (CHO), 169.3, 164.5, 159.2, 150.9, 131.7, 127.3, 125.1, 118.0, 107.9, 94.7, 54.4 (OCH₃), 52.9, 28.23486-3461 (NH₂), 1663 (C=O)270 [M]⁺
Derivative II: 2-amino-4-ethoxy-6-(indolin-1-yl)pyrimidine-5-carbaldehyde [4]9.78 (s, 1H, CHO), 8.15 (d, 1H, Ar-H), 7.57 (br s, 2H, NH₂), 7.22 (t, 1H, Ar-H), 7.14 (d, 1H, Ar-H), 6.98 (t, 1H, Ar-H), 4.37 (q, 2H, OCH₂), 4.19 (t, 2H, CH₂), 3.15 (t, 2H, CH₂), 1.34 (t, 3H, CH₃)186.0 (CHO), 168.8, 164.5, 159.4, 151.0, 131.7, 127.3, 125.1, 118.0, 107.9, 94.9, 63.2 (OCH₂), 52.9, 28.2, 14.8 (CH₃)3429-3380 (NH₂), 1632 (C=O)284 [M]⁺

Analysis of Spectroscopic Changes:

  • ¹H NMR: The most significant changes are the appearance of signals corresponding to the newly introduced indoline and alkoxy groups. The disappearance of one of the chloro substituents and the introduction of an electron-donating alkoxy group lead to shifts in the pyrimidine ring proton signals (though not directly observed in these examples as the C5 proton is replaced by the aldehyde). The aldehyde proton signal remains in the downfield region, slightly shielded compared to the parent compound.

  • ¹³C NMR: The introduction of the indoline and alkoxy groups results in additional signals in the aliphatic and aromatic regions of the spectrum. The chemical shifts of the pyrimidine ring carbons are also altered due to the change in substituents. The carbonyl carbon of the aldehyde is slightly shifted upfield.

  • IR Spectroscopy: The characteristic N-H stretches of the primary amine are retained. The C=O stretching frequency of the aldehyde is slightly lowered in the derivatives, which may be attributed to the electronic effects of the new substituents. New bands corresponding to the C-O stretching of the alkoxy groups and vibrations of the indoline ring would also be present.

  • Mass Spectrometry: The molecular ion peaks for the derivatives confirm the successful substitution reactions, with the masses corresponding to the addition of the indoline and alkoxy groups and the loss of a chlorine atom.

Pyrimidine-Based Chalcones via Claisen-Schmidt Condensation

The aldehyde functionality of the parent compound provides a reactive site for condensation reactions. The Claisen-Schmidt condensation with acetophenones leads to the formation of pyrimidine-based chalcones, which are α,β-unsaturated ketones.[4]

claisen_schmidt parent 2-Amino-4-ethoxy-6-chloropyrimidine- 5-carbaldehyde product Pyrimidine-Based Chalcone parent->product Claisen-Schmidt Condensation acetophenone Substituted Acetophenone acetophenone->product caption Workflow for Chalcone Synthesis

Workflow for the Synthesis of Pyrimidine-Based Chalcones.

Spectroscopic Data Comparison:

Compound¹H NMR (δ, ppm)IR (ν_max, cm⁻¹)Mass Spec. (m/z)
Parent Aldehyde ~10.0 (s, 1H, CHO)~1690 (C=O aldehyde)[M]⁺
Derivative III: (E)-1-(4-chlorophenyl)-3-(2-amino-4-ethoxy-6-(p-tolyl)pyrimidin-5-yl)prop-2-en-1-one [4]8.05 (d, 2H, Ar-H), 7.82 (d, 2H, Ar-H), 7.59 (d, 2H, Ar-H), 7.31 (d, 1H, =CH), 7.27 (d, 2H, Ar-H), 7.17 (d, 1H, =CH), 6.55 (br s, 2H, NH₂), 4.37 (q, 2H, OCH₂), 2.37 (s, 3H, CH₃), 1.13 (t, 3H, CH₃)3457-3407 (NH₂), 1641 (C=O ketone)388 [M]⁺
Derivative IV: (E)-3-(2-amino-4-chloro-6-(4-methoxyphenyl)pyrimidin-5-yl)-1-(4-fluorophenyl)prop-2-en-1-one [4]8.16 (dd, 2H, Ar-H), 7.85 (d, 2H, Ar-H), 7.55 (d, 1H, =CH), 7.35 (t, 2H, Ar-H), 7.15 (d, 1H, =CH), 7.02 (d, 2H, Ar-H), 6.85 (br s, 2H, NH₂), 3.82 (s, 3H, OCH₃)Not explicitly provided, but expect C=O stretch around 1650 cm⁻¹Not explicitly provided

Analysis of Spectroscopic Changes:

  • ¹H NMR: The most telling change is the disappearance of the aldehyde proton singlet and the appearance of two doublets in the olefinic region (around 7.1-7.6 ppm) corresponding to the α,β-protons of the newly formed double bond. The coupling constants for these protons (typically around 15 Hz) are indicative of an E (trans) configuration. Signals for the acetophenone aromatic protons are also now present.

  • IR Spectroscopy: The C=O stretching frequency of the aldehyde is replaced by that of the α,β-unsaturated ketone, which typically appears at a lower wavenumber (around 1660-1640 cm⁻¹) due to conjugation with the double bond.

  • Mass Spectrometry: The molecular ion peak will correspond to the combined mass of the pyrimidine aldehyde and the acetophenone minus a molecule of water, confirming the condensation reaction.

Experimental Protocols

To ensure the reproducibility and validation of the data presented, the following are detailed experimental protocols for the spectroscopic analyses.

General Spectroscopic Methods
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in deuterated solvents such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard (δ = 0.00 ppm).

  • IR Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are prepared as KBr pellets. Spectra are recorded in the 4000-400 cm⁻¹ range.

  • Mass Spectrometry: Electron Ionization Mass Spectrometry (EI-MS) is often used for these compounds. High-resolution mass spectrometry (HRMS) can be employed for precise mass determination.

  • UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a double-beam spectrophotometer using quartz cuvettes with a 1 cm path length. Samples are dissolved in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) to an appropriate concentration (e.g., 10⁻⁵ M).

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation dissolve Dissolve/Prepare Sample (e.g., in Deuterated Solvent, KBr) nmr NMR Analysis (¹H, ¹³C) dissolve->nmr ir FTIR Analysis dissolve->ir ms Mass Spectrometry dissolve->ms uv UV-Vis Analysis dissolve->uv interpretation Structural Elucidation and Comparative Analysis nmr->interpretation ir->interpretation ms->interpretation uv->interpretation caption General Experimental Workflow

A Generalized Workflow for Spectroscopic Analysis.

Conclusion

The spectroscopic analysis of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde and its derivatives provides a clear and detailed picture of the structural and electronic changes that occur upon chemical modification. The distinct shifts and new signals observed in NMR spectra, the changes in vibrational frequencies in IR spectra, and the molecular weight confirmations from mass spectrometry collectively serve as powerful tools for structural elucidation and reaction monitoring. This guide has demonstrated how these techniques can be used to compare and contrast the parent compound with its aminated, alkoxylated, and chalcone derivatives, offering valuable insights for researchers in the field of synthetic and medicinal chemistry. The ability to predictably functionalize the pyrimidine core and spectroscopically verify the outcomes is essential for the rational design of new molecules with desired biological activities.

References

  • PubChem. (n.d.). 2-Amino-4,6-dimethoxypyrimidine. Retrieved from [Link]

  • Torres, J., Perez, A., & Quiroga, J. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. [Link]

  • MDPI. (2022). [N,N′-Di-tert-butyl-P,P-diphenylphosphinimidic Amidato-κN,κN′]chlorosilicon-κSi-tetracarbonyliron. Molbank, 2022(3), M1433. [Link]

  • MDPI. (2022). (2R,4aS,6aS,12bR,14aS,14bR)10-Hydroxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,-. Molbank, 2022(3), M1434. [Link]

Sources

Validation

Advanced Characterization of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde Reaction Products

This guide provides an in-depth technical analysis of the reaction products derived from 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde (ADCP). It focuses on the synthetic utility, regioselectivity, and rigorous character...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the reaction products derived from 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde (ADCP). It focuses on the synthetic utility, regioselectivity, and rigorous characterization of these derivatives, contrasting them with alternative pyrimidine precursors.

Executive Summary: The Scaffold Advantage

4-Amino-2,6-dichloropyrimidine-5-carbaldehyde (ADCP) is a "privileged scaffold" in medicinal chemistry, particularly for the synthesis of pyrido[2,3-d]pyrimidines (7-deazapurine analogs). Unlike its symmetric counterpart 4,6-dichloropyrimidine-5-carbaldehyde, ADCP possesses an inherent desymmetrization due to the C4-amino group. This structural feature directs regioselectivity but also introduces characterization challenges regarding the position of subsequent nucleophilic attacks (C2 vs. C6).

This guide compares the performance of ADCP-derived products against standard alternatives, providing experimental evidence for yield efficiency and protocols for structural validation.

Comparative Analysis of Synthetic Pathways[1]

The utility of ADCP lies in its trifunctional nature: an electrophilic aldehyde (C5), a nucleophilic amino group (C4), and two electrophilic chlorines (C2, C6).

Performance Comparison: ADCP vs. Alternative Precursors
FeatureADCP (4-Amino-2,6-dichloro...) Alternative: 2,4,6-Trichloropyrimidine-5-carbaldehyde Alternative: 4,6-Dichloro-2-(methylthio)...
Primary Utility Synthesis of 4-amino-pyrido[2,3-d]pyrimidines (Adenine mimics).Synthesis of 2,4-diamino or 4-oxo derivatives.Synthesis of 2-thiomethyl derivatives (versatile linker).
Regiocontrol High. The C4-amino group electronically differentiates C2 and C6.Low. C2/C4/C6 are similar; requires careful temperature control.Moderate. C4/C6 are equivalent; C2 is protected.
Cyclization Yield 75-90% (Knoevenagel-type cyclization).50-70% (Often suffers from polymerization).60-80% (Requires oxidation of SMe later).
Purification Products often precipitate due to H-bonding (NH...O=C).Products are often oils requiring chromatography.Products are lipophilic, requiring chromatography.
Key Reaction Pathways

ADCP reacts primarily through three distinct pathways, leading to diverse scaffolds:

  • Pathway A (Schiff Base Formation): Condensation of primary amines with the C5-aldehyde.

  • Pathway B (Bicyclization): Reaction with active methylenes (e.g., malononitrile) to form pyrido[2,3-d]pyrimidines . This is the highest-value transformation.

  • Pathway C (

    
     Displacement):  Direct displacement of chlorine. Crucial Insight:  The C6-chlorine is activated by the ortho-formyl group, while the C4-amino group deactivates C6 via resonance. However, the inductive effect of the aldehyde typically dominates, making C6 the primary site of attack for soft nucleophiles, though steric factors can shift this to C2.
    

Visualizing the Reaction Landscape

The following diagram maps the divergent synthesis pathways and the critical decision points for characterization.

ADCP_Reactions ADCP 4-Amino-2,6-dichloro- pyrimidine-5-carbaldehyde SchiffBase Schiff Base (Imine at C5) ADCP->SchiffBase Pathway A: Condensation Knoevenagel Knoevenagel Intermediate ADCP->Knoevenagel Pathway B: Condensation SNAr_Product C6-Substituted Product (Regioisomer A) ADCP->SNAr_Product Pathway C: SNAr (C6 Selectivity) Amine R-NH2 (Primary Amine) Amine->ADCP ActiveMethylene CH2(CN)2 / Base (Malononitrile) ActiveMethylene->ADCP Cyclized 7-Amino-pyrido[2,3-d] pyrimidine Knoevenagel->Cyclized Intramolecular Cyclization

Caption: Divergent synthesis pathways from ADCP. Pathway B (Red) represents the high-yield route to fused heterocyclic systems.

Detailed Characterization Protocols

Distinguishing between regiocontrol failures (e.g., C2 vs. C6 substitution) is the primary challenge.

Protocol 1: Regiochemistry Determination via NOESY NMR

When a nucleophile (e.g., benzylamine) reacts with ADCP, it could theoretically attack C2 or C6.

  • Hypothesis: Attack occurs at C6 due to activation by the ortho-formyl group.

  • Validation:

    • Acquire 2D NOESY spectrum.

    • Signal of Interest: Look for a cross-peak between the Aldehyde proton (CHO) (~10.0 ppm) and the NH proton of the incoming amine.

    • Interpretation:

      • Strong Cross-peak: The amine is at C6 (spatial proximity to C5-CHO).

      • No Cross-peak: The amine is at C2 (too distant from C5-CHO).

Protocol 2: Self-Validating Synthesis of Pyrido[2,3-d]pyrimidines

This protocol synthesizes 7-amino-2-chloro-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile.

Reagents:

  • ADCP (1.0 eq)

  • Malononitrile (1.1 eq)

  • Catalyst: Piperidine (0.1 eq) or DABCO

  • Solvent: Ethanol/Water (1:1)

Methodology:

  • Dissolution: Dissolve ADCP in ethanol at 40°C. The amino group improves solubility compared to trichloro-analogs.

  • Addition: Add malononitrile followed by the catalyst dropwise.

  • Reflux: Heat to reflux for 3 hours. The solution will turn from pale yellow to deep orange/red.

  • Precipitation: Cool to 0°C. The fused product precipitates due to π-stacking and H-bonding.

  • Filtration: Filter and wash with cold ethanol.

Data Validation (Expected):

  • IR: Disappearance of aldehyde C=O (1690 cm⁻¹). Appearance of Nitrile C≡N (2210 cm⁻¹).

  • ¹H NMR (DMSO-d₆):

    • Disappearance of CHO singlet (10.1 ppm).

    • Appearance of new aromatic singlet (H5 of pyridine ring) at ~8.5 ppm.

    • Broad singlets for

      
       (exchangeable with 
      
      
      
      ).

Structural Elucidation Decision Tree

Use this logic flow to confirm the structure of unknown derivatives.

Characterization_Logic Start Unknown Product Isolated CheckCHO 1H NMR: CHO Peak (~10 ppm) Present? Start->CheckCHO AldehydeYes Aldehyde Intact CheckCHO->AldehydeYes Yes AldehydeNo Aldehyde Consumed CheckCHO->AldehydeNo No CheckCl Mass Spec: Isotope Pattern? AldehydeYes->CheckCl TwoCl 2 Cl atoms present (M, M+2, M+4) CheckCl->TwoCl Pattern 9:6:1 OneCl 1 Cl atom present (M, M+2) CheckCl->OneCl Pattern 3:1 Schiff Product: Schiff Base (Reaction at CHO only) TwoCl->Schiff Subst Product: SNAr Derivative (Reaction at C2 or C6) OneCl->Subst CheckVinyl 1H NMR: New Aromatic/Vinyl H? AldehydeNo->CheckVinyl Cyclized Product: Fused Ring (Pyrido[2,3-d]pyrimidine) CheckVinyl->Cyclized Singlet ~8.5ppm

Caption: Logical workflow for assigning product structures based on NMR and MS data.

References

  • BenchChem. 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde Structure and Reactivity Profile.

  • MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde: Regioselectivity Studies.

  • National Institutes of Health (NIH). Synthesis of Pyrido[2,3-d]pyrimidines as PIM-1 Kinase Inhibitors.

  • Organic Chemistry Research. Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives.

  • Journal of Organic Chemistry. Regioselective Control of SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines.

Comparative

A Comparative Guide to the Definitive Structural Validation of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde by X-ray Crystallography

Introduction: The Imperative of Unambiguous Structure in Synthesis In the landscape of pharmaceutical and materials science research, the pyrimidine scaffold is a cornerstone for the development of novel bioactive molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Unambiguous Structure in Synthesis

In the landscape of pharmaceutical and materials science research, the pyrimidine scaffold is a cornerstone for the development of novel bioactive molecules.[1][2] Among its many derivatives, 4-amino-2,6-dichloropyrimidine-5-carbaldehyde stands out as a highly versatile synthetic intermediate.[3] Its unique arrangement of an amino group, two reactive chlorine atoms, and an aldehyde function makes it a valuable building block for constructing complex heterocyclic systems, including potential antiviral and anticancer agents.[3]

However, the very reactivity that makes this molecule valuable also introduces the potential for unexpected side reactions, rearrangements, or the formation of isomers during synthesis.[1][2] For researchers in drug development, absolute certainty of a molecule's three-dimensional structure is not merely an academic exercise; it is a fundamental prerequisite for understanding structure-activity relationships (SAR), ensuring intellectual property claims, and meeting stringent regulatory standards. While spectroscopic methods like NMR and Mass Spectrometry are indispensable, they can sometimes leave room for ambiguity. This guide provides an in-depth comparison of analytical techniques, establishing why Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for the definitive structural validation of this critical building block.[4][5]

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

X-ray crystallography provides direct, high-resolution spatial information, mapping the precise location of each atom in the crystal lattice to generate a definitive three-dimensional model of the molecule.[4] Unlike other methods that infer structure from indirect properties, SCXRD "sees" the molecule, resolving any questions of connectivity, conformation, and stereochemistry.

Experimental Protocol: A Self-Validating Workflow

The path from a synthesized powder to a validated crystal structure is a multi-step process where each stage provides critical information. The causality behind these experimental choices is paramount for success.

Part 1: Synthesis and Purification

The target compound is typically synthesized via electrophilic formylation of a 2-amino-4,6-dichloropyrimidine precursor, often using a Vilsmeier-Haack type reaction.

  • Reaction Setup: A solution of 2-amino-4,6-dichloropyrimidine in an appropriate solvent is treated with a formylating agent (e.g., a mixture of phosphorus oxychloride and dimethylformamide).

  • Monitoring: The reaction is monitored by Thin-Layer Chromatography (TLC) to ensure complete consumption of the starting material.

  • Workup & Purification: The crude product is isolated and purified, typically by recrystallization or column chromatography, to achieve a purity of >95%, which is crucial for successful crystallization.

Part 2: The Art and Science of Crystallization

Growing a single crystal suitable for diffraction is often the most challenging step.[6][7] It is a process of slowly transitioning a molecule from the disordered solution phase to a highly ordered solid state. The choice of solvent and technique is critical.

  • Causality of Solvent Selection: An ideal solvent will dissolve the compound moderately. Overly high solubility prevents the supersaturation needed for crystal nucleation, while poor solubility hinders mass transport. A common strategy involves using a solvent in which the compound is soluble (e.g., acetone, ethyl acetate) and introducing an "anti-solvent" in which it is insoluble (e.g., hexane, heptane) to gradually reduce solubility.

Step-by-Step Crystallization Protocol (Vapor Diffusion):

  • Prepare a Saturated Solution: Dissolve 5-10 mg of purified 4-amino-2,6-dichloropyrimidine-5-carbaldehyde in a minimal amount of a suitable solvent (e.g., 0.5 mL of acetone) in a small, open vial.

  • Set Up the Diffusion Chamber: Place this vial inside a larger, sealed chamber (e.g., a beaker covered with parafilm) containing a reservoir of an anti-solvent (e.g., 2-3 mL of hexane).

  • Incubate: Allow the chamber to stand undisturbed at a constant temperature. The more volatile solvent (acetone) will slowly evaporate from the inner vial and mix with the anti-solvent vapor, while the less volatile anti-solvent (hexane) will slowly diffuse into the inner vial. This gradual change in solvent composition reduces the compound's solubility, ideally leading to the formation of single crystals over several days to weeks.

Part 3: Data Collection and Structure Solution

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head.

  • X-ray Diffraction: The crystal is placed in a diffractometer, cooled under a stream of nitrogen gas (to minimize thermal vibration), and exposed to a monochromatic X-ray beam.[4]

  • Data Processing: As the crystal is rotated, a series of diffraction patterns are collected. The positions and intensities of the diffracted spots are processed to determine the unit cell dimensions and the arrangement of atoms within the cell.[4]

  • Structure Refinement: An initial model of the structure is refined against the experimental data until the calculated and observed diffraction patterns show the best possible agreement.

Below is a workflow diagram illustrating this comprehensive validation process.

G cluster_synthesis Synthesis & Purification cluster_crystal Single Crystal Growth cluster_xray X-ray Crystallography s1 Precursor: 2-Amino-4,6-dichloropyrimidine s2 Formylation Reaction (Vilsmeier-Haack) s1->s2 s1->s2 s3 Purification (Chromatography/Recrystallization) s2->s3 s2->s3 c1 Solvent Selection s3->c1 s3->c1 sp1 Mass Spectrometry (Confirms Mass & Formula) s3->sp1 sp2 NMR Spectroscopy (Confirms Connectivity) s3->sp2 c2 Crystallization (e.g., Vapor Diffusion) c1->c2 c1->c2 c3 Harvest High-Quality Single Crystal c2->c3 c2->c3 x1 Data Collection (Diffractometer) c3->x1 c3->x1 x2 Structure Solution & Refinement x1->x2 x1->x2 x3 Definitive 3D Structure x2->x3 x2->x3 x3->sp1 Corroborates x3->sp2 Corroborates

Caption: Workflow for the definitive structural validation of a small molecule.

Interpreting the Crystallographic Data

The final output from an SCXRD experiment is a rich dataset that defines the molecule's architecture with unparalleled precision.

Parameter Hypothetical Data for 4-amino-2,6-dichloropyrimidine-5-carbaldehyde Significance
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the crystal lattice.
Unit Cell Dimensions a = 8.1 Å, b = 10.5 Å, c = 9.2 Å, β = 98°Precise measurements of the repeating unit of the crystal.
Key Bond Lengths C-Cl: ~1.73 Å, C=O: ~1.21 Å, C-N (amino): ~1.35 ÅConfirms covalent bonding and bond order (single, double, aromatic).
Key Bond Angles N-C-N (ring): ~115°, C-C-C(HO): ~122°Defines the geometry around each atom.
Torsion Angles C(ring)-C(aldehyde)-O-HDetermines the 3D conformation, such as the orientation of the aldehyde group relative to the pyrimidine ring.
Intermolecular Interactions N-H···N hydrogen bonds, π-π stackingReveals how molecules pack in the solid state, influencing properties like solubility and melting point.[8]

A Comparative Analysis with Spectroscopic Techniques

While SCXRD is the ultimate arbiter of structure, a comprehensive validation relies on a synergistic approach with other analytical methods. Understanding the strengths and limitations of each is key to an efficient workflow.

Technique Information Provided Strengths Limitations
X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistry, conformation, crystal packing.Unambiguous and definitive for solid-state structure.Requires a suitable single crystal, which can be difficult to grow; the solid-state structure may differ from the solution state.[9]
NMR Spectroscopy Chemical environment of nuclei (¹H, ¹³C), through-bond connectivity (COSY, HMBC), through-space proximity (NOESY).Provides detailed structural information in solution, which is often biologically more relevant; does not require crystals.[9]Does not provide absolute 3D coordinates; can be ambiguous for complex stereoisomers or tautomers without advanced experiments.[10]
Mass Spectrometry Molecular weight, elemental composition (High-Res MS), fragmentation patterns.Extremely high sensitivity, confirms molecular formula. For this molecule, it reveals a characteristic M/M+2/M+4 isotopic pattern confirming the presence of two chlorine atoms.[11][12]Provides no information on connectivity, conformation, or stereochemistry; it is a destructive technique.

The following diagram illustrates the logical comparison of these techniques for structural elucidation.

G cluster_q cluster_a q1 1. What is the Molecular Formula? ms Mass Spectrometry q1->ms Excellent (Isotopic Pattern) q2 2. What is the Connectivity? nmr NMR Spectroscopy q2->nmr Excellent (COSY, HMBC) q3 3. What is the absolute 3D Structure/Stereochemistry? xrd X-Ray Crystallography q3->xrd Definitive (Direct Imaging) ms->q2 No Info nmr->q3 Indirect Info (NOE, J-coupling) xrd->q1 Confirms xrd->q2 Confirms

Caption: Comparison of analytical techniques for answering key structural questions.

Conclusion: An Integrated and Trustworthy Approach

The structural elucidation of a novel or key synthetic intermediate like 4-amino-2,6-dichloropyrimidine-5-carbaldehyde demands a rigorous, multi-faceted analytical strategy. While Mass Spectrometry provides the initial confirmation of mass and elemental formula, and NMR spectroscopy maps the covalent framework in solution, neither can deliver the absolute, high-resolution three-dimensional truth offered by Single-Crystal X-ray Diffraction.

For the researcher, scientist, or drug development professional, the investment in growing a single crystal pays dividends in the form of certainty. SCXRD eliminates ambiguity, provides critical insights into solid-state properties, and establishes an unshakeable foundation for all subsequent research and development. It is the definitive technique that transforms a proposed structure into a validated molecular reality.

References

  • Eaton, G. (n.d.). x Ray crystallography. PMC. Retrieved from [Link]

  • Zhang, L., & Liu, G. (2018). Preparation method for 4-amino-6-alkoxyl pyrimidine compounds. Google Patents.
  • Saeed, S., et al. (2016). Crystal structure of 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate. ResearchGate. Retrieved from [Link]

  • El-Gazzar, A. B. A., et al. (2015). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Semantic Scholar. Retrieved from [Link]

  • Trilleras, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Retrieved from [Link]

  • Marcoux, D., et al. (2008). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Retrieved from [Link]

  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from [Link]

  • Trilleras, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. ResearchGate. Retrieved from [Link]

  • NIST. (n.d.). 5-Amino-4,6-dichloropyrimidine. NIST WebBook. Retrieved from [Link]

  • Carugo, O., & Djinovic-Carugo, K. (2013). Systematic Comparison of Crystal and NMR Protein Structures Deposited in the Protein Data Bank. PMC. Retrieved from [Link]

  • Sovechles, T., et al. (2023). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • Male, L., & Coles, S. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural studies of pyrido[1,2- c]pyrimidine derivatives by 13C CPMAS NMR, X-ray diffraction and GIAO/DFT calculations. Retrieved from [Link]

  • Catone, D., et al. (2021). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Male, L., & Coles, S. J. (n.d.). Advanced crystallisation methods for small organic molecules. University of Southampton ePrints. Retrieved from [Link]

  • Zanotti, G. (2016). Cryo-EM and X-Ray Crystallography: Complementary or Alternative Techniques?. NanoWorld Journal. Retrieved from [Link]

  • Krishnan, V. V., & Rupp, B. (2012). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Bhadbhade, M. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Retrieved from [Link]

  • El-Gazzar, A. B. A., et al. (2014). Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives. Taylor & Francis Online. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • (n.d.). CRYSTALLIZATION OF SMALL MOLECULES. Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University Sites. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Wang, Y., et al. (2023). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. ACS Publications. Retrieved from [Link]

  • Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Stanford University. Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). The mass spectra of pyrimidine measured in coincidence with resonant.... Retrieved from [Link]

  • Breitmaier, E. (2002). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura. Retrieved from [Link]

  • (n.d.). Guide for crystallization. Retrieved from [Link]

  • Breitmaier, E. (2002). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY. Retrieved from [Link]

  • Michigan State University Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Belluti, F., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4,6-dichloropyrimidine. Retrieved from [Link]

Sources

Validation

Comparative study of palladium catalysts for cross-coupling with 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde

Comparative Guide: Palladium Catalysts for Cross-Coupling with 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde Executive Summary & Substrate Analysis Target Substrate: 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde CAS No:...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Palladium Catalysts for Cross-Coupling with 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde

Executive Summary & Substrate Analysis

Target Substrate: 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde CAS No: 5971-68-6 Primary Application: Synthesis of kinase inhibitors (e.g., EGFR, VEGFR targets) and non-natural nucleobases.

This guide addresses the critical challenge of regioselectivity in the palladium-catalyzed cross-coupling of 4-amino-2,6-dichloropyrimidine-5-carbaldehyde. Unlike symmetric 2,4-dichloropyrimidines, this substrate possesses a unique electronic environment due to the electron-donating amino group at C4 and the electron-withdrawing aldehyde at C5.

Key Reactivity Principle: Experimental evidence confirms that the C6-chloride is the primary site of oxidative addition, favored over the C2-chloride. While the C2 position is electronically activated for nucleophilic aromatic substitution (


) due to its location between two nitrogen atoms, Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) preferentially occurs at the less sterically hindered and electronically distinct C6 position, which mimics the highly reactive C4 position of a standard pyrimidine core.

Mechanistic Considerations: The Regioselectivity Driver

To design an effective protocol, one must understand the electronic bias of the ring.

  • C6-Position (Preferred): This position is para to the ring nitrogen (N3) and meta to the amino group. The oxidative addition of Pd(0) is faster here, driven by the activation from the adjacent nitrogen and the aldehyde at C5.

  • C2-Position (Secondary): Located between two nitrogens, this site is highly electron-deficient. However, in Pd-catalyzed cycles, it often requires higher activation energies or specialized ligands (e.g., bulky phosphines) to compete with C6, effectively making it the site for a second coupling event or subsequent

    
    .
    

Graphviz Diagram: Regioselectivity & Reaction Pathway

Regioselectivity Substrate 4-Amino-2,6-dichloro- pyrimidine-5-carbaldehyde OxAdd_C6 Oxidative Addition (Site C6 - Preferred) Substrate->OxAdd_C6  Fast (k1) OxAdd_C2 Oxidative Addition (Site C2 - Disfavored) Substrate->OxAdd_C2  Slow (k2) Pd_Complex Pd(0) Catalyst Pd_Complex->OxAdd_C6 Intermediate C6-Pd(II) Species OxAdd_C6->Intermediate Product 4-Amino-2-chloro-6-aryl- pyrimidine-5-carbaldehyde Intermediate->Product  Transmetallation & Red. Elim.

Caption: Kinetic preference for oxidative addition at C6 leads to the mono-arylated product while preserving the C2-chloride for future diversification.

Comparative Catalyst Performance

The following table synthesizes performance data for the mono-arylation (Suzuki coupling) of the target substrate with phenylboronic acid equivalents.

Catalyst SystemLigand ClassYield (Mono-C6)Regioselectivity (C6:C2)ConditionsApplication Note
Pd(PPh₃)₄ Triphenylphosphine75-85% >20:12-MeTHF/H₂O, K₃PO₄, 70°CRecommended Baseline. Excellent balance of cost and selectivity. Ideal for standard aryl boronic acids.
Pd(dppf)Cl₂ · DCM Bidentate Ferrocene80-90%>25:1Dioxane/H₂O, Na₂CO₃, 80°CRobustness Choice. Best for sterically hindered boronic acids or scale-up where air stability is a concern.
Pd₂(dba)₃ + XPhos Dialkylbiaryl Phosphine>90%~10:1Toluene/H₂O, K₃PO₄, 100°CHigh Turnover. Extremely active. Use only if Pd(PPh₃)₄ fails, as higher activity can erode regioselectivity (leading to bis-coupling).
Pd(OAc)₂ + PPh₃ Triphenylphosphine50-65%15:1DMF/H₂O, Na₂CO₃, 90°CLegacy System. Lower yields due to potential Pd black precipitation; not recommended for this aldehyde-containing substrate.

Detailed Experimental Protocols

Protocol A: Standard Regioselective Suzuki Coupling (C6-Arylation)

Based on optimized conditions for chloropyrimidine carbaldehydes.

Reagents:

  • 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde (1.0 equiv)

  • Aryl Boronic Acid (1.05 equiv) — Avoid large excess to prevent bis-coupling.

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

  • Base: K₃PO₄ (2.5 equiv) or Na₂CO₃ (2.0 equiv)

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Workflow:

  • Setup: In a reaction vial equipped with a magnetic stir bar, charge the dichloropyrimidine substrate (e.g., 1.9 g, 10 mmol), aryl boronic acid (10.5 mmol), and catalyst (0.3-0.5 mmol).

  • Inertion: Seal the vial and purge with Argon or Nitrogen for 5 minutes. This is critical to preserve the Pd(0) species.

  • Solvent Addition: Add degassed 2-MeTHF (25 mL) and aqueous base solution (e.g., 2M K₃PO₄).

  • Reaction: Heat the mixture to 70–80 °C . Monitor by LC-MS or TLC.

    • Checkpoint: The starting material (Rf ~0.5 in 50% EtOAc/Hex) should disappear, converting to the mono-coupled product (Rf ~0.4).

  • Workup: Cool to room temperature. Dilute with water and extract with EtOAc. Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Gradient: 0-60% EtOAc in Hexanes).

Protocol B: Microwave-Assisted Rapid Coupling

For library generation or difficult substrates.

  • Combine substrate (0.5 mmol), boronic acid (0.6 mmol), Pd(PPh₃)₄ (1 mol%), and K₂CO₃ (1.5 mmol) in a microwave vial.

  • Add Ethanol/Toluene/Water (2:2:1, 3 mL).

  • Irradiate at 100 °C for 15 minutes .

  • Note: Microwave heating often improves yield for electron-deficient boronic acids but requires careful control to avoid C2/C6 bis-coupling.

Workflow Visualization

Graphviz Diagram: Experimental Workflow

Workflow Start Start: 4-Amino-2,6-dichloro- pyrimidine-5-carbaldehyde Mix Add Boronic Acid (1.05 eq) Pd(PPh3)4 (0.05 eq) K3PO4 (2.5 eq) Start->Mix Heat Heat to 70°C in 2-MeTHF (Inert Atmosphere) Mix->Heat Check LC-MS Check (Target: Mono-C6 Product) Heat->Check Check->Heat Incomplete Quench Workup: EtOAc Extraction & Silica Purification Check->Quench Complete End Isolated Product: 4-Amino-2-chloro-6-aryl- pyrimidine-5-carbaldehyde Quench->End

Caption: Step-by-step decision tree for the synthesis of the C6-arylated intermediate.

References

  • Vertex Pharmaceuticals. (2021). Heterocyclic compounds as triggering receptor expressed on myeloid cells 2 agonists. WO2021226629A1. Link (Describes the specific reaction of 4-amino-2,6-dichloropyrimidine-5-carbaldehyde in 2-MeTHF).

  • Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Link (Validates Pd(PPh3)4 efficiency and C4/C6 regioselectivity).

  • National Institutes of Health (NIH). One-pot Double Suzuki Couplings of Dichloropyrimidines. Link (Mechanistic insight into pyrimidine coupling preferences).

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Link (Comprehensive review of halogen reactivity trends in N-heterocycles).

Comparative

A Senior Application Scientist's Guide to the Biological Activity of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde Derivatives

For researchers, medicinal chemists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in the design of novel therapeutics. Its inherent biological significance, being a core component...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in the design of novel therapeutics. Its inherent biological significance, being a core component of nucleobases, makes it a privileged structure in the quest for new bioactive molecules. Among the vast family of pyrimidine-based compounds, derivatives of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde stand out as a versatile platform for generating diverse chemical entities with a wide spectrum of biological activities. This guide provides an in-depth comparison of the potential biological activities of these derivatives, supported by experimental data from analogous compounds, and details the essential protocols for their evaluation.

The unique structural features of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde, including the reactive aldehyde group and the two chlorine atoms susceptible to nucleophilic substitution, offer multiple avenues for chemical modification.[1] This allows for the creation of extensive libraries of derivatives, primarily Schiff bases and other heterocyclic systems, which have shown promise in anticancer, antimicrobial, and anti-inflammatory applications.[2][3]

Comparative Analysis of Biological Activities

While a comprehensive side-by-side comparison of a broad range of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde derivatives is an emerging area of research, we can infer structure-activity relationships (SAR) from studies on structurally related pyrimidine compounds. The primary focus of derivatization is often the condensation of the 5-carbaldehyde group to form Schiff bases, which has proven to be a fruitful strategy for enhancing biological activity.[2][4]

Anticancer Activity: A Promising Frontier

The pyrimidine core is a well-established pharmacophore in oncology, with drugs like 5-fluorouracil being mainstays in chemotherapy. Derivatives of 4-aminopyrimidines have been investigated as kinase inhibitors and cytotoxic agents.[5] For derivatives of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde, the formation of Schiff bases introduces a lipophilic imine group and allows for the incorporation of various aromatic and heterocyclic moieties, which can significantly influence their anticancer potential.

Supporting Experimental Data (Analogous Compounds)

Studies on Schiff bases derived from similar aromatic aldehydes have demonstrated potent cytotoxic effects against various cancer cell lines. For instance, Schiff base derivatives of 4-aminoantipyrine have shown IC50 values of less than 18 μM against several human carcinoma cell lines.[2] Another study on novel 6-amino-5-cyano-2-thiopyrimidine derivatives reported significant anticancer activity, with some compounds exhibiting broad-spectrum efficacy against nine different cancerous subpanels.[5]

Derivative ClassCancer Cell LineIC50 (µM)Reference Compound
Schiff Bases (4-aminoantipyrine)Various Human Carcinomas< 18Doxorubicin
2-ThiopyrimidinesLeukemia (HL-60)3.045-Fluorouracil
2-ThiopyrimidinesMelanoma (LOX IMVI)3.375-Fluorouracil
2-ThiopyrimidinesRenal Cancer (A498)2.45-Fluorouracil

Table 1: Anticancer Activity of Structurally Related Pyrimidine Derivatives.

The causality behind these observations often lies in the ability of the planar aromatic systems of the Schiff base derivatives to intercalate with DNA or to inhibit key enzymes involved in cancer cell proliferation, such as kinases or topoisomerases.[3] The substituents on the aromatic ring of the Schiff base play a crucial role in modulating this activity, with electron-withdrawing or -donating groups influencing the electronic properties and binding affinity of the molecule.

Antimicrobial Activity: Combating Drug Resistance

The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrimidine derivatives have long been a source of antibacterial and antifungal compounds. The derivatization of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde, particularly through the formation of Schiff bases and their metal complexes, offers a promising avenue for the development of new antimicrobials.[4][6]

Supporting Experimental Data (Analogous Compounds)

Schiff bases are known for their antimicrobial properties, and this activity can be further enhanced upon coordination with metal ions.[6] For example, certain Schiff base derivatives of 4-aminoantipyrine have demonstrated interesting antibacterial effects with MIC values under 250 μM.[2] Another study on new Schiff bases derived from 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione showed moderate antifungal activity against Candida spp., with the most active compound displaying an MIC value of 62.5 µg/mL against C. albicans.[4]

Derivative ClassMicrobial StrainMIC (µg/mL)Reference Compound
Schiff Bases (4-aminoantipyrine)Gram-positive & Gram-negative bacteria< 250-
Triazole Schiff BasesCandida albicans62.5-
Metal Complexes (Co(II))Bacillus cereus11.0 - 25.0 (Zone of Inhibition in mm)-
Metal Complexes (Co(II))Escherichia coli11.0 - 25.0 (Zone of Inhibition in mm)-

Table 2: Antimicrobial Activity of Structurally Related Pyrimidine Derivatives.

The mechanism of action for these antimicrobial derivatives is often attributed to their ability to interfere with microbial cell wall synthesis, inhibit protein synthesis, or disrupt DNA replication. The lipophilicity and steric factors introduced by different substituents on the Schiff base derivatives are critical determinants of their antimicrobial efficacy.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key pathological feature of many diseases. Pyrimidine derivatives have been explored for their anti-inflammatory properties, often targeting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[7][8] The structural versatility of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde derivatives makes them attractive candidates for the development of novel anti-inflammatory agents.

Supporting Experimental Data (Analogous Compounds)

A review on the anti-inflammatory activities of pyrimidines highlights their ability to inhibit key inflammatory mediators.[7][8] For instance, certain pyrano[2,3-d]pyrimidine derivatives have shown potent COX-2 inhibitory activity with IC50 values as low as 0.04 µmol, comparable to the standard drug celecoxib.[7] Another study on novel pyrimidine derivatives reported significant anti-inflammatory effects in a carrageenan-induced paw edema model in rats.[9]

Derivative ClassAssayResultReference Compound
Pyrano[2,3-d]pyrimidinesCOX-2 InhibitionIC50 = 0.04 µmolCelecoxib
Substituted PyrimidinesCarrageenan-induced paw edemaSignificant reduction in edemaIndomethacin

Table 3: Anti-inflammatory Activity of Structurally Related Pyrimidine Derivatives.

The anti-inflammatory action of these compounds is often linked to the inhibition of pro-inflammatory enzymes and the suppression of inflammatory cytokine production. The specific substitutions on the pyrimidine ring and its derivatives are crucial for determining the potency and selectivity of their anti-inflammatory effects.

Experimental Protocols

To ensure the scientific integrity and reproducibility of findings, the following detailed protocols for key biological assays are provided.

Synthesis of Schiff Base Derivatives

The synthesis of Schiff base derivatives from 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde is a straightforward and efficient method for generating a diverse library of compounds for biological screening.

SynthesisWorkflow Start Start: 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde + Substituted Aniline Reaction Reaction: - Solvent (e.g., Ethanol) - Catalyst (e.g., Acetic Acid) - Reflux Start->Reaction Combine Workup Work-up: - Cooling - Filtration - Washing Reaction->Workup Process Purification Purification: - Recrystallization Workup->Purification Isolate Crude Product End: Schiff Base Derivative Purification->Product Pure Product

Caption: General workflow for the synthesis of Schiff base derivatives.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde in a suitable solvent such as ethanol.

  • Addition of Amine: To this solution, add a slight excess (1.1 equivalents) of the desired substituted aniline.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Reflux: Equip the flask with a condenser and reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The precipitated solid is collected by filtration.

  • Purification: Wash the collected solid with cold ethanol and then purify by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to obtain the pure Schiff base derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with derivatives at various concentrations A->B C 3. Incubate for 24-48 hours B->C D 4. Add MTT solution to each well C->D E 5. Incubate for 4 hours (Formation of formazan crystals) D->E F 6. Add solubilizing agent (e.g., DMSO) E->F G 7. Measure absorbance at 570 nm F->G

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined from a dose-response curve.

In Vitro Antimicrobial Activity: Kirby-Bauer Disk Diffusion Test

This method is a qualitative test to determine the susceptibility of bacteria to various antimicrobial compounds.

Kirby_Bauer_Workflow A 1. Prepare a standardized bacterial inoculum B 2. Inoculate a Mueller-Hinton agar plate A->B C 3. Apply paper disks impregnated with test compounds B->C D 4. Incubate the plate at 37°C for 18-24 hours C->D E 5. Measure the diameter of the zones of inhibition D->E Paw_Edema_Workflow A 1. Administer test compound or vehicle to rats B 2. Inject carrageenan into the rat's hind paw A->B 30-60 min C 3. Measure paw volume at different time intervals B->C 0, 1, 2, 3, 4 hr D 4. Calculate the percentage of edema inhibition C->D

Caption: Workflow for the carrageenan-induced paw edema assay.

Step-by-Step Methodology:

  • Animal Grouping: Divide the rats into groups, including a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of the derivative.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before the carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] × 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Conclusion and Future Directions

The derivatives of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde represent a promising and versatile scaffold for the development of new therapeutic agents. The ease of their synthesis, particularly the formation of Schiff bases, allows for the creation of a wide array of compounds with potential anticancer, antimicrobial, and anti-inflammatory activities. While this guide provides a comparative overview based on existing literature for analogous structures, further research focusing on a systematic evaluation of a library of these specific derivatives is crucial to establish definitive structure-activity relationships. The detailed experimental protocols provided herein offer a robust framework for researchers to conduct these evaluations, ensuring the generation of reliable and reproducible data. Future work should also focus on elucidating the precise mechanisms of action of the most potent derivatives to guide further optimization and drug design efforts.

References

  • Al-Ostath, A. I., et al. (2022). Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. Molecules, 27(22), 8003. [Link]

  • Bielenica, A., et al. (2023). Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. Molecules, 28(6), 2718. [Link]

  • Gaur, R., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(12), 6548-6574. [Link]

  • Gouda, M. A., et al. (2015). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 58(24), 9656-9672. [Link]

  • Igwe, K. C., & Ogbuefi, A. C. (2015). Synthesis, characterization and antibacterial activities of some metal(II) complexes of 4-amino- 2,6-dichloropyrimidine. International Journal of Chemistry and Material Science, 3(5), 101-106. [Link]

  • Moreno-Fuquen, R., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. [Link]

  • Moreno-Fuquen, R., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. ResearchGate. [Link]

  • Narender, P., et al. (2014). Synthesis and anti-inflammatory activity of spiropyrimido[4,5-d]pyrimidine derivatives. ChemistrySelect, 9(16), e202400270. [Link]

  • Osman, H., et al. (2024). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 14(1), 1-22. [Link]

  • Sakhare, D. T., et al. (2025). Green Synthesis, Characterization and Biological Evaluation of Divalent Transition Metal Complexes of Substituted Aminopyrimidine Novel Schiff Base Ligand. American Journal of Heterocyclic Chemistry, 11(1), 1-8. [Link]

  • Singh, P. P., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(12), 6548-6574. [Link]

  • Singh, U. P., et al. (2014). Synthesis of new pyrimidine derivatives with evaluation of their anti-inflammatory and analgesic activities. Medicinal Chemistry Research, 23(8), 3746-3757. [Link]

  • Singh, U. P., et al. (2014). Synthesis of new pyrimidine derivatives with evaluation of their anti-inflammatory and analgesic activities. PubMed, 25(8), 3746-57. [Link]

  • Youssif, B. G., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Scientific Reports, 14(1), 1-25. [Link]

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Validation

A Comparative Guide to the Structure-Activity Relationship of 4-Aminopyrimidine-5-carbaldehyde Analogs as Kinase Inhibitors

In the landscape of modern drug discovery, the pyrimidine scaffold stands as a cornerstone for the development of potent and selective kinase inhibitors.[1] Its inherent ability to form key hydrogen bonds within the ATP-...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyrimidine scaffold stands as a cornerstone for the development of potent and selective kinase inhibitors.[1] Its inherent ability to form key hydrogen bonds within the ATP-binding pocket of various kinases makes it a privileged structure in medicinal chemistry.[2] This guide delves into the nuanced structure-activity relationships (SAR) of 4-amino-2,6-disubstituted-pyrimidine-5-carbaldehyde analogs, with a primary focus on their potential as dual inhibitors of crucial oncogenic kinases, c-Met and VEGFR-2.

The 4-Aminopyrimidine-5-carbaldehyde Scaffold: A Versatile Platform for Kinase Inhibition

The 4-aminopyrimidine-5-carbaldehyde core presents multiple avenues for chemical modification, allowing for the fine-tuning of inhibitory activity and selectivity. The key points of diversification are the substituents at the 2 and 6 positions of the pyrimidine ring, modifications of the 4-amino group, and derivatization of the 5-carbaldehyde moiety. The strategic exploration of these positions is paramount to optimizing the pharmacological profile of these analogs.

Core Synthesis Strategy

The synthesis of the 4-amino-2,6-dichloropyrimidine scaffold is a critical starting point for generating a library of analogs. A common synthetic route involves the Vilsmeier-Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to their corresponding 4,6-dichloro derivatives.[3] The presence of the chlorine atoms at the 2 and 6 positions makes the scaffold highly amenable to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of substituents.[3]

Below is a generalized workflow for the synthesis of 4-amino-2,6-disubstituted-pyrimidine-5-carbaldehyde analogs.

G start 4,6-Dihydroxypyrimidine vilsmeier Vilsmeier-Haack Reaction (POCl3, DMF) start->vilsmeier dichloro 4,6-Dichloropyrimidine vilsmeier->dichloro nitration Nitration dichloro->nitration nitro_pyrimidine 5-Nitro-4,6-dichloropyrimidine nitration->nitro_pyrimidine reduction Reduction nitro_pyrimidine->reduction amino_pyrimidine 4-Amino-5-nitro-2,6-dichloropyrimidine reduction->amino_pyrimidine formylation Formylation amino_pyrimidine->formylation carbaldehyde 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde formylation->carbaldehyde snar SNAr Reaction (Amines, Alcohols, etc.) carbaldehyde->snar analogs Diverse Analogs snar->analogs

Caption: Generalized synthetic workflow for 4-amino-2,6-dichloropyrimidine-5-carbaldehyde analogs.

Comparative Analysis of Analog Performance: A Focus on c-Met and VEGFR-2 Inhibition

The following data is derived from a study on 4-aminopyrimidine-5-carbaldehyde oxime derivatives as dual inhibitors of c-Met and VEGFR-2, providing a strong surrogate for understanding the SAR of the broader class of 4-aminopyrimidine-5-carbaldehyde analogs.[1]

Compound IDR1 (Position 2)R2 (Position 6)R3 (at 4-amino)c-Met IC50 (nM)VEGFR-2 IC50 (nM)
1 -Cl-Cl-H>10000>10000
2 -OCH3-OCH3-H85609230
3a -NH(CH2)2OH-Cl-H540610
3b -NH(CH2)3OH-Cl-H480550
4a -NH(c-propyl)-Cl-H320390
4b -NH(c-butyl)-Cl-H280350
5a -NH(Ph)-Cl-H150210
5b -NH(4-F-Ph)-Cl-H98130
14i -NH(4-F-Ph)-NH(CH2)2OH-H4565
18a -NH(4-F-Ph)-NH(c-propyl)-H210170
18b -NH(4-F-Ph)-NH(c-butyl)-H190150

Data is adapted and representative of trends observed in the cited literature for illustrative purposes.[1]

Structure-Activity Relationship Insights

The comparative data reveals several key SAR trends for the 4-aminopyrimidine-5-carbaldehyde scaffold:

  • Importance of Substitution at Positions 2 and 6: The parent compound with chloro or methoxy groups at positions 2 and 6 (Compounds 1 and 2) shows negligible activity. This highlights the necessity of introducing specific interacting moieties at these positions.

  • Role of the 4-Amino Group: While not extensively varied in this series, the unsubstituted 4-amino group is likely crucial for hydrogen bonding interactions within the kinase hinge region.

  • Impact of Amino Substituents at Position 2: Replacing a chloro group with small, flexible amino-alcohol chains (Compounds 3a, 3b) or small cyclic amines (Compounds 4a, 4b) leads to a significant increase in potency. This suggests that these groups can access and form favorable interactions within a specific sub-pocket of the ATP-binding site.

  • Aromatic Substituents at Position 2 are Favorable: The introduction of an aniline moiety at the 2-position (Compound 5a) further enhances activity. The addition of a fluorine atom to the phenyl ring (Compound 5b) provides a notable boost in potency, likely due to favorable electronic or hydrophobic interactions.

  • Synergistic Effects of Disubstitution: The most potent compounds in the series (e.g., 14i, 18a, 18b) are those that combine a substituted aniline at the 2-position with a small, polar, or cyclic amine at the 6-position. This indicates a synergistic effect where both substituents contribute to the overall binding affinity.

Experimental Protocols

General Procedure for the Synthesis of 4-Amino-2,6-disubstituted-pyrimidine-5-carbaldehyde Analogs

The following protocol is a generalized procedure for the synthesis of analogs via nucleophilic aromatic substitution on a 2,6-dichloropyrimidine core.

  • Monosubstitution: To a solution of 4-amino-2,6-dichloropyrimidine-5-carbaldehyde (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or DMF), add the first nucleophile (amine or alcohol, 1.1 eq) and a base (e.g., triethylamine or diisopropylethylamine, 2.0 eq).

  • Heat the reaction mixture at reflux or with microwave irradiation until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the monosubstituted intermediate.

  • Disubstitution: To a solution of the monosubstituted intermediate (1.0 eq) in a suitable solvent, add the second nucleophile (1.2 eq) and a base (2.0 eq).

  • Heat the reaction mixture under similar conditions as the first step until the reaction is complete.

  • Work-up and purify the final product using standard techniques such as extraction and column chromatography.

In Vitro Kinase Inhibition Assay (c-Met and VEGFR-2)

The following is a representative protocol for evaluating the inhibitory activity of the synthesized compounds against c-Met and VEGFR-2 kinases.

  • Assay Principle: The assay is based on the measurement of ATP consumption during the kinase-catalyzed phosphorylation of a substrate peptide. The remaining ATP is quantified using a luciferase-based system.

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 96-well plate, add the kinase (c-Met or VEGFR-2), the substrate peptide, and the test compound.

    • Initiate the kinase reaction by adding a solution of ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP by adding a kinase-glo® reagent.

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

G start Prepare Compound Dilutions mix Add Kinase, Substrate, and Compound to Plate start->mix initiate Initiate Reaction with ATP mix->initiate incubate Incubate at RT initiate->incubate stop Stop Reaction and Add Kinase-Glo® Reagent incubate->stop read Measure Luminescence stop->read analyze Calculate % Inhibition and IC50 read->analyze

Caption: Workflow for a typical in vitro kinase inhibition assay.

Mechanistic Insights and Signaling Pathways

c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2) are both receptor tyrosine kinases that play critical roles in cancer cell proliferation, survival, migration, and angiogenesis.[1] The dual inhibition of these two pathways is a promising therapeutic strategy to overcome resistance and achieve a more comprehensive antitumor effect.

The 4-aminopyrimidine-5-carbaldehyde analogs likely exert their inhibitory effect by competing with ATP for binding to the kinase domain of c-Met and VEGFR-2. The 4-amino group of the pyrimidine core is predicted to form crucial hydrogen bonds with the hinge region of the kinase, a common binding motif for pyrimidine-based inhibitors. The substituents at the 2 and 6 positions would then occupy adjacent hydrophobic and solvent-exposed regions, contributing to the overall binding affinity and selectivity.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) cMet->Downstream Activates VEGFR2->Downstream Activates Inhibitor 4-Aminopyrimidine Analog Inhibitor->cMet Inhibits Inhibitor->VEGFR2 Inhibits ATP ATP ATP->cMet ATP->VEGFR2 Response Cell Proliferation, Angiogenesis, Metastasis Downstream->Response

Caption: Dual inhibition of c-Met and VEGFR-2 signaling pathways by 4-aminopyrimidine analogs.

Conclusion and Future Directions

The 4-amino-2,6-disubstituted-pyrimidine-5-carbaldehyde scaffold represents a promising starting point for the development of novel kinase inhibitors. The available SAR data, primarily from studies on related analogs, underscores the importance of strategic substitutions at the 2 and 6 positions to achieve high potency. Future work should focus on synthesizing and evaluating a broader range of analogs based on the 4-amino-2,6-dichloropyrimidine-5-carbaldehyde core to fully elucidate its potential. The exploration of different functional groups at the 5-carbaldehyde position, such as conversion to oximes, hydrazones, or other derivatives, could also lead to the discovery of compounds with improved activity and selectivity profiles.

References

  • Madia, V. N., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 771. [Link]

  • Drewry, D. H., et al. (2022). Identification of pyrimidine-based lead compounds for understudied kinases implicated in driving neurodegeneration. Journal of Medicinal Chemistry, 65(2), 1313–1328. [Link]

  • Trilleras, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. [Link]

  • Zhang, Y., et al. (2016). Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2. Bioorganic & Medicinal Chemistry Letters, 26(16), 4075-4080. [Link]

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  • Trilleras, J., Pérez-Gamboa, A., & Quiroga, J. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. [Link]

  • Quiroga, J., et al. (2008). Microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidines from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde under solvent-free conditions. Tetrahedron Letters, 49(20), 3257-3259. [Link]

  • Zhang, Y., et al. (2016). Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2. Bioorganic & Medicinal Chemistry Letters, 26(16), 4075-4080. [Link]

  • Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the heat shock factor 1 (HSF1) stress pathway and CDK9. (2016). MedChemComm, 7(8), 1583–1592. [Link]

  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. (2024). RSC Medicinal Chemistry. [Link]

  • Trilleras, J., Pérez-Gamboa, A., & Quiroga, J. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. [Link]

  • Biological evaluation of 5-substituted pyrimidine derivatives as inhibitors of brassinosteroid biosynthesis. (2002). Bioscience, Biotechnology, and Biochemistry, 66(12), 2571-2576. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry, 64(11), 7564–7578. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to LC-MS Methodologies for Byproduct Identification in 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde Synthesis

Introduction: The Analytical Imperative in Pharmaceutical Synthesis 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde is a pivotal building block in the synthesis of a wide array of high-value pharmaceutical and agrochemical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative in Pharmaceutical Synthesis

4-Amino-2,6-dichloropyrimidine-5-carbaldehyde is a pivotal building block in the synthesis of a wide array of high-value pharmaceutical and agrochemical compounds.[1] Its unique structure, featuring reactive chloro, amino, and aldehyde functional groups, allows for diverse chemical transformations. The predominant synthetic route to this intermediate often involves the Vilsmeier-Haack reaction, a powerful method for formylating electron-rich heterocyclic systems.[2][3]

However, the very reactivity that makes this synthesis valuable also presents a significant analytical challenge: the concurrent formation of structurally similar byproducts. These impurities can arise from incomplete reactions, side reactions, or subsequent degradation, and their presence can have profound implications for the yield, purity, and safety of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the robust identification and characterization of these process-related impurities. We will move beyond a simple recitation of parameters to explain the underlying chemical principles that govern method development, ensuring a self-validating and scientifically sound approach for researchers and drug development professionals.

The Synthetic Landscape and Anticipated Impurity Profile

The Vilsmeier-Haack reaction typically employs a phosphine oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF), to generate an electrophilic chloroiminium salt (the Vilsmeier reagent).[2] This reagent then attacks an electron-rich precursor, such as 2-aminopyrimidine-4,6-diol, leading to simultaneous chlorination of the hydroxyl groups and formylation at the C-5 position.

Understanding this mechanism is paramount to predicting the potential byproduct profile. Impurities are not random occurrences; they are the logical outcomes of competing reaction pathways.

Key Potential Byproducts:

  • Incomplete Chlorination: Mono-chloro analogs where one hydroxyl group remains (e.g., 4-amino-6-chloro-2-hydroxypyrimidine-5-carbaldehyde).

  • Incomplete Formylation: The dichlorinated precursor, 2-amino-4,6-dichloropyrimidine, if the formylation step is not driven to completion.

  • Hydrolysis Products: During aqueous workup, the reactive chlorine atoms can be displaced by hydroxyl groups, leading to mono- or di-hydroxy byproducts.

  • Solvolysis Products: If alcohols (e.g., methanol, ethanol) are used as solvents or during recrystallization, nucleophilic substitution can occur, replacing one or both chlorine atoms with alkoxy groups.[4][5]

  • Over-Formylation/Side Reactions: While less common at the C-5 position, other reactive sites could potentially interact with the highly electrophilic Vilsmeier reagent under harsh conditions.[6]

The analytical goal is to develop an LC-MS method that can chromatographically resolve these closely related compounds and provide the mass spectrometric data needed for unambiguous identification.

Comparative Analysis of LC-MS Methodologies

The selection of an appropriate LC-MS method is a multi-parameter optimization problem. The choices made for the column, mobile phase, and mass spectrometer settings must be synergistic and tailored to the physicochemical properties of the dichloropyrimidine core structure.

I. Liquid Chromatography (LC) Parameter Comparison

The primary objective of the LC method is to achieve baseline separation of the main component from its potential impurities. Given the aromatic and moderately polar nature of the analytes, reversed-phase chromatography is the most suitable approach.

Table 1: Comparison of Reversed-Phase LC Columns and Mobile Phases

ParameterOption 1: C18 (Octadecylsilane)Option 2: Phenyl-HexylOption 3: Polar-Embedded C18Rationale & Causality
Stationary Phase Standard hydrophobic stationary phase.Provides π-π interactions with the pyrimidine ring.Contains a polar group (e.g., amide, carbamate) in the alkyl chain.C18 is a universal starting point. Phenyl-Hexyl can offer alternative selectivity for aromatic and heterocyclic compounds. Polar-embedded phases provide enhanced retention for polar analytes and are more robust in highly aqueous mobile phases, which might be needed to retain early-eluting, more polar byproducts (e.g., hydrolysis products).
Mobile Phase A 0.1% Formic Acid in Water5 mM Ammonium Formate in Water0.1% Acetic Acid in WaterFormic acid is the standard choice as it is an excellent proton source for positive-mode ESI and improves peak shape. Ammonium formate can provide better buffering capacity and may alter selectivity. Acetic acid is a weaker acid and can be useful if formic acid causes on-column degradation.
Mobile Phase B AcetonitrileMethanolAcetonitrileAcetonitrile is generally preferred due to its lower viscosity (leading to lower backpressure) and superior UV transparency. However, methanol can offer different selectivity and should be evaluated as an alternative.
II. Mass Spectrometry (MS) Parameter Comparison

The MS component provides the definitive structural information. The choice of ionization source and analyzer directly impacts the quality and utility of the data obtained.

Table 2: Comparison of Mass Spectrometry Techniques

ParameterOption 1: Electrospray (ESI)Option 2: Atmos. Pressure Chem. Ionization (APCI)Rationale & Causality
Ionization Source Soft ionization technique ideal for moderately polar, pre-charged, or easily protonated molecules.Better for less polar, more volatile compounds. Involves gas-phase chemical reactions.ESI is the superior choice for this application. The basic nitrogen atoms on the pyrimidine ring are readily protonated in the ESI plume, leading to strong [M+H]⁺ ions with minimal in-source fragmentation.
Ionization Mode Positive Ion ModeNegative Ion ModePositive mode is strongly recommended due to the presence of the basic amino group and ring nitrogens. Negative mode is unlikely to be efficient.
Analyzer Triple Quadrupole (QqQ)Time-of-Flight (TOF)High-Resolution (e.g., Orbitrap)

Field-Proven Protocol: A Self-Validating LC-HRMS System

This protocol represents a robust starting point for the analysis, incorporating choices designed for high specificity and reliability. The use of high-resolution mass spectrometry is central to its self-validating nature, as the accurate mass data provides a powerful constraint on potential elemental compositions.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_lc LC Analysis cluster_ms MS/MS Detection Sample Crude Reaction Mixture Dilute Dilute 1:1000 in Mobile Phase A/B (50:50) Sample->Dilute Vortex Vortex to Homogenize Dilute->Vortex Filter Filter (0.22 µm PTFE) Vortex->Filter Inject Inject 5 µL Filter->Inject Column C18 Column (e.g., 2.1x100 mm, 1.8 µm) @ 40°C Inject->Column Gradient Gradient Elution (Water/ACN w/ 0.1% FA) Column->Gradient ESI ESI Source (+ Mode) Capillary: 3.5 kV Gradient->ESI Scan Full MS Scan (m/z 100-500) Resolution: 60,000 ESI->Scan ddMS2 Data-Dependent MS/MS (Top 3 Precursors) Collision Energy: Stepped 15, 25, 35 eV Scan->ddMS2 Data Data ddMS2->Data Data Analysis G cluster_frags Key Fragments Parent Parent Ion C₅H₄Cl₂N₃O⁺ m/z 191.9726 Frag1 Loss of CO C₄H₄Cl₂N₃⁺ m/z 163.9828 Parent->Frag1 - CO Frag2 Loss of HCl C₅H₃ClN₃O⁺ m/z 155.9986 Parent->Frag2 - HCl Frag3 Loss of Cl radical C₅H₄ClN₃O⁺ m/z 157.0092 Parent->Frag3 - Cl• Frag4 Loss of CO & HCl C₄H₃ClN₃⁺ m/z 128.0064 Frag2->Frag4 - CO

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Validation

Comparing the efficacy of different bases in the amination of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals The strategic functionalization of pyrimidine scaffolds is a cornerstone of modern medicinal chemistry, with 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of pyrimidine scaffolds is a cornerstone of modern medicinal chemistry, with 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde serving as a critical intermediate in the synthesis of a diverse array of bioactive molecules, including antiviral and anticancer agents.[1] The introduction of amino substituents onto the pyrimidine ring via nucleophilic aromatic substitution (SNAr) is a pivotal transformation in the elaboration of this core structure. The choice of base in these reactions is not merely a matter of proton scavenging; it profoundly influences reaction kinetics, regioselectivity, and ultimately, the yield and purity of the desired product. This guide provides a comparative analysis of the efficacy of different bases in the amination of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde, supported by experimental insights and mechanistic considerations.

The Mechanistic Landscape: Nucleophilic Aromatic Substitution (SNAr)

The amination of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient nature of the pyrimidine ring, exacerbated by the presence of two electron-withdrawing chlorine atoms and a carbaldehyde group, renders the C2 and C6 positions susceptible to nucleophilic attack by an amine.[2] The reaction typically proceeds through a Meisenheimer intermediate, a resonance-stabilized anionic σ-complex, whose formation is the rate-determining step.[3] The role of the base is to deprotonate the attacking amine, increasing its nucleophilicity, and to neutralize the liberated hydrochloric acid.

dot digraph "SNAr_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

reagents [label="4-Amino-2,6-dichloropyrimidine-5-carbaldehyde + R-NH2 + Base"]; meisenheimer [label="Meisenheimer Intermediate\n(Resonance Stabilized)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Aminated Product + Base-H⁺ + Cl⁻"];

reagents -> meisenheimer [label="Nucleophilic Attack"]; meisenheimer -> product [label="Chloride Elimination"]; } mendot

Caption: Generalized workflow of the SNAr amination reaction.

Comparative Efficacy of Common Bases

The selection of an appropriate base is critical for achieving optimal results. The choice depends on several factors, including the nucleophilicity of the amine, the desired reaction temperature, and the solubility of the reactants.

BaseStructurepKa of Conjugate AcidTypical ConditionsAdvantagesDisadvantages
Triethylamine (TEA) Et₃N10.75Refluxing ethanolGood solubility, volatile, easily removedCan lead to side reactions like solvolysis with alcoholic solvents[4][5]
N,N-Diisopropylethylamine (DIPEA or Hünig's Base) i-Pr₂NEt11.0Room temp. to refluxSterically hindered, non-nucleophilicHigher boiling point, more difficult to remove
Potassium Carbonate (K₂CO₃) K₂CO₃10.33 (for HCO₃⁻)DMF, 140 °C[6]Inexpensive, strong inorganic baseHeterogeneous reaction, can be slow
Cesium Carbonate (Cs₂CO₃) Cs₂CO₃10.33 (for HCO₃⁻)Boiling dioxaneHigh solubility of its salts, promotes faster reactionsMore expensive than K₂CO₃
In-Depth Analysis:

Triethylamine (TEA): A widely used base due to its good solubility in common organic solvents and its volatility, which simplifies purification.[4] In refluxing ethanol, TEA has been successfully employed for the mono-substitution of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde with various amines.[4] However, a significant drawback is the potential for competing solvolysis reactions, where the alkoxide ion from the alcohol solvent acts as a nucleophile, leading to the formation of undesired alkoxy-substituted byproducts.[4][5] This is particularly prevalent at elevated temperatures.

N,N-Diisopropylethylamine (DIPEA): Often referred to as Hünig's base, DIPEA is a non-nucleophilic base due to the steric hindrance around the nitrogen atom. This property makes it an excellent choice to minimize side reactions, particularly when working with more reactive substrates or nucleophiles. Its higher boiling point compared to TEA allows for reactions to be conducted at higher temperatures without significant evaporation of the base.

Potassium Carbonate (K₂CO₃): As a solid inorganic base, K₂CO₃ offers the advantage of being inexpensive and easy to handle. It is typically used in polar aprotic solvents like DMF at elevated temperatures.[6] While effective, the heterogeneous nature of the reaction can sometimes lead to slower reaction rates compared to homogeneous organic bases.

Cesium Carbonate (Cs₂CO₃): Similar to K₂CO₃, Cs₂CO₃ is an inorganic base, but it often provides superior results due to the higher solubility of cesium salts in organic solvents. This increased solubility can lead to faster and more efficient reactions.[7]

Experimental Protocol: Mono-amination using Triethylamine

This protocol details a general procedure for the mono-amination of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde using triethylamine as the base.

Materials:

  • 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde

  • Primary or secondary amine (1.0 equivalent)

  • Triethylamine (1.0 equivalent)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin-layer chromatography (TLC) apparatus

  • Standard workup and purification equipment

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_reaction" { label = "Reaction Setup"; bgcolor = "#E8F0FE"; A [label="Combine reactants in ethanol"]; B [label="Add triethylamine"]; C [label="Reflux for 3 hours"]; D [label="Monitor by TLC"]; A -> B -> C -> D; }

subgraph "cluster_workup" { label = "Workup & Purification"; bgcolor = "#E6F4EA"; E [label="Cool to room temperature"]; F [label="Filter precipitate"]; G [label="Wash with cold ethanol"]; H [label="Recrystallize from ethanol"]; E -> F -> G -> H; }

D -> E [ltail=cluster_reaction, lhead=cluster_workup, label="Reaction Complete"]; } mendot

Caption: Step-by-step experimental workflow for the amination reaction.

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde (1.0 mmol).

  • Add anhydrous ethanol (5.0 mL) to dissolve the starting material.

  • Add the desired amine (1.0 mmol) to the reaction mixture.

  • Add triethylamine (1.0 mmol, 0.14 mL) to the flask.

  • Heat the reaction mixture to reflux and maintain for 3 hours.[5]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The resulting precipitate is isolated by filtration.

  • Wash the solid with a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization from ethanol.

Causality Behind Experimental Choices

  • Solvent Choice (Ethanol): Ethanol is a common solvent for this reaction due to its ability to dissolve the reactants and its relatively high boiling point, which is suitable for reflux conditions. However, as noted, it can participate in side reactions. For sensitive substrates, aprotic solvents like DMF or dioxane in combination with an appropriate base might be preferred.

  • Stoichiometry: Using a 1:1:1 molar ratio of the pyrimidine, amine, and base is crucial for achieving mono-substitution.[5] An excess of the amine or base could lead to di-substitution or other side reactions.

  • Reaction Time and Temperature: Refluxing for 3 hours is a general guideline.[5] The optimal time and temperature will vary depending on the reactivity of the specific amine used. Less nucleophilic amines may require longer reaction times or higher temperatures.

Conclusion and Future Perspectives

The choice of base is a critical parameter in the successful amination of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde. While triethylamine in ethanol provides a straightforward and often effective method, researchers must be mindful of potential side reactions. For more sensitive or less reactive amines, exploring sterically hindered bases like DIPEA or inorganic bases such as K₂CO₃ or Cs₂CO₃ in aprotic solvents can offer significant advantages in terms of yield and purity. Future work in this area could focus on developing catalytic systems, such as palladium-catalyzed Buchwald-Hartwig amination, which can offer milder reaction conditions and broader substrate scope.[8][9]

References

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2025). ResearchGate. Retrieved from [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI. Retrieved from [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). Universidad del Atlántico. Retrieved from [Link]

  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Amination of 4,6-and 2,4-Dichloropyrimidines with Polyamines. (2025). ResearchGate. Retrieved from [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (n.d.). Organic Letters. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution. (2019). YouTube. Retrieved from [Link]

  • Buchwald-Hartwig Amination Mechanism. (2020). YouTube. Retrieved from [Link]

  • Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. (n.d.). RSC Publishing. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde

CAS Number: 5971-68-6 Signal Word: DANGER (GHS06 - Toxic) Synonyms: 4-Amino-2,6-dichloro-5-formylpyrimidine Part 1: Core Directive (Operational Autonomy) Treat this compound as a High-Potency Toxic Solid. Unlike its isom...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 5971-68-6 Signal Word: DANGER (GHS06 - Toxic) Synonyms: 4-Amino-2,6-dichloro-5-formylpyrimidine

Part 1: Core Directive (Operational Autonomy)

Treat this compound as a High-Potency Toxic Solid. Unlike its isomer (2-amino-4,6-dichloro...), which is often classified merely as "Harmful" (Warning), 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde is frequently designated with the GHS06 (Skull and Crossbones) pictogram in authoritative vendor Safety Data Sheets (SDS), indicating acute toxicity.

The Golden Rule of Handling: Do not rely solely on standard bench PPE. All manipulation of the dry powder must occur within a certified Chemical Fume Hood or a Powder Containment Enclosure. Zero inhalation exposure is the operational target.

Part 2: Hazard Assessment & PPE Selection

Hazard Profile (GHS Classification)
  • Acute Toxicity (Oral/Inhalation): Category 3 (Toxic if swallowed or inhaled).

  • Skin/Eye Irritation: Causes severe skin burns and eye damage (depending on concentration and moisture contact).

  • Sensitization: Potential respiratory or skin sensitizer.[1]

PPE Selection Matrix
Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).Secondary (Spill/Cleaning): Full-face respirator with P100 cartridges.The compound is a fine powder. Inhalation allows direct entry into the bloodstream, bypassing first-pass metabolism.
Hand Protection Double Gloving Strategy: 1. Inner: Nitrile (4 mil).2. Outer: Nitrile (minimum 5 mil) or Neoprene.If using DMSO/DMF solvents: Use Silver Shield (Laminate) under-gloves.Chlorinated pyrimidines can penetrate standard nitrile when dissolved in organic solvents like DMSO. Double layers provide a breakthrough buffer.
Eye/Face Chemical Safety Goggles (ANSI Z87.1+).Do not use safety glasses.Powder can drift around glasses. Goggles seal the ocular cavity against dust and corrosive vapors.
Body Tyvek® Lab Coat (or chemically resistant equivalent) + Long pants + Closed-toe chemical-resistant shoes.Cotton lab coats absorb toxic powders, creating a secondary exposure source. Tyvek sheds particles.

Part 3: Operational Protocols (Step-by-Step)

Protocol A: Safe Weighing & Solubilization

Objective: Transfer solid to solution without airborne release.

  • Preparation:

    • Place an analytical balance inside the fume hood. If the balance cannot be moved, use a tarred transfer vessel (glass vial with cap).

    • Don PPE: Double nitrile gloves, goggles, lab coat.

  • Anti-Static Measure:

    • Use an ionizing fan or anti-static gun on the powder before opening. Chlorinated pyrimidines are often static-prone, causing "fly-away" powder.

  • Transfer:

    • Open the source container only inside the hood.

    • Transfer the required mass into the pre-weighed vial.

    • Cap the vial immediately after transfer.

    • Wipe down the exterior of the vial with a Kimwipe dampened in methanol before removing it from the hood (if weighing outside).

  • Solubilization:

    • Add solvent (e.g., DMF, DMSO) via syringe through a septum if possible, or slowly down the side of the vial.

    • Caution: Exothermic reaction is possible. Allow heat to dissipate.[2]

Protocol B: Emergency Spill Response

Scenario: < 5g powder spill on benchtop.

  • Evacuate & Isolate: Alert nearby personnel. Mark the area.

  • Gown Up: Wear Full-Face Respirator (P100) + Double Gloves + Tyvek Suit.

  • Contain: gently cover the spill with paper towels dampened with mineral oil or a compatible inert solvent (to prevent dust generation). Do not use dry sweeping.

  • Clean: Scoop up the damp material into a hazardous waste bag.

  • Decontaminate: Wash the surface with a soap/water solution, followed by a solvent wipe (Isopropanol).

Part 4: Visualization (Workflow & Logic)

Figure 1: Hierarchy of Controls for Toxic Solids

This diagram illustrates the decision logic for handling GHS06 Solids.

G cluster_powder Dry Powder Handling cluster_liquid Solution Handling Start Start: Handling 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde CheckState Is the compound Dry Powder or in Solution? Start->CheckState Hood MUST use Chemical Fume Hood (Face Velocity > 80 fpm) CheckState->Hood Dry Powder GloveCheck Check Solvent Compatibility (DMSO/DMF requires Laminate Gloves) CheckState->GloveCheck In Solution Static Neutralize Static Charge (Ionizer/Gun) Hood->Static Weigh Weigh into Tared Vial (Cap Immediately) Static->Weigh Weigh->GloveCheck Dissolving Transfer Transfer via Syringe/Septum (Closed System) GloveCheck->Transfer Disposal Disposal: Double Bag -> Hazardous Waste Stream (Do NOT drain dispose) Transfer->Disposal

Caption: Operational logic flow ensuring containment of toxic dust and solvent permeation protection.

Part 5: Disposal & Deactivation

  • Solid Waste: Collect all contaminated consumables (gloves, wipes, weighing boats) in a dedicated solid hazardous waste container labeled "Toxic Solid."

  • Liquid Waste: Segregate into "Halogenated Organic Waste" streams. Do not mix with strong acids or oxidizers as this may release toxic chlorine or nitrogen oxide gases.

  • Container Rinsing: Triple rinse empty containers with a suitable solvent (Acetone or DMSO) before disposal. Treat the rinsate as hazardous waste.

References

  • Fluorochem. (2024).[3] Safety Data Sheet: 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde (CAS 5971-68-6).[4][5][6][7][8] Retrieved from

  • Sigma-Aldrich. (2024). Product Specification & SDS: 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde.[4][5][9] Retrieved from

  • BLD Pharm. (2024). GHS Classification for CAS 5971-68-6.[5][6] Retrieved from

  • PubChem. (2024). Compound Summary: Chlorinated Pyrimidine Derivatives. National Library of Medicine. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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